3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEPOHNXGXVOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066913 | |
| Record name | 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23598-72-3 | |
| Record name | 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23598-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023598723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23598-72-3 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.594 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a key chemical intermediate and a known impurity of the antibiotic Cloxacillin. This document consolidates available data on its identity, physicochemical characteristics, synthesis, and spectral properties. Detailed experimental protocols for its synthesis are provided, along with visualizations of the synthetic pathway and its relationship to Cloxacillin, to support research and development activities in the pharmaceutical and chemical industries.
Chemical Identity and Physical Properties
This compound, also known as Cloxacillin impurity D, is a heterocyclic carboxylic acid. Its core structure consists of a central isoxazole ring substituted with a 2-chlorophenyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[1] |
| CAS Number | 23598-72-3[2] |
| Molecular Formula | C₁₁H₈ClNO₃[2] |
| InChI | InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15)[2] |
| InChIKey | UVEPOHNXGXVOJE-UHFFFAOYSA-N[2] |
| SMILES | CC1=C(C(=O)O)C(=NO1)C2=CC=CC=C2Cl |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 237.64 g/mol | PubChem |
| Appearance | Pale yellow or cream to pale brown powder | Thermo Fisher Scientific[3] |
| Melting Point | 186 °C | ChemicalBook |
| Boiling Point (Predicted) | 374.5 ± 37.0 °C | ChemicalBook |
| Density (Predicted) | 1.385 ± 0.06 g/cm³ | ChemicalBook |
| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly) | ChemicalBook |
| pKa (Predicted) | 2.62 ± 0.25 | PubChem |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the formation of the corresponding ethyl ester followed by its hydrolysis.
Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
This procedure is adapted from a general method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters.[4]
Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel and a condenser, dissolve ethyl 2-chloroacetoacetate and an appropriate amine (e.g., pyrrolidine) in a suitable solvent such as benzene.
-
Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction, yielding the enamine intermediate.
-
In a separate flask, prepare a solution of 2-chlorobenzaldehyde oxime.
-
Cool the enamine solution in an ice bath and slowly add a chlorinating agent (e.g., N-chlorosuccinimide) to form the corresponding hydroximoyl chloride in situ.
-
To the cooled hydroximoyl chloride solution, add triethylamine, followed by the slow addition of the enamine solution from the first step.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Wash the reaction mixture with water, followed by a dilute acid wash (e.g., 1M HCl), and then a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.[5][6][7]
Hydrolysis to this compound
This procedure is based on the general hydrolysis of isoxazole esters.[8][9]
Experimental Protocol:
-
Dissolve the ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate in a mixture of ethanol and water.
-
Add a stoichiometric excess of a base, such as potassium hydroxide or sodium hydroxide.[9]
-
Stir the mixture at room temperature for 2 hours, and then heat to reflux for an additional 2 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the ethanol by evaporation under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.[9]
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Relationship to Cloxacillin
This compound is a known degradation product of the penicillin antibiotic Cloxacillin.[10] The amide bond in Cloxacillin, which links the isoxazole moiety to the 6-aminopenicillanic acid (6-APA) core, can undergo hydrolysis under acidic or basic conditions to yield 6-APA and this compound. This compound is therefore a critical reference standard in the quality control and stability testing of Cloxacillin formulations.[11]
Spectral Data
While raw spectral data is not publicly available, references to spectral analysis exist, and the expected characteristics can be described based on the molecular structure.
¹³C NMR Spectroscopy
A ¹³C NMR spectrum is available on PubChem, which would confirm the carbon skeleton of the molecule.[1] Expected signals would include those for the methyl group, the aromatic carbons of the chlorophenyl ring, the carbons of the isoxazole ring, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry
GC-MS data is referenced on PubChem.[1] The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, as well as fragmentation patterns characteristic of the isoxazole and chlorophenyl moieties.
Infrared (IR) Spectroscopy
The FTIR spectrum of a carboxylic acid is characterized by several key features:[12]
-
O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
C-H Stretch: Aromatic and aliphatic C-H stretching vibrations would appear in the 3100-2850 cm⁻¹ region.
-
C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected around 1700 cm⁻¹. Conjugation with the isoxazole ring may shift this to a slightly lower wavenumber.
-
C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations are expected in the fingerprint region, typically between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions from the chlorophenyl ring are expected in the 1600-1450 cm⁻¹ region.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide provides a detailed summary of the chemical properties of this compound. The information on its identity, physicochemical properties, synthesis, and spectral characteristics is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and quality control. The provided experimental protocols and diagrams offer a practical foundation for the synthesis and understanding of this important chemical compound.
References
- 1. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 23598-72-3 [sigmaaldrich.com]
- 3. This compound, 98% 250 g | Buy Online [thermofisher.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | SIELC Technologies [sielc.com]
- 6. Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | C13H12ClNO3 | CID 3019364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 83817-50-9|Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 8. prepchem.com [prepchem.com]
- 9. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. scribd.com [scribd.com]
- 11. veeprho.com [veeprho.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS: 23598-72-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, also widely known as Cloxacillin EP Impurity D, is a key chemical intermediate in the pharmaceutical industry.[][2][3][4][5][6][7] Its primary significance lies in its role as the central acyl moiety in the synthesis of the semi-synthetic penicillin antibiotic, Cloxacillin.[8][9] Beyond this, it serves as a precursor for the synthesis of various isoxazolecarboxamides, which have been investigated as TGR5 receptor agonists, and is also utilized in the preparation of β-lactamase inhibitors.[4][10] This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route based on established methods, its relationship to Cloxacillin, and its role in the development of other biologically active compounds.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a white to pale brown powder.[4][10] A summary of its key chemical identifiers and physical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 23598-72-3 | [][2][4] |
| Molecular Formula | C₁₁H₈ClNO₃ | [2][3] |
| Molecular Weight | 237.64 g/mol | [2][3] |
| IUPAC Name | 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [9] |
| Synonyms | Cloxacillin EP Impurity D, Cloxacillin Related Compound D, CMIC Acid | [][2][4][10] |
| Appearance | White to Pale Brown Solid/Powder | [4][10] |
| Melting Point | ~186 °C | [10] |
| pKa (Predicted) | 2.07 ± 0.25 | [10] |
| Solubility | Slightly soluble in DMSO and Ethyl Acetate | [10] |
Synthesis
General Experimental Protocol
A plausible multi-step synthesis is outlined below. This protocol is illustrative and adapted from general methods for this class of compounds.[2][13]
Step 1: Synthesis of Ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate
-
To a solution of sodium ethoxide in ethanol, slowly add ethyl acetoacetate at room temperature with stirring.
-
After stirring for 30 minutes, add 2-chlorobenzoyl chloride dropwise, maintaining the temperature below 30°C.
-
The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The mixture is then poured into ice-water and acidified with a dilute acid (e.g., HCl).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Step 2: Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
-
The crude ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate from Step 1 is dissolved in a suitable solvent such as ethanol.
-
An aqueous solution of hydroxylamine hydrochloride is added to the mixture.
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the product is isolated by extraction and purified by column chromatography or recrystallization to yield the isoxazole ester.
Step 3: Hydrolysis to this compound
-
The purified ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).
-
The mixture is heated at reflux until the hydrolysis is complete.
-
The ethanol is removed under reduced pressure, and the remaining aqueous solution is cooled and acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
The solid product is filtered, washed with cold water, and dried to afford this compound.[12]
Plausible synthesis workflow for the title compound.
Biological Relevance and Applications
There is currently no publicly available data to suggest that this compound possesses significant intrinsic biological activity. Its primary importance is as a key starting material and intermediate in the synthesis of pharmaceutically active compounds.
Precursor to Cloxacillin
The most critical role of this compound is as the acyl side-chain precursor for the antibiotic Cloxacillin.[8][9] Cloxacillin is a semi-synthetic penicillin that is active against beta-lactamase-producing staphylococci. The synthesis involves the activation of the carboxylic acid group of this compound, typically by converting it to the corresponding acyl chloride, followed by its coupling with 6-aminopenicillanic acid (6-APA).[8]
Relationship to Cloxacillin synthesis.
As a known impurity of Cloxacillin, its presence in the final drug product is monitored to ensure the quality and safety of the medication.[][2][3][4][5][6][7]
Precursor to TGR5 Agonists and β-Lactamase Inhibitors
This compound is also a reported starting material for the synthesis of isoxazolecarboxamides that have been identified as agonists of the Takeda G protein-coupled receptor 5 (TGR5).[4][10] TGR5 is a potential therapeutic target for metabolic diseases such as type 2 diabetes. Additionally, it is used in the preparation of novel β-lactamase inhibitors, which are crucial in overcoming bacterial resistance to β-lactam antibiotics.[4][10] In these contexts, the carboxylic acid serves as a scaffold for further chemical modification to generate the final active molecules.
Quantitative Data
A thorough review of the scientific literature and chemical databases did not yield any quantitative biological activity data (e.g., IC₅₀, EC₅₀, Kᵢ) for this compound itself. Its role appears to be exclusively that of a chemical intermediate and a known pharmaceutical impurity.
Conclusion
This compound (CAS: 23598-72-3) is a compound of significant interest in medicinal chemistry and pharmaceutical development. While it does not appear to possess intrinsic biological activity, its role as the central building block for the antibiotic Cloxacillin and as a precursor for other potential therapeutic agents, such as TGR5 agonists and β-lactamase inhibitors, is well-established. This guide has provided a summary of its chemical properties, a plausible synthesis route, and a clear depiction of its relationship with Cloxacillin, which should be valuable for researchers and professionals in the field of drug development. Further research into the direct biological effects of this compound, if any, could be a potential area of investigation.
References
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. veeprho.com [veeprho.com]
- 4. This compound | 23598-72-3 [chemicalbook.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Cloxacillin EP Impurity D | 23598-72-3 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 7. Cloxacillin Related Compound D (3-(2-Chlorophenyl)-5-methy… [cymitquimica.com]
- 8. WO2014072843A1 - Process for preparing isoxazolyl penicillins - Google Patents [patents.google.com]
- 9. Cloxacillin | C19H18ClN3O5S | CID 6098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 23598-72-3 [m.chemicalbook.com]
- 11. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
In-Depth Technical Guide: Molecular Weight of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a concise technical overview of the molecular properties of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a compound of interest in chemical and pharmaceutical research. The primary focus of this guide is the accurate presentation of its molecular weight and related identifiers.
Core Data Presentation
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for a variety of experimental and theoretical applications, including stoichiometry, solution preparation, and computational modeling.
| Identifier | Value | Reference |
| Molecular Formula | C₁₁H₈ClNO₃ | [1][2][3][4] |
| Molecular Weight | 237.64 g/mol | [1][2][5] |
| CAS Number | 23598-72-3 | [1][3][4] |
Elucidation of Molecular Weight
The molecular weight of a compound is a critical parameter, derived from its molecular formula and the atomic weights of its constituent elements. For this compound, the molecular formula C₁₁H₈ClNO₃ indicates the presence of eleven carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. The sum of the atomic weights of these atoms yields the molecular weight of 237.64 g/mol .[1][2]
Note on Experimental Protocols and Visualizations
The determination of the molecular weight of a well-defined chemical entity such as this compound is a standard calculation based on its elemental composition. As such, detailed experimental protocols for its determination are not typically presented in this context. The value is a fundamental, constant property of the molecule.
Similarly, visualizations such as signaling pathways or experimental workflows are not applicable to the topic of a compound's molecular weight. These diagrams are used to represent complex biological processes or experimental procedures, neither of which is relevant to the presentation of this core chemical data.
For illustrative purposes, a logical diagram representing the derivation of the molecular weight is provided below.
Caption: Logical flow from elemental composition to molecular weight.
References
- 1. 23598-72-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 23598-72-3 [sigmaaldrich.com]
- 4. This compound, 98% 50 g | Request for Quote [thermofisher.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the chemical identity, synthesis, and spectroscopic characterization of this molecule, presenting data in a structured format for clarity and comparative analysis.
Chemical Identity and Properties
This compound is a heterocyclic compound with the molecular formula C₁₁H₈ClNO₃.[1][2][3] Its chemical structure is characterized by a central isoxazole ring substituted with a 2-chlorophenyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position.
Below is a diagram illustrating the two-dimensional structure of the molecule.
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| CAS Number | 23598-72-3 | [1][2] |
| Molecular Formula | C₁₁H₈ClNO₃ | [1][2][3] |
| Molecular Weight | 237.64 g/mol | [1][2][3] |
| IUPAC Name | 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [1] |
| Appearance | Pale yellow or cream to pale brown powder | [1] |
| Melting Point | 186 °C | [2] |
| Boiling Point | 374.5±37.0 °C (Predicted) | [2] |
| Density | 1.385±0.06 g/cm³ (Predicted) | [2] |
| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly) | [2] |
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process, primarily involving the formation of the isoxazole ring via cycloaddition, followed by functional group manipulations. A general and plausible synthetic route is outlined below, based on established methods for preparing similar isoxazole derivatives.
A common approach involves the reaction of a β-ketoester with hydroxylamine to form the isoxazole ring, followed by hydrolysis of the ester to the carboxylic acid. The synthesis of related 5-methylisoxazole-4-carboxylic acid derivatives often starts from ethyl acetoacetate and triethyl orthoformate.
Experimental Protocol: A Plausible Synthesis Route
This protocol is a representative method adapted from general procedures for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic acids.
Step 1: Synthesis of Ethyl 2-(2-chlorobenzoyl)acetoacetate
-
To a solution of sodium ethoxide in ethanol, ethyl acetoacetate is added dropwise at 0-5 °C.
-
2-Chlorobenzoyl chloride is then added slowly to the reaction mixture, maintaining the temperature below 10 °C.
-
The reaction is stirred at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
The mixture is then acidified and the product is extracted with an organic solvent. The solvent is evaporated to yield the crude product.
Step 2: Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
-
The crude ethyl 2-(2-chlorobenzoyl)acetoacetate is dissolved in a suitable solvent such as ethanol.
-
An aqueous solution of hydroxylamine hydrochloride is added, followed by a base (e.g., sodium acetate or sodium hydroxide) to neutralize the acid.
-
The mixture is refluxed for several hours. The progress of the reaction is monitored by TLC.
-
After cooling, the product is isolated by extraction and purified by column chromatography or recrystallization.
Step 3: Hydrolysis to this compound
-
The ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).
-
The mixture is heated to reflux and stirred for a few hours until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is then cooled and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried to afford this compound.
Caption: General workflow for the synthesis of the target compound.
Spectroscopic Data and Structure Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks / Signals | Interpretation |
| ¹H NMR | Singlet, ~2.5-2.8 ppm | Methyl protons (C₅-CH₃) |
| Multiplets, ~7.3-7.6 ppm | Aromatic protons of the 2-chlorophenyl group | |
| Broad singlet, >10 ppm | Carboxylic acid proton (-COOH) | |
| ¹³C NMR | ~10-15 ppm | Methyl carbon (C₅-C H₃) |
| ~110-170 ppm | Isoxazole and aromatic ring carbons | |
| >165 ppm | Carboxylic acid carbonyl carbon (C OOH) | |
| IR (cm⁻¹) | ~2500-3300 (broad) | O-H stretch of the carboxylic acid |
| ~1700-1725 (strong) | C=O stretch of the carboxylic acid | |
| ~1600, ~1475 | Aromatic C=C stretches | |
| ~1000-1300 | C-O stretch | |
| ~750-780 | C-Cl stretch | |
| Mass Spec. | M⁺ peak at m/z 237/239 | Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |
| Characteristic fragmentation pattern of the isoxazole ring and loss of COOH and Cl. |
Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and experimental conditions.
Potential Biological Significance and Signaling Pathways
Isoxazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The structural features of this compound make it a valuable scaffold for the development of novel therapeutic agents.
Anticancer Activity: Many isoxazole-containing compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][6] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell survival and growth, such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway.
Anti-inflammatory Activity: Isoxazole derivatives have also been investigated for their anti-inflammatory effects.[7][8][9][10] These effects can be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating the production of inflammatory cytokines.
Below is a generalized diagram of a potential signaling pathway that could be modulated by isoxazole derivatives.
Caption: Potential inhibitory action on the PI3K/Akt signaling pathway.
Conclusion
The structure of this compound has been elucidated through a combination of synthetic chemistry and spectroscopic analysis. Its well-defined structure and the known biological activities of the isoxazole scaffold make it a compound of significant interest for medicinal chemistry and drug development. Further research into its specific biological targets and mechanisms of action could lead to the discovery of novel therapeutic agents. This guide provides a foundational resource for researchers working with this and related isoxazole derivatives.
References
- 1. This compound, 98% 250 g | Request for Quote [thermofisher.com]
- 2. This compound CAS#: 23598-72-3 [m.chemicalbook.com]
- 3. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. This document outlines its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis, and its primary applications.
Chemical Identity and Nomenclature
The compound with the common name this compound is systematically named according to IUPAC nomenclature.
IUPAC Name: 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[1][2][3]
Synonyms:
-
3-(o-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid
-
CMIC ACID
-
Cloxacillin EP Impurity D[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈ClNO₃ | [1][3] |
| Molecular Weight | 237.64 g/mol | [1] |
| Melting Point | 186 - 189 °C | [5] |
| Boiling Point | 374.5 ± 37.0 °C (Predicted) | [4] |
| Density | 1.385 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 2.07 ± 0.25 (Predicted) | [4] |
| Appearance | Off-white to pale brown solid/powder | [3][5] |
| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly) | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process. A general and illustrative synthetic pathway involves the formation of an isoxazole ring system followed by functional group manipulations. The following sections detail a potential synthetic route based on established chemical principles for related structures.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a three-stage process: formation of a key intermediate, construction of the isoxazole ring, and subsequent hydrolysis to the carboxylic acid. This workflow is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
This procedure is adapted from general methods for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters.
-
Step 1: Knoevenagel Condensation. To a solution of ethyl acetoacetate and 2-chlorobenzaldehyde in a suitable solvent such as ethanol, add a catalytic amount of a base like piperidine or sodium acetate. The mixture is refluxed until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure. The resulting crude product, ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate, is purified by column chromatography or recrystallization.
-
Step 2: Cyclocondensation. The purified ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate is dissolved in a suitable solvent, such as ethanol. An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The product, ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate, is then isolated by extraction with an organic solvent and purified by column chromatography.
Experimental Protocol: Hydrolysis to this compound
-
Step 3: Hydrolysis. The ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide. The mixture is heated to reflux and stirred for several hours. After completion of the reaction (monitored by TLC), the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a strong acid, such as hydrochloric acid, which leads to the precipitation of the desired carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford this compound.
Applications in Synthesis
This compound is a valuable building block in organic synthesis, primarily serving as a precursor for the corresponding acyl chloride.
Conversion to 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
The carboxylic acid is readily converted to the more reactive acyl chloride, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This transformation is a critical step in the synthesis of several important pharmaceutical compounds.
Experimental Protocol:
To a solution of this compound in an inert solvent such as dichloromethane or toluene, a chlorinating agent like thionyl chloride or oxalyl chloride is added dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be used to facilitate the reaction. The mixture is stirred until the evolution of gas ceases. The solvent and excess chlorinating agent are then removed under reduced pressure to yield the crude 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, which can be used in subsequent steps without further purification.
This acyl chloride is a key intermediate in the synthesis of isoxazolyl penicillin antibiotics, such as Cloxacillin. Its high reactivity makes it suitable for acylation reactions with various nucleophiles.
References
- 1. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 23598-72-3 [sigmaaldrich.cn]
- 3. This compound, 98% 250 g | Buy Online [thermofisher.com]
- 4. This compound | 23598-72-3 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
Technical Guide: Physicochemical and Biological Profile of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data, a detailed experimental protocol for its determination, and insights into the potential biological signaling pathways for 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.
Quantitative Solubility Data
Currently, publicly available scientific literature and databases lack specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in various solvents. However, qualitative assessments indicate that the compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Ethyl Acetate[1]. A safety data sheet also suggests it is likely to be mobile in the environment, implying some degree of water solubility[2].
For research and development purposes, the following table is provided as a template for organizing experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Water | 25 | Data not available | Data not available | Shake-Flask Method |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask Method |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask Method |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask Method |
| Methanol | 25 | Data not available | Data not available | Shake-Flask Method |
| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask Method |
| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask Method |
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.
Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the respective solvent. The excess solid should be visually apparent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered sample with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Develop a suitable HPLC method for the analysis of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is a common starting point.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
Inject the diluted samples and determine their concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the original solvent by taking into account the dilution factor.
-
The following diagram illustrates the general workflow for this experimental protocol.
Potential Signaling Pathway Involvement
While direct studies on the signaling pathways modulated by this compound are limited, its known applications and the activities of similar isoxazole derivatives provide valuable insights. This compound is used in the preparation of isoxazolecarboxamides that act as agonists for the Takeda G-protein-coupled receptor 5 (TGR5) and as β-lactamase inhibitors[3].
TGR5 is a bile acid receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, influencing metabolic and inflammatory processes.
The following diagram illustrates the TGR5 signaling pathway, a potential target for derivatives of this compound.
References
Spectroscopic and Structural Elucidation of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this specific compound, this document outlines the expected spectroscopic data based on the analysis of its constituent functional groups and known data from similar chemical structures. Detailed experimental protocols for acquiring such data are also provided.
Chemical Identity
| Property | Value |
| IUPAC Name | 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
| Molecular Formula | C₁₁H₈ClNO₃ |
| Molecular Weight | 237.64 g/mol |
| CAS Number | 23598-72-3 |
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ or DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10-13 | Singlet (broad) | 1H | -COOH |
| ~7.4-7.8 | Multiplet | 4H | Aromatic protons (chlorophenyl ring) |
| ~2.5 | Singlet | 3H | -CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ or DMSO-d₆
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~165-175 | -COOH |
| ~160-170 | C=N (isoxazole) |
| ~155-165 | C-O (isoxazole) |
| ~125-135 | Aromatic carbons (chlorophenyl ring) |
| ~110-120 | C₄ of isoxazole |
| ~10-15 | -CH₃ |
FT-IR (Fourier-Transform Infrared) Spectroscopy
Sample Preparation: KBr pellet or ATR
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic acid |
| ~1700-1725 | Strong | C=O stretch | Carboxylic acid |
| ~1600-1620 | Medium | C=N stretch | Isoxazole |
| ~1450-1550 | Medium-Strong | C=C stretch | Aromatic ring |
| ~1200-1300 | Medium | C-O stretch | Carboxylic acid |
| ~1000-1100 | Medium | C-Cl stretch | Chlorophenyl |
Mass Spectrometry
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)
| m/z Ratio | Predicted Identity |
| 237/239 | [M]⁺ (Molecular ion, chlorine isotope pattern) |
| 220/222 | [M-OH]⁺ |
| 192/194 | [M-COOH]⁺ |
| 111/113 | [C₆H₄Cl]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Integrate the peaks and determine their multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to scanning the sample.
-
Mass Spectrometry
-
Sample Preparation:
-
GC-MS: Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane). Derivatization (e.g., methylation of the carboxylic acid) may be necessary to improve volatility.
-
LC-MS (ESI): Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).
-
-
Instrumentation:
-
GC-MS: A gas chromatograph coupled to a mass spectrometer. Use a suitable capillary column (e.g., DB-5ms).
-
LC-MS: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.
-
-
Data Acquisition:
-
Acquire data in full scan mode to identify the molecular ion and major fragments.
-
The mass range should be set to cover the expected molecular weight and fragment masses.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of structural elucidation.
An In-depth Technical Guide to the 13C NMR Analysis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed experimental protocol, predicted spectral data, and a logical workflow for the analysis.
Predicted 13C NMR Spectral Data
The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. These predictions are based on the analysis of structurally similar compounds and known substituent effects on chemical shifts. The numbering of the carbon atoms corresponds to the structure shown in Figure 1.

Figure 1. Chemical structure of this compound with carbon atom numbering for NMR assignment.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C3 | ~162 | The C3 carbon of the isoxazole ring is expected to be significantly downfield due to its attachment to the electronegative oxygen and nitrogen atoms and the 2-chlorophenyl group. |
| C4 | ~115 | The C4 carbon, being part of the isoxazole ring and attached to the carboxylic acid group, will have its chemical shift influenced by both. |
| C5 | ~170 | The C5 carbon is deshielded by the adjacent oxygen atom and the methyl group. |
| C1' | ~129 | The ipso-carbon of the phenyl ring attached to the isoxazole ring. Its chemical shift is influenced by the chlorine substituent. |
| C2' | ~133 | The carbon atom bearing the chlorine. The direct attachment of the electronegative chlorine atom causes a significant downfield shift. |
| C3' | ~127 | Aromatic CH carbon. |
| C4' | ~131 | Aromatic CH carbon, with some deshielding from the chlorine atom. |
| C5' | ~128 | Aromatic CH carbon. |
| C6' | ~130 | Aromatic CH carbon, influenced by the proximity to the isoxazole ring. |
| -COOH | ~168 | Carboxylic acid carbons typically appear in this downfield region. |
| -CH3 | ~12 | The methyl group carbon is expected to be in the typical upfield region for sp3 hybridized carbons. |
Experimental Protocol
The following section outlines a standard protocol for acquiring a high-quality 13C NMR spectrum of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid the presence of interfering signals from impurities.
-
Solvent Selection: A deuterated solvent that can effectively dissolve the compound should be chosen. Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable choice due to its ability to dissolve carboxylic acids and its well-characterized solvent peaks. Deuterated chloroform (CDCl3) could also be used, potentially with the addition of a small amount of methanol-d4 to improve solubility.
-
Sample Concentration: Dissolve approximately 20-50 mg of the compound in 0.6-0.8 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shifts (δ = 0.00 ppm).
NMR Instrument Parameters
The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or 500 MHz spectrometer:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, which is particularly important for quaternary carbons (like C3, C4, C5, C1', C2', and the carboxylic carbon) that tend to have longer relaxation times.
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. This will depend on the sample concentration but will likely be in the range of 1024 to 4096 scans.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before performing the Fourier transform.
-
Phasing: Manually phase the resulting spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or by referencing the known chemical shift of the deuterated solvent.
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas.
Workflow and Pathway Diagrams
The logical workflow for the 13C NMR analysis and the signaling pathway for spectral interpretation are depicted in the following diagrams.
Caption: Experimental Workflow for 13C NMR Analysis.
An In-depth Technical Guide to the FT-IR Spectrum of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. This document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for its synthesis and characterization.
Introduction
This compound is a heterocyclic compound belonging to the isoxazole class. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. FT-IR spectroscopy is a crucial analytical technique for the structural elucidation and characterization of such novel compounds. This guide offers an in-depth understanding of the expected FT-IR spectral features of this molecule, aiding in its identification and quality control.
Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3300-2500 | Broad, Strong | O-H stretch of the carboxylic acid (hydrogen-bonded) |
| 3100-3000 | Medium | C-H stretch of the aromatic (phenyl) ring |
| 2980-2900 | Medium | C-H stretch of the methyl group |
| 1760-1690 | Strong, Sharp | C=O stretch of the carboxylic acid |
| 1615-1580 | Medium-Strong | C=N stretch of the isoxazole ring |
| 1575-1475 | Medium-Strong | C=C stretching vibrations within the aromatic ring |
| 1470-1430 | Medium | C-O-H in-plane bend of the carboxylic acid |
| 1320-1210 | Strong | C-O stretch of the carboxylic acid |
| 1100-1000 | Medium | C-Cl stretch of the chlorophenyl group |
| 950-910 | Broad, Medium | O-H out-of-plane bend of the carboxylic acid |
| 760-740 | Strong | C-H out-of-plane bend of the ortho-disubstituted phenyl ring |
Note: The exact peak positions and intensities can vary based on the sample preparation method, solvent, and instrument used.
Experimental Protocol for FT-IR Analysis
This section details the methodology for obtaining a high-quality FT-IR spectrum of this compound.
3.1. Instrumentation
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable for this analysis.
3.2. Sample Preparation (Attenuated Total Reflectance - ATR)
The Attenuated Total Reflectance (ATR) technique is recommended for solid samples as it requires minimal sample preparation.
-
Crystal Cleaning: Before analysis, the ATR crystal (typically diamond or germanium) must be thoroughly cleaned. Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol to remove any residues from previous analyses. Allow the solvent to evaporate completely.
-
Background Spectrum: Record a background spectrum of the empty ATR setup. This spectrum will be automatically subtracted from the sample spectrum to eliminate interferences from atmospheric water and carbon dioxide.
-
Sample Application: Place a small amount of the powdered this compound onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.
-
Data Acquisition: Collect the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be set from 4000 to 400 cm⁻¹.
-
Data Processing: After acquisition, the spectrum should be baseline corrected and normalized.
3.3. Alternative Sample Preparation (KBr Pellet Method)
-
Sample Grinding: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder into a pelletizing die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum as described in the ATR method.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound, a process relevant to drug discovery and development.
Caption: Workflow for the synthesis and characterization of a target molecule.
This guide provides a foundational understanding of the FT-IR characteristics of this compound. For definitive structural confirmation, it is essential to correlate the FT-IR data with other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
An In-depth Technical Guide to the Mass Spectrometry of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals, including TGR5 agonists and β-lactamase inhibitors. Due to the limited availability of public experimental mass spectra for this specific compound, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry for carboxylic acids and isoxazole derivatives. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, including sample preparation and derivatization, are provided to facilitate its identification and characterization. Furthermore, this guide elucidates the TGR5 signaling pathway, a crucial biological pathway modulated by agonists synthesized from this core molecule, complete with a visual diagram.
Introduction
This compound (C₁₁H₈ClNO₃, Molecular Weight: 237.64 g/mol ) is a synthetic organic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of various bioactive molecules and is also identified as an impurity in some pharmaceutical preparations, such as Cloxacillin.[1] Its role as a precursor for Takeda G-protein-coupled receptor 5 (TGR5) agonists underscores the importance of robust analytical methods for its characterization.[2] Mass spectrometry, particularly coupled with gas chromatography (GC-MS), offers a powerful technique for the identification and quantification of this compound. This guide details the theoretical mass spectrometric behavior and provides practical experimental protocols for its analysis.
Mass Spectrometry Analysis
Predicted Fragmentation Pathway
Upon electron ionization, the molecular ion ([M]⁺˙) of this compound is expected to be observed at an m/z of approximately 237. The fragmentation is likely to proceed through several key pathways:
-
Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.
-
Loss of a carboxyl group (-COOH): Decarboxylation is another characteristic fragmentation of carboxylic acids.
-
Cleavage of the isoxazole ring: The isoxazole ring can undergo cleavage, leading to various smaller fragment ions.
-
Loss of the chlorophenyl group: Fragmentation of the bond connecting the chlorophenyl ring to the isoxazole core.
Data Presentation: Predicted Mass Spectrometry Data
The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry.
| Predicted Fragment Ion | m/z (Nominal) | Proposed Structure | Fragmentation Pathway |
| [C₁₁H₈ClNO₃]⁺˙ | 237 | Molecular Ion | - |
| [C₁₁H₇ClNO₂]⁺ | 220 | Acylium Ion | Loss of •OH from the carboxylic acid |
| [C₁₀H₈ClN]⁺˙ | 192 | Loss of COOH from the molecular ion | |
| [C₇H₄Cl]⁺ | 111 | Chlorophenyl cation | Cleavage of the C-C bond between the rings |
| [C₄H₄NO]⁺ | 82 | Methylisoxazole fragment | Cleavage of the isoxazole ring |
| [CH₃CO]⁺ | 43 | Acetyl cation | Fragmentation of the isoxazole ring |
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound by GC-MS. Due to the carboxylic acid group, derivatization is often recommended to improve volatility and chromatographic performance.
Sample Preparation and Derivatization (Esterification)
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 1 mL of a 1.25 M solution of methanolic HCl to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 1 hour in a heating block or water bath to form the methyl ester derivative.
-
Extraction: After cooling to room temperature, add 1 mL of saturated sodium bicarbonate solution to neutralize the excess acid, followed by 1 mL of a suitable organic solvent (e.g., ethyl acetate or hexane). Vortex the mixture vigorously for 1 minute.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper organic layer containing the methyl ester derivative to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
Signaling Pathway: TGR5 Activation
This compound is a precursor for the synthesis of TGR5 agonists. TGR5, a G-protein coupled receptor, is activated by bile acids and plays a significant role in regulating energy homeostasis, inflammation, and glucose metabolism. The activation of TGR5 initiates a downstream signaling cascade.
Caption: TGR5 signaling pathway initiated by an agonist.
The binding of a TGR5 agonist to its receptor activates the associated Gαs protein.[3] This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[4] Elevated cAMP levels then activate Protein Kinase A (PKA), which goes on to phosphorylate downstream targets, such as the CREB transcription factor, leading to the modulation of target gene expression. This pathway is crucial for the metabolic benefits observed with TGR5 activation.[4]
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. While experimental data is currently limited in the public domain, the theoretical fragmentation patterns and detailed experimental protocols outlined herein offer a robust starting point for researchers. The elucidation of the TGR5 signaling pathway provides essential biological context for the application of this compound in the development of novel therapeutics. Further experimental studies are warranted to validate the predicted fragmentation and to explore the full pharmacological potential of its derivatives.
References
- 1. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3 | CID 1488093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Physicochemical Properties of Substituted Isoxazole-4-Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its inherent electronic properties and structural rigidity make it a valuable template for the design of novel therapeutic agents. Understanding the physicochemical properties of substituted isoxazole-4-carboxylic acids is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth overview of these key properties, details the experimental methodologies for their determination, and visualizes relevant biological pathways.
Core Physicochemical Properties
The substituent pattern on the isoxazole ring and any appended phenyl groups significantly influences the acidity (pKa), lipophilicity (logP), and solubility of these compounds. These parameters are critical for predicting a molecule's behavior in biological systems.
Data Summary
The following tables summarize key physicochemical data for isoxazole-4-carboxylic acid and several of its substituted derivatives. It is important to note that some of these values are predicted through computational models, which provide useful estimates for prioritizing synthetic targets.
| Compound Name | Structure | pKa (Predicted) | logP (Predicted/Experimental) | Melting Point (°C) |
| Isoxazole-4-carboxylic acid | ![]() | 3.22 ± 0.10[1] | 0.37[1] | 123-124[1] |
| 5-Methylisoxazole-4-carboxylic acid | ![]() | 2.85 ± 0.25[2] | 0.3[3] | 144-148[2][4] |
| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | ![]() | 2.11 ± 0.32[5][6] | - | - |
| 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | ![]() | - | - | - |
Note: Structures are representative. The absence of a value indicates that it was not found in the searched literature.
Experimental Protocols
Accurate determination of physicochemical properties relies on robust experimental protocols. Below are detailed methodologies for measuring pKa, logP, and aqueous solubility.
Determination of Acid Dissociation Constant (pKa)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For isoxazole-4-carboxylic acids, the acidity of the carboxylic acid group is a key determinant of its ionization state at physiological pH.
Method: Potentiometric Titration
Potentiometric titration is a highly accurate method for pKa determination.[7]
-
Sample Preparation: A precise weight of the substituted isoxazole-4-carboxylic acid is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with water to a known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).
-
Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. For compounds with low aqueous solubility, specialized software can be used to derive the pKa from the titration data in mixed organic-aqueous systems.
Determination of Lipophilicity (logP/logD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that influences a drug's ability to cross cell membranes.
Method: Shake-Flask Method
The shake-flask method is the gold standard for experimental logP determination.[8][9][10][11][12]
-
Solvent Preparation: 1-Octanol and water (or a buffer of specific pH, typically 7.4 for logD) are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Partitioning: A small amount of the test compound is dissolved in the pre-saturated 1-octanol. A volume of pre-saturated water (or buffer) is added to create a biphasic system.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP (for neutral species) or logD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a crucial factor for drug absorption and formulation. Low solubility can be a significant hurdle in drug development.
Method: Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method is often used in early drug discovery.[4][13][14][15][16]
-
Stock Solution Preparation: A high-concentration stock solution of the test compound is prepared in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: The DMSO stock solution is serially diluted in a 96-well plate.
-
Addition of Aqueous Buffer: A buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) is added to each well.
-
Incubation and Precipitation: The plate is shaken for a defined period (e.g., 1-2 hours) at a constant temperature. As the DMSO concentration decreases, compounds with low aqueous solubility will precipitate.
-
Turbidity Measurement: The precipitation is detected by measuring the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance.
-
Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Biological Relevance: Inhibition of Cyclooxygenase (COX)
Many substituted isoxazole derivatives, including those bearing a carboxylic acid function, have been identified as potent inhibitors of cyclooxygenase (COX) enzymes.[17][18][19][20][21][22][23][24] These enzymes, COX-1 and COX-2, are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins.
Experimental Workflow for COX Inhibition Assay
The following workflow outlines a typical in vitro assay to determine the inhibitory potency of a compound against COX-1 and COX-2.
References
- 1. Buy Isoxazole-4-carboxylic acid | 6436-62-0 [smolecule.com]
- 2. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 3. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Methyl-3-phenylisoxazole-4-carboxylic acid CAS#: 1136-45-4 [m.chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. enamine.net [enamine.net]
- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Isoxazole-5-carboxylic acid (21169-71-1) for sale [vulcanchem.com]
The Multifaceted Biological Activities of Isoxazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic and structural features have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of isoxazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and neuroprotective properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.
Anticancer Activity
Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways.[1]
Quantitative Anticancer Activity Data
The anticancer efficacy of various isoxazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for selected isoxazole derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole-bridged indole C-glycoside hybrid (Compound 34) | MDA-MB-231 (Breast Cancer) | 22.3 | [2] |
| 3,5-disubstituted isoxazole from tyrosol (Compound 4b) | U87 (Glioblastoma) | 42.8 | [3] |
| 3,5-disubstituted isoxazole from tyrosol (Compound 4c) | U87 (Glioblastoma) | 67.6 | [3] |
| 3,5-Diamino-4-(2'-bromophenylazo) isoxazole (1d) | PC3 (Prostate Cancer) | 38.63 | [4] |
| 3,5-Diamino-4-(3'-chlorophenylazo) isoxazole (1b) | PC3 (Prostate Cancer) | 47.27 | [4] |
| 3, 5-Diamino-4-(4'-bromophenylazo) isoxazole (1a) | PC3 (Prostate Cancer) | 53.96 | [4] |
| Tetrazole based isoxazoline (Compound 4h) | A549 (Lung Cancer) | 1.51 | [5] |
| Tetrazole based isoxazoline (Compound 4i) | A549 (Lung Cancer) | 1.49 | [5] |
Signaling Pathway: Induction of Apoptosis
A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved by modulating the expression of key proteins in the apoptotic cascade.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Isoxazole derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity
Isoxazole derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Quantitative Antimicrobial Activity Data
The antimicrobial potency of isoxazole derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N3, N5-di(substituted)isoxazole-3,5-diamine (178f) | Escherichia coli | 95 | [6] |
| N3, N5-di(substituted)isoxazole-3,5-diamine (178e) | Staphylococcus aureus | 95 | [6] |
| TPI-2 | Staphylococcus aureus | 6.25 | |
| TPI-2 | Escherichia coli | 6.25 | |
| TPI-5 | Candida albicans | 6.25 | |
| TPI-14 | Aspergillus niger | 6.25 | |
| 4e | Candida albicans | 6 | [7] |
| 4g | Candida albicans | 8 | [7] |
| 3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole | Staphylococcus aureus | 1.56 | [7] |
| New Triazole-Isoxazole Hybrid (7b) | Escherichia coli | 15 | [8] |
| New Triazole-Isoxazole Hybrid (7b) | Pseudomonas aeruginosa | 30 | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Isoxazole derivative (test compound)
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare a stock solution of the isoxazole derivative. Serially dilute the compound in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Anti-inflammatory Activity
Certain isoxazole derivatives have demonstrated potent anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway.[9][10]
Signaling Pathway: COX-2 Inhibition
Inflammatory stimuli trigger the synthesis of prostaglandins via the COX-2 pathway. Isoxazole derivatives can inhibit COX-2, thereby reducing the production of prostaglandins and mitigating the inflammatory response.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[11]
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Isoxazole derivative (test compound)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the isoxazole derivative or the standard drug to the rats (e.g., orally or intraperitoneally). A control group receives the vehicle only.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Antiviral Activity
Isoxazole derivatives have also been investigated for their antiviral properties. Notably, certain derivatives have shown efficacy against enteroviruses like Coxsackievirus B3.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the standard method for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[12]
Materials:
-
Susceptible host cell line (e.g., HeLa cells)
-
Virus stock (e.g., Coxsackievirus B3)
-
Culture medium and overlay medium (containing agarose or methylcellulose)
-
Isoxazole derivative (test compound)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known concentration of the virus for a short period (e.g., 1 hour) to allow for viral attachment.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium containing different concentrations of the isoxazole derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[12]
-
Plaque Visualization: After incubation, fix and stain the cells with crystal violet. The areas of viral infection will appear as clear zones (plaques) against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 value can be determined from the dose-response curve.
Antidiabetic Activity
Recent studies have highlighted the potential of isoxazole derivatives in the management of diabetes. One of the identified mechanisms is the activation of the AMP-activated protein kinase (AMPK) pathway.
Signaling Pathway: AMPK Activation
AMPK is a key regulator of cellular energy homeostasis. Activation of AMPK by isoxazole derivatives can lead to a decrease in the expression of gluconeogenic enzymes like PEPCK and G6Pase, resulting in reduced glucose production.
Neuroprotective Activity
The neuroprotective potential of isoxazole derivatives is an emerging area of research, with implications for neurodegenerative diseases such as Alzheimer's disease. The mechanism may involve the modulation of signaling pathways like the Akt/GSK-3β/NF-κB pathway.
Signaling Pathway: Akt/GSK-3β/NF-κB Modulation
The Akt/GSK-3β/NF-κB signaling pathway is crucial for neuronal survival and inflammation. Isoxazole derivatives may exert neuroprotective effects by activating Akt, which in turn inhibits GSK-3β and subsequently suppresses the pro-inflammatory transcription factor NF-κB.
References
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Safety and Hazards of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known safety and hazard information for 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid based on publicly available data. The toxicological properties of this specific chemical have not been fully investigated.[1] All laboratory and industrial handling of this compound should be conducted by trained professionals with appropriate personal protective equipment and engineering controls.
Introduction
This compound, with CAS number 23598-72-3, is a heterocyclic compound belonging to the isoxazole class.[2][3][4] Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. As with any chemical entity intended for research and potential therapeutic application, a thorough understanding of its safety profile and potential hazards is paramount. This guide synthesizes the available safety data to inform risk assessment and safe handling procedures.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with acute oral toxicity, skin irritation, and serious eye irritation.[2]
GHS Classification
The following table summarizes the GHS hazard classification for this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][5] |
Signal Word: Warning[2]
Pictograms:
Toxicological Properties
Detailed toxicological studies on this compound are limited in the public domain. Much of the available information is based on classifications rather than specific experimental data.
Acute Toxicity
Skin and Eye Irritation
This chemical is known to cause skin and serious eye irritation.[2][5] Contact with the skin may lead to redness, itching, and inflammation. Eye contact can result in pain, redness, and potential damage to the cornea.
Respiratory Irritation
Inhalation of dust or aerosols may cause respiratory tract irritation, leading to symptoms such as coughing and shortness of breath.[2][5]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is no data available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.[1] IARC, NTP, and OSHA do not list this compound as a carcinogen.[1]
Potential for Bioactivation
Research on some isoxazole-containing compounds suggests a potential for metabolic bioactivation into reactive metabolites, which could lead to toxicity.[6] This is a general consideration for the isoxazole class and has not been specifically demonstrated for this compound.
Experimental Protocols (Generalized)
Specific experimental protocols for the safety testing of this compound are not published. The following are generalized representations of standard protocols for assessing the hazards identified.
Acute Oral Toxicity Study (Generalized OECD 423)
A typical acute oral toxicity study would follow a stepwise procedure to estimate the LD50.
In Vivo Skin Irritation Test (Generalized OECD 404 - Draize Test)
This test assesses the potential of a substance to cause skin irritation.
In Vivo Eye Irritation Test (Generalized OECD 405 - Draize Test)
This test evaluates the potential for a substance to cause eye irritation or damage.
First Aid Measures
In case of exposure to this compound, the following first aid measures are recommended:
| Exposure Route | First Aid Measures |
| Ingestion | Rinse mouth with water.[2] Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2] |
Handling and Storage
Handling
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid breathing dust.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[7]
-
Store locked up.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Conclusion
This compound is a chemical intermediate with potential applications in drug discovery and development. The available data indicates that it is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. While detailed toxicological studies are lacking, the provided information, based on GHS classifications and safety data sheets, should guide researchers in implementing appropriate safety protocols. The use of proper personal protective equipment, engineering controls, and adherence to standard laboratory safety practices are essential to minimize the risk of exposure and ensure a safe working environment. Further research into the specific toxicological profile and potential mechanisms of action of this compound is warranted.
References
- 1. capotchem.cn [capotchem.cn]
- 2. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. 23598-72-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. angenechemical.com [angenechemical.com]
- 6. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for the penicillinase-resistant penicillin antibiotic, Cloxacillin. The structural integrity and purity of this intermediate are paramount for the successful synthesis of the final active pharmaceutical ingredient (API). These application notes provide a detailed, three-step synthetic protocol for the preparation of this compound, commencing from readily available starting materials. The described methodology is robust and scalable, making it suitable for both laboratory-scale research and larger-scale production.
The synthesis involves an initial acylation of ethyl acetoacetate to form a β-keto ester, followed by a cyclocondensation reaction with hydroxylamine to construct the isoxazole ring, and culminating in the hydrolysis of the ester to yield the final carboxylic acid.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a three-step process as illustrated below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(2-chlorobenzoyl)acetoacetate
This procedure details the acylation of ethyl acetoacetate with 2-chlorobenzoyl chloride to yield the corresponding β-keto ester.
Protocol:
-
Reaction Setup:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add ethyl acetoacetate (0.1 mol, 13.0 g) and toluene (150 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (0.11 mol, 4.4 g) in water (50 mL).
-
Cool the flask containing the ethyl acetoacetate solution to 0-5 °C in an ice-water bath with vigorous stirring.
-
-
Acylation Reaction:
-
Slowly add the sodium hydroxide solution to the flask, maintaining the temperature below 10 °C.
-
In the dropping funnel, place a solution of 2-chlorobenzoyl chloride (0.1 mol, 17.5 g) in toluene (50 mL).
-
Add the 2-chlorobenzoyl chloride solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the aqueous layer and extract it with toluene (2 x 50 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude ethyl 2-(2-chlorobenzoyl)acetoacetate can be used in the next step without further purification.
-
Quantitative Data Summary (Step 1):
| Parameter | Value |
| Reactants | |
| Ethyl Acetoacetate | 0.1 mol (13.0 g) |
| 2-Chlorobenzoyl Chloride | 0.1 mol (17.5 g) |
| Sodium Hydroxide | 0.11 mol (4.4 g) |
| Solvents | |
| Toluene | 200 mL |
| Water | 50 mL |
| Reaction Conditions | |
| Temperature | 0-5 °C (addition), Room Temperature (stirring) |
| Reaction Time | 4-6 hours |
| Product | |
| Product Name | Ethyl 2-(2-chlorobenzoyl)acetoacetate |
| Theoretical Yield | 26.87 g |
| Estimated Yield | 75-85% |
Step 2: Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
This protocol describes the cyclocondensation of the β-keto ester with hydroxylamine hydrochloride to form the isoxazole ring.
Protocol:
-
Reaction Setup:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude ethyl 2-(2-chlorobenzoyl)acetoacetate (from Step 1, ~0.08 mol) in ethanol (200 mL).
-
Add hydroxylamine hydrochloride (0.1 mol, 6.95 g) and sodium acetate (0.12 mol, 9.84 g) to the solution.
-
-
Cyclocondensation Reaction:
-
Heat the reaction mixture to reflux and maintain reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water (150 mL) and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Quantitative Data Summary (Step 2):
| Parameter | Value |
| Reactants | |
| Ethyl 2-(2-chlorobenzoyl)acetoacetate | ~0.08 mol |
| Hydroxylamine Hydrochloride | 0.1 mol (6.95 g) |
| Sodium Acetate | 0.12 mol (9.84 g) |
| Solvent | |
| Ethanol | 200 mL |
| Reaction Conditions | |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Product | |
| Product Name | Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate |
| Theoretical Yield (from 0.08 mol precursor) | 22.2 g |
| Estimated Yield | 80-90% |
Step 3: Synthesis of this compound
This final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.
Protocol:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate (from Step 2, ~0.06 mol) in a mixture of ethanol (100 mL) and water (50 mL).
-
Add sodium hydroxide (0.12 mol, 4.8 g) to the solution.
-
-
Hydrolysis Reaction:
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the disappearance of the starting material by TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
The white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid if necessary.
-
Quantitative Data Summary (Step 3):
| Parameter | Value |
| Reactants | |
| Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | ~0.06 mol |
| Sodium Hydroxide | 0.12 mol (4.8 g) |
| Solvents | |
| Ethanol | 100 mL |
| Water | 50 mL |
| Reaction Conditions | |
| Temperature | Reflux |
| Reaction Time | 2-3 hours |
| Product | |
| Product Name | This compound |
| Theoretical Yield (from 0.06 mol precursor) | 14.26 g |
| Estimated Yield | 90-95% |
Visualizations
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of the target compound.
Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid from a β-Ketoester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals such as the antibiotic Cloxacillin. The synthesis commences with the acylation of a β-ketoester, ethyl acetoacetate, followed by cyclization to form the isoxazole ring, and subsequent hydrolysis to yield the final carboxylic acid. This protocol is designed to be a comprehensive guide for researchers in organic synthesis and drug development, offering clear, step-by-step procedures and tabulated data for easy reference.
Introduction
This compound is a crucial building block in the pharmaceutical industry. Its synthesis from readily available starting materials is of significant interest. The method described herein follows a reliable three-step sequence starting from a β-ketoester, providing a practical route to this important intermediate. The overall synthetic pathway is illustrated below.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(2-chlorobenzoyl)acetoacetate (β-Ketoester)
This procedure details the C-acylation of ethyl acetoacetate with 2-chlorobenzoyl chloride. The reaction is typically carried out in the presence of a base to generate the enolate of the β-ketoester, which then acts as a nucleophile.
Materials:
-
Ethyl acetoacetate
-
2-Chlorobenzoyl chloride
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere at 0 °C, add ethyl acetoacetate (1.0 equivalent) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction by the slow addition of a dilute aqueous solution of hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 65-75% |
| Purity (by GC) | >95% |
| Boiling Point | 140-145 °C at 1 mmHg |
Spectroscopic Data for Ethyl 2-(2-chlorobenzoyl)acetoacetate:
| Type | Data |
| ¹H NMR | (CDCl₃, 400 MHz): δ 1.25 (t, 3H), 2.20 (s, 3H), 4.20 (q, 2H), 7.30-7.50 (m, 4H), 12.5 (s, 1H, enol OH, tautomeric mixture) |
| ¹³C NMR | (CDCl₃, 101 MHz): δ 14.1, 21.9, 61.5, 100.2, 126.9, 129.8, 130.5, 131.3, 132.1, 138.0, 169.0, 174.5, 192.8 |
| IR (neat) | ν (cm⁻¹): 2980, 1735, 1670, 1600, 1570, 1430, 1250, 1020 |
| MS (EI) | m/z (%): 254 (M⁺, 10), 212 (45), 184 (100), 139 (80), 111 (60), 43 (95) |
Step 2: Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
This step involves the cyclization of the synthesized β-ketoester with hydroxylamine hydrochloride to form the isoxazole ring.
Materials:
-
Ethyl 2-(2-chlorobenzoyl)acetoacetate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve ethyl 2-(2-chlorobenzoyl)acetoacetate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water to the flask.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol/water to yield the pure ester.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >98% |
| Melting Point | 48-50 °C |
Spectroscopic Data for Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate:
| Type | Data |
| ¹H NMR | (CDCl₃, 400 MHz): δ 1.40 (t, 3H), 2.75 (s, 3H), 4.40 (q, 2H), 7.40-7.60 (m, 4H) |
| ¹³C NMR | (CDCl₃, 101 MHz): δ 12.5, 14.2, 61.2, 111.5, 127.1, 129.5, 130.8, 131.5, 132.0, 159.0, 162.5, 170.0 |
| IR (KBr) | ν (cm⁻¹): 2985, 1720, 1610, 1580, 1470, 1370, 1210, 1020 |
| MS (ESI) | m/z: 266.1 (M+H)⁺ |
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Both acidic and basic conditions can be employed.
Materials:
-
Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
-
Sulfuric acid (H₂SO₄), 60% aqueous solution OR Sodium hydroxide (NaOH), 2M aqueous solution
-
Hydrochloric acid (HCl), concentrated (for acidification)
-
Ethyl acetate
-
Water
Procedure (Acidic Hydrolysis):
-
To a round-bottom flask, add ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate (1.0 equivalent) and 60% aqueous sulfuric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize from a suitable solvent system such as ethanol/water or toluene.
Procedure (Basic Hydrolysis):
-
Dissolve ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and 2M aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature or gently heat to 50 °C for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The carboxylic acid will precipitate. Collect the solid by filtration.
-
Wash the precipitate with cold water and dry under vacuum.
-
Recrystallize from a suitable solvent system.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 90-98% |
| Purity (by HPLC) | >99% |
| Melting Point | 188-190 °C |
Spectroscopic Data for this compound:
| Type | Data |
| ¹H NMR | (DMSO-d₆, 400 MHz): δ 2.70 (s, 3H), 7.50-7.70 (m, 4H), 13.5 (br s, 1H) |
| ¹³C NMR | (DMSO-d₆, 101 MHz): δ 12.0, 112.5, 127.8, 129.9, 131.2, 131.8, 132.5, 158.5, 163.0, 171.0 |
| IR (KBr) | ν (cm⁻¹): 3300-2500 (broad O-H), 1705 (C=O), 1605, 1575, 1470, 1380, 1220 |
| MS (ESI) | m/z: 238.0 (M+H)⁺ |
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of the target molecule.
Application Notes and Protocols for the One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
Introduction
The isoxazole ring is a fundamental five-membered heterocycle that constitutes the core structure of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Consequently, the development of efficient and straightforward synthetic methods for isoxazole derivatives is a significant focus in organic and medicinal chemistry.[3] One-pot syntheses, which involve the sequential formation of multiple chemical bonds in a single reaction vessel, offer considerable advantages by minimizing complex purification steps, saving time and resources, and reducing waste.[4] This document provides detailed application notes and experimental protocols for several robust one-pot methodologies for preparing 3,5-disubstituted isoxazoles, tailored for researchers in synthetic chemistry and drug development.
Method 1: Copper(I)-Catalyzed One-Pot Synthesis from Aldehydes and Terminal Alkynes
This method is a highly reliable and experimentally convenient three-step, one-pot procedure that utilizes a regioselective copper(I)-catalyzed [3+2] cycloaddition between terminal acetylenes and nitrile oxides generated in situ from aldehydes.[5][6] The process is known for its efficiency, broad substrate scope, and tolerance of a wide variety of functional groups.[6][7] A key advantage is that it can be performed in aqueous solvents without protection from oxygen, and it avoids the isolation of unstable hydroximoyl chloride intermediates.[5][6]
Reaction Scheme
Experimental Protocol
Materials:
-
Aldehyde (aliphatic or aromatic)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Chloramine-T trihydrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Copper turnings
-
Terminal alkyne
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Standard laboratory glassware and magnetic stirrer
Procedure: [5]
-
To a solution of hydroxylamine hydrochloride (1.05 eq) in a 1:1 mixture of t-BuOH:H₂O, add the aldehyde (1.0 eq).
-
Add sodium hydroxide (1.05 eq) to the mixture and stir at room temperature for 30 minutes. TLC analysis can be used to confirm the complete formation of the aldoxime.
-
To this mixture, add Chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes.
-
Add the terminal alkyne (1.0 eq), followed by CuSO₄·5H₂O (0.03 eq) and a few copper turnings.
-
Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Reaction is typically complete within 1-2 hours.[8]
-
Upon completion, the product can be isolated by simple filtration or aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).
-
The crude product is then purified by column chromatography on silica gel.
Data Presentation
Table 1: Examples of 3,5-Disubstituted Isoxazoles Synthesized via Cu(I)-Catalyzed One-Pot Method.
| Entry | Aldehyde (R¹) | Alkyne (R²) | Product | Yield (%) |
| 1 | trans-Cinnamaldehyde | 1-Ethynylcyclohexene | 5-(Cyclohex-1-enyl)-3-styrylisoxazole | 85 |
| 2 | Benzaldehyde | Phenylacetylene | 3,5-Diphenylisoxazole | 91 |
| 3 | 4-Nitrobenzaldehyde | Phenylacetylene | 5-Phenyl-3-(4-nitrophenyl)isoxazole | 88 |
| 4 | Heptanal | 1-Octyne | 5-Hexyl-3-hexylisoxazole | 71 |
| 5 | Isovaleraldehyde | 4-Methoxyphenylacetylene | 3-Isobutyl-5-(4-methoxyphenyl)isoxazole | 78 |
Data sourced from Hansen, T. V.; Wu, P.; Fokin, V. V. J. Org. Chem. 2005, 70, 7761-7764.[7]
Reaction Workflow and Mechanism
Caption: One-pot workflow for Cu(I)-catalyzed isoxazole synthesis.
Caption: Mechanism of Cu(I)-catalyzed nitrile oxide cycloaddition.
Method 2: Synthesis from α,β-Unsaturated Carbonyls and TsNHOH
This efficient and highly regioselective one-pot synthesis produces 3-substituted and 3,5-disubstituted isoxazoles from readily available α,β-unsaturated aldehydes or ketones and N-hydroxyl-4-toluenesulfonamide (TsNHOH).[9][10] The reaction proceeds under mild conditions using a base like K₂CO₃ in a methanol-water solvent system.[9] The strategy involves a sequence of conjugate addition, elimination of the tosyl group, cyclization, and dehydration.[10]
Reaction Scheme
Experimental Protocol
Materials:
-
α,β-Unsaturated aldehyde or ketone
-
N-hydroxyl-4-toluenesulfonamide (TsNHOH)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Standard laboratory glassware and magnetic stirrer
Procedure: [9]
-
To a solution of the α,β-unsaturated carbonyl compound (1.0 eq) in a mixture of MeOH and H₂O (e.g., 10:1 ratio), add N-hydroxyl-4-toluenesulfonamide (4.0 eq).
-
Add potassium carbonate (5.0 eq) to the mixture.
-
Stir the reaction at room temperature until the intermediate is formed (monitored by TLC, typically several hours).
-
After the initial reaction is complete, heat the mixture to 60 °C and stir until the final product is formed (monitored by TLC).
-
After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 2: Examples of Isoxazoles from α,β-Unsaturated Carbonyls.
| Entry | Carbonyl Compound (R¹, R²) | Product | Yield (%) |
| 1 | Cinnamaldehyde (R¹=Ph, R²=H) | 3-Phenylisoxazole | 79 |
| 2 | Chalcone (R¹=Ph, R²=Ph) | 3,5-Diphenylisoxazole | 91 |
| 3 | 4-Chlorochalcone (R¹=4-Cl-Ph, R²=Ph) | 3-(4-Chlorophenyl)-5-phenylisoxazole | 95 |
| 4 | Benzylideneacetone (R¹=Ph, R²=Me) | 5-Methyl-3-phenylisoxazole | 88 |
| 5 | 3-Nonen-2-one (R¹=Hexyl, R²=Me) | 5-Methyl-3-hexylisoxazole | 81 |
Data sourced from Tang, S.; He, J.; Sun, Y.; He, L.; She, X. Org. Lett. 2009, 11, 3982-3985.[9]
Reaction Workflow and Mechanism
Caption: One-pot workflow from α,β-unsaturated carbonyls.
Caption: Mechanism involving conjugate addition and cyclization.
Method 3: Metal-Free Synthesis using Alkyl Nitrites
This novel, metal-free methodology provides a one-pot synthesis of 3,5-disubstituted isoxazoles from aldoximes and terminal alkynes using an alkyl nitrite (e.g., tert-butyl nitrite or isoamyl nitrite) as an oxidizing agent.[11] The reaction proceeds via the in situ generation of a nitrile oxide, which then undergoes a [3+2] dipolar cycloaddition with the alkyne.[11] This method is valued for being mild, scalable, and environmentally friendly compared to metal-catalyzed alternatives.[11]
Reaction Scheme
Experimental Protocol
Materials:
-
Substituted aldoxime
-
Terminal alkyne
-
Isoamyl nitrite or tert-butyl nitrite (TBN)
-
Ethyl methyl ketone (MEK) or other suitable solvent
-
Standard laboratory glassware, condenser, and magnetic stirrer
Procedure: [11]
-
In a round-bottomed flask equipped with a condenser, dissolve the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in ethyl methyl ketone.
-
Add the alkyl nitrite (e.g., isoamyl nitrite, 2.0 eq) to the solution.
-
Heat the reaction mixture to 65 °C and stir. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
The residue can be directly purified by flash column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.
Data Presentation
Table 3: Examples of Isoxazoles Synthesized via Alkyl Nitrite Method.
| Entry | Aldoxime (R¹) | Alkyne (R²) | Product | Yield (%) |
| 1 | 4-Chlorobenzaldoxime | Phenylacetylene | 3-(4-Chlorophenyl)-5-phenylisoxazole | 96 |
| 2 | 4-Methoxybenzaldoxime | Phenylacetylene | 3-(4-Methoxyphenyl)-5-phenylisoxazole | 94 |
| 3 | 2-Naphthaldehyde oxime | 1-Heptyne | 5-Pentyl-3-(naphthalen-2-yl)isoxazole | 84 |
| 4 | Thiophene-2-carbaldehyde oxime | 4-Ethynylanisole | 5-(4-Methoxyphenyl)-3-(thiophen-2-yl)isoxazole | 89 |
| 5 | Cyclohexanecarboxaldehyde oxime | Phenylacetylene | 3-Cyclohexyl-5-phenylisoxazole | 74 |
Data sourced from Kadam, K. S.; Gandhi, T.; Gupte, A.; Gangopadhyay, A. K.; Sharma, R. Synthesis 2016, 48, 3996-4008.[11]
Reaction Workflow
Caption: One-pot workflow for the metal-free alkyl nitrite method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ias.ac.in [ias.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]
Application Notes and Protocols: Claisen Condensation for Isoxazole Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a key structural motif in a wide array of pharmaceuticals and biologically active compounds due to its ability to act as a hydrogen bond donor or acceptor and its relative stability.[1][2] Isoxazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and anticonvulsant properties.[1][3]
A primary and classical method for synthesizing the isoxazole core is through the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[4] The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that serves as a powerful tool for generating these essential 1,3-dicarbonyl precursors, typically β-ketoesters, from simpler ester starting materials.[5][6] While the Claisen condensation technically refers to the formation of the β-ketoester, the term "Claisen isoxazole synthesis" is often used to encompass the entire sequence from the ester to the final isoxazole product.[7] This document provides detailed protocols and application notes for the synthesis of isoxazoles, focusing on the reaction of β-ketoesters with hydroxylamine.
Reaction Mechanism and Workflow
The synthesis of isoxazoles from esters via a Claisen condensation pathway generally involves two key stages:
-
Formation of the 1,3-Dicarbonyl Precursor: An ester with an α-hydrogen undergoes a base-catalyzed self-condensation to form a β-ketoester. The reaction is driven to completion by the deprotonation of the highly acidic α-hydrogen of the β-ketoester product.[6]
-
Cyclocondensation with Hydroxylamine: The synthesized β-ketoester reacts with hydroxylamine. The reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.[4] Depending on reaction conditions (such as pH), this cyclization can yield different regioisomers, primarily 3-hydroxyisoxazoles or 5-isoxazolones.[8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. ajrconline.org [ajrconline.org]
- 3. ijbpas.com [ijbpas.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Claisen Isoxazole Synthesis (Chapter 15) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols: Synthesis of Cloxacillin Utilizing 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the antibiotic Cloxacillin, leveraging the key intermediate 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. This document outlines the synthetic pathway, experimental procedures, and the mechanism of action of the final drug product.
Introduction
This compound is a pivotal building block in the semi-synthesis of a class of β-lactamase-resistant penicillins, most notably Cloxacillin.[1] The isoxazole moiety, with its specific substitutions, sterically hinders the action of β-lactamase enzymes produced by certain bacteria, thereby overcoming a common mechanism of antibiotic resistance.[2][3] Cloxacillin is effective against Gram-positive bacteria, including penicillinase-producing Staphylococcus aureus.[4]
The overall synthetic strategy involves three main stages:
-
Synthesis of the Isoxazole Core: Formation of this compound.
-
Activation of the Carboxylic Acid: Conversion of the carboxylic acid to a more reactive acyl chloride.
-
Amide Coupling: Acylation of 6-aminopenicillanic acid (6-APA) with the activated isoxazole derivative to yield Cloxacillin.
Physicochemical Properties
| Property | Value |
| This compound | |
| Molecular Formula | C₁₁H₈ClNO₃[5] |
| Molecular Weight | 237.64 g/mol [5] |
| Appearance | Pale yellow or cream to pale brown powder[6] |
| CAS Number | 23598-72-3[5] |
| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |
| Molecular Formula | C₁₁H₇Cl₂NO₂ |
| Molecular Weight | 256.08 g/mol |
| CAS Number | 25629-50-9[7] |
| Cloxacillin | |
| Molecular Formula | C₁₉H₁₈ClN₃O₅S[8] |
| Molecular Weight | 435.88 g/mol |
| Appearance | White or almost white crystalline powder[9] |
| CAS Number | 61-72-3[8] |
Experimental Protocols
Part 1: Synthesis of this compound
This protocol is based on a general method for isoxazole synthesis involving a Knoevenagel condensation followed by cyclization with hydroxylamine.
Step 1a: Knoevenagel Condensation of 2-Chlorobenzaldehyde and Ethyl Acetoacetate
-
Reaction: 2-Chlorobenzaldehyde + Ethyl Acetoacetate → Ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add 2-chlorobenzaldehyde (1 mole), ethyl acetoacetate (1.1 moles), and benzene or toluene as the solvent.
-
Add a catalytic amount of piperidine and glacial acetic acid.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture and wash with water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate. Further purification can be achieved by vacuum distillation or column chromatography.
-
Step 1b: Cyclization with Hydroxylamine
-
Reaction: Ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate + Hydroxylamine Hydrochloride → Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
-
Procedure:
-
Dissolve the crude product from Step 1a in ethanol.
-
Add hydroxylamine hydrochloride (1.2 moles) and sodium acetate (1.5 moles).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 1c: Hydrolysis to the Carboxylic Acid
-
Reaction: Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate → this compound
-
Procedure:
-
Dissolve the ester from Step 1b in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 molar equivalents).
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to afford this compound.
-
Part 2: Activation to 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
This protocol is adapted from a patented method.[1]
-
Reaction: this compound + Bis(trichloromethyl) carbonate → 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
-
Procedure:
-
In a reaction vessel, suspend this compound (1 mole) in tetrahydrofuran (THF).
-
Slowly add a solution of bis(trichloromethyl) carbonate (triphosgene) (0.5 moles) in THF at room temperature over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 31°C) and maintain for 9 hours.
-
Monitor the reaction for the cessation of HCl gas evolution.
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure to yield the crude acyl chloride. The product can be used in the next step without further purification.
-
Quantitative Data for Part 2:
| Parameter | Value | Reference |
| Yield | 95.6% | [1] |
| Melting Point | 42-43 °C | [1] |
| Purity (HPLC) | 99.6% | [1] |
Part 3: Synthesis of Cloxacillin Sodium
This protocol is based on a patented method for Cloxacillin synthesis.[10]
-
Reaction: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride + 6-Aminopenicillanic acid → Cloxacillin
-
Procedure:
-
Dissolve 6-aminopenicillanic acid (6-APA) (1 mole) in purified water and adjust the pH to be alkaline by the dropwise addition of 10% sodium hydroxide solution to form the sodium salt of 6-APA.
-
In a separate flask, dissolve the 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (from Part 2) in a suitable organic solvent (e.g., acetone).
-
Cool both solutions and add the acyl chloride solution to the 6-APA solution while maintaining the pH between 7.5 and 8.5 by the continuous addition of NaOH solution.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Acidify the reaction mixture with dilute sulfuric acid to a pH of 2.8-3.2 to precipitate the Cloxacillin free acid.
-
Filter the precipitate, wash with cold water, and dry.
-
To form the sodium salt, dissolve the Cloxacillin free acid in a suitable solvent and add a salt-forming agent such as sodium isooctanoate.
-
Allow the Cloxacillin sodium to crystallize, then filter, wash with a suitable solvent, and dry under vacuum.
-
Quantitative Data for Part 3:
| Parameter | Value |
| Yield | Data not explicitly provided in the searched literature. |
| Purity (HPLC) | >98% (typical for pharmaceutical-grade Cloxacillin) |
Mechanism of Action
Cloxacillin, like other penicillin-based antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] The key steps in its mechanism of action are:
-
Binding to Penicillin-Binding Proteins (PBPs): Cloxacillin binds to and inactivates PBPs, which are enzymes located on the inner surface of the bacterial cell membrane.[2]
-
Inhibition of Transpeptidation: PBPs are essential for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains. By inhibiting PBPs, Cloxacillin prevents this cross-linking.[2]
-
Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium. This results in cell lysis and bacterial death.[2]
The presence of the bulky 3-(2-chlorophenyl)-5-methylisoxazole side chain protects the β-lactam ring of Cloxacillin from being hydrolyzed by β-lactamase enzymes, rendering it effective against many penicillin-resistant bacterial strains.[2][3]
Visualizations
References
- 1. maths.tcd.ie [maths.tcd.ie]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. prepchem.com [prepchem.com]
- 4. Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 97%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride - Amerigo Scientific [amerigoscientific.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of ampicillin, cloxacillin and their related substances in capsules, syrups and suspensions by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid in Cloxacillin Synthesis
Introduction
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a pivotal intermediate in the semi-synthesis of cloxacillin, a beta-lactamase-resistant penicillin antibiotic.[1][2] Its molecular structure consists of a substituted isoxazole ring, which is crucial for the antibiotic's activity against penicillinase-producing bacteria.[] This document provides detailed protocols for the conversion of this carboxylic acid into its acyl chloride derivative and the subsequent acylation of 6-aminopenicillanic acid (6-APA) to produce cloxacillin. These methods are intended for researchers, scientists, and professionals in drug development and pharmaceutical synthesis.
Chemical Properties
Part 1: Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
The first critical step in the synthesis of cloxacillin is the activation of the carboxylic acid group to form a more reactive species, typically an acyl chloride.[7][8] This is necessary to facilitate the amide bond formation with 6-APA. A modern and efficient method utilizes bis(trichloromethyl) carbonate (triphosgene) as a chlorinating agent, which is a safer alternative to reagents like thionyl chloride or phosgene.[9]
Reaction Pathway
Caption: Conversion of the carboxylic acid to its corresponding acyl chloride.
Experimental Protocol: Acyl Chloride Formation
This protocol is adapted from methodologies described in patent literature.[9]
-
Preparation : In a suitable reactor equipped with a stirrer, reflux condenser, and a system for absorbing hydrogen chloride gas, add this compound and an appropriate organic solvent (e.g., orthodichlorobenzene or tetrahydrofuran).[9]
-
Catalyst Addition : If a catalyst is used, add it to the mixture (e.g., tetrabutyl urea).[9]
-
Reagent Addition : While stirring at room temperature, slowly drip a solution of bis(trichloromethyl) carbonate dissolved in the same solvent over a period of 30-45 minutes.[9]
-
Reaction : After the addition is complete, heat the mixture to reflux (temperature will depend on the solvent, e.g., 31°C for THF) and maintain the reaction for a specified time (e.g., 9 hours).[9]
-
Work-up : After the reaction is complete, the solvent can be recovered by distillation. The resulting product, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, is then isolated.[9][10]
Data Summary: Acyl Chloride Synthesis
The following table summarizes reaction conditions and outcomes from various experiments.[9]
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Carboxylic Acid : Triphosgene (Molar Ratio) | 1 : 0.5 | 1 : 0.5 | 1 : 0.75 |
| Catalyst (Molar Ratio relative to Acid) | None | Tetrabutyl urea (0.01) | Tetrabutyl urea (0.01) |
| Solvent | Tetrahydrofuran (THF) | Orthodichlorobenzene | Orthodichlorobenzene |
| Reaction Temperature | 31°C (Reflux) | Room Temp -> Reflux | Room Temp -> Reflux |
| Reaction Time | 9 hours | Not specified | Not specified |
| Yield | 95.6% | 96.6% | Not specified |
| Purity (HPLC) | 99.6% | 99.0% | Not specified |
| Melting Point | 42-43°C | 41-42°C | Not specified |
Part 2: Synthesis of Cloxacillin Sodium Monohydrate
The synthesized 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is then reacted with 6-aminopenicillanic acid (6-APA) through an acylation reaction to form the cloxacillin molecule.[1][11] 6-APA is the core structural component of penicillin antibiotics.[12][13]
Overall Synthesis Workflow
References
- 1. scribd.com [scribd.com]
- 2. Cloxacillin | C19H18ClN3O5S | CID 6098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cloxacillin Related Compound D (3-(2-Chlorophenyl)-5-methy… [cymitquimica.com]
- 5. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 23598-72-3 [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. New Semisynthetic Penicillins Obtained by Coupling of the 6-Aminopenicillanic Acid with 5-Mercapto-1,2,4-triazoles-3,4-disubstituted - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
- 11. GB2034695A - Acylation of 6-APA via silyl intermediates - Google Patents [patents.google.com]
- 12. Acylation of 6-Aminopenicillanic Acid by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formation of 6-Aminopenicillanic Acid, Penicillins, and Penicillin Acylase by Various Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anti-inflammatory Assays for Isoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation contributes to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent anti-inflammatory effects.[1][2][3][4][5] The anti-inflammatory action of some isoxazoles is attributed to their ability to inhibit key inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes.[1][2]
This document provides detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory properties of novel isoxazole compounds. These assays are designed to assess the effects of these compounds on key inflammatory markers and pathways in a controlled laboratory setting. The protocols focus on cell-based assays using the RAW 264.7 macrophage cell line, a widely used model for studying inflammation.[6][7][8][9]
Key In Vitro Anti-inflammatory Assays
A comprehensive in vitro evaluation of the anti-inflammatory potential of isoxazole compounds can be achieved through a battery of assays targeting different aspects of the inflammatory cascade. The following are key recommended assays:
-
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages: Measures the inhibition of nitric oxide, a key inflammatory mediator, produced by macrophages upon stimulation with lipopolysaccharide (LPS).[8][10][11][12]
-
Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay: Quantifies the reduction of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are crucial signaling molecules in the inflammatory response.[7][13][14]
-
Cyclooxygenase (COX-2) Enzyme Inhibition Assay: Determines the direct inhibitory effect of the compounds on the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of pain and inflammation.[15][16][17][18][19]
-
Cell Viability Assay: Assesses the cytotoxicity of the isoxazole compounds to ensure that the observed anti-inflammatory effects are not due to cell death.[6][11]
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a suitable model for these assays.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Passage the cells every 2-3 days when they reach 80-90% confluency.
General Experimental Workflow
The general workflow for the cell-based assays involves seeding the cells, pre-treating with the isoxazole compounds, inducing an inflammatory response with LPS, and then measuring the specific inflammatory markers.
Caption: A generalized workflow for in vitro anti-inflammatory assays.
Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
96-well culture plates
-
Isoxazole compounds (dissolved in DMSO, then diluted in media)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Culture medium (DMEM)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Pre-treat the cells with various concentrations of the isoxazole compounds for 1-2 hours.[8][11] Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6][10] A set of wells should remain unstimulated as a negative control.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.[10]
-
Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.[8]
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Protocol: Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay (ELISA)
This protocol uses an enzyme-linked immunosorbent assay (ELISA) to quantify the levels of TNF-α and IL-6 in the culture supernatant.
Materials:
-
Culture supernatants collected from the NO assay (or a parallel experiment)
-
Mouse TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.[13]
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.[13]
-
Sample Incubation: Add 100 µL of the collected culture supernatants and standards to the appropriate wells and incubate for 2 hours at room temperature.[13]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[13]
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.[13]
-
Substrate Development: Wash the plate and add the substrate solution. Incubate until a color develops.[13]
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentrations from the standard curve.
Protocol: Cyclooxygenase (COX-2) Enzyme Inhibition Assay
This is a cell-free assay to determine the direct inhibitory effect of the compounds on the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 inhibitor screening kit (fluorometric or colorimetric)[15][16][18]
-
Arachidonic acid (substrate)
-
Celecoxib or another known COX-2 inhibitor (positive control)
-
Assay buffer
-
96-well plate (black or clear, depending on the kit)
-
Fluorometric or colorimetric microplate reader
Procedure:
-
Reagent Preparation: Prepare the reagents as per the manufacturer's instructions for the COX-2 inhibitor screening kit.
-
Compound Addition: Add the isoxazole compounds at various concentrations to the wells of the 96-well plate.[15]
-
Enzyme Addition: Add the COX-2 enzyme to the wells.
-
Pre-incubation: Incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[18]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid).[18]
-
Measurement: Measure the fluorescence or absorbance kinetically over a period of 5-10 minutes.[15]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Protocol: Cell Viability Assay (MTT Assay)
This assay is crucial to rule out cytotoxicity as the cause of reduced inflammatory markers.
Materials:
-
RAW 264.7 cells remaining in the 96-well plates after supernatant collection
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Remove Supernatant: After collecting the supernatant for the NO and cytokine assays, carefully remove the remaining medium from the wells.
-
MTT Addition: Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Data Presentation
Quantitative data from these assays should be summarized in clear and structured tables for easy comparison of the anti-inflammatory activity of different isoxazole compounds.
Table 1: Inhibition of NO Production and Cytokine Release in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration (µM) | % NO Inhibition | % TNF-α Inhibition | % IL-6 Inhibition | % Cell Viability |
| Isoxazole A | 1 | ||||
| 10 | |||||
| 50 | |||||
| Isoxazole B | 1 | ||||
| 10 | |||||
| 50 | |||||
| Positive Control | 10 |
Table 2: COX-2 Enzyme Inhibition
| Compound | IC₅₀ (µM) |
| Isoxazole A | |
| Isoxazole B | |
| Positive Control (Celecoxib) |
Signaling Pathways in Inflammation
The anti-inflammatory effects of isoxazole compounds are often mediated through the modulation of key intracellular signaling pathways. The two major pathways involved in the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[20][21][22][23]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory gene expression.[20][24][25] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the release of NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[26][27]
Caption: Canonical NF-κB signaling pathway activated by LPS.
MAPK Signaling Pathway
The MAPK pathway consists of a series of protein kinases that are activated by various extracellular stimuli, including LPS.[23][28][29] The three main MAPK cascades are ERK, JNK, and p38.[28] Activation of these pathways leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes.
Caption: A simplified overview of the MAPK signaling cascade.
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro evaluation of the anti-inflammatory properties of isoxazole compounds. By employing these assays, researchers can effectively screen and characterize novel compounds, elucidate their mechanisms of action, and identify promising candidates for further pre-clinical and clinical development in the treatment of inflammatory diseases.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole Derivatives as Regulators of Immune Functions [mdpi.com]
- 3. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole Derivatives as Regulators of Immune Functions [ouci.dntb.gov.ua]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. dovepress.com [dovepress.com]
- 12. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. biocompare.com [biocompare.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 17. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [pubmed.ncbi.nlm.nih.gov]
- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. synapse.koreamed.org [synapse.koreamed.org]
- 22. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. purformhealth.com [purformhealth.com]
- 25. researchgate.net [researchgate.net]
- 26. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 27. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Antioxidant Evaluation of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of the antioxidant potential of novel isoxazole derivatives. Isoxazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent antioxidant effects.[1][2][3] This document outlines the key signaling pathways involved, experimental workflows, and specific methodologies for assessing antioxidant efficacy in animal models.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[4] Isoxazole derivatives have emerged as a promising class of therapeutic agents with the potential to mitigate oxidative damage.[1][3][5] Their antioxidant activity is often attributed to their ability to scavenge free radicals and to activate endogenous antioxidant defense mechanisms, such as the Nrf2-ARE signaling pathway.[6]
Data Presentation: Antioxidant Activity of Isoxazole Derivatives
The antioxidant potential of newly synthesized isoxazole derivatives is typically first assessed using in vitro assays before proceeding to more complex in vivo models. The following table summarizes quantitative data from selected studies, providing a comparative view of the efficacy of different derivatives.
| Compound ID | Assay | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) | Source |
| Compound 2a | DPPH | 0.45 ± 0.21 | Trolox | 3.10 ± 0.92 | [4] |
| Compound 2c | DPPH | 0.47 ± 0.33 | Trolox | 3.10 ± 0.92 | [4] |
| Compound 2d | DPPH | 5.11 ± 0.91 | Trolox | 3.10 ± 0.92 | [7] |
| Compound 2e | DPPH | 33.39 ± 0.57 | Trolox | 3.10 ± 0.92 | [7] |
| Isoxazole-carboxamide derivative | DPPH | 7.8 ± 1.21 | Trolox | 2.75 | [3] |
In vivo studies have also shown promising results. For instance, one study found that the total antioxidant capacity (TAC) in mice treated with an isoxazole derivative (Compound 2a) was two-fold greater than that in mice treated with the standard antioxidant, Quercetin.[4][7][8]
Signaling Pathway
A key mechanism through which isoxazole derivatives may exert their antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][9] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds like some isoxazole derivatives, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[9]
Caption: Nrf2-mediated antioxidant signaling pathway.
Experimental Workflow
A typical in vivo study to evaluate the antioxidant properties of an isoxazole derivative involves several key stages, from animal model selection and treatment to tissue collection and biochemical analysis.
Caption: Experimental workflow for in vivo antioxidant evaluation.
Experimental Protocols
The following are detailed protocols for key biochemical assays to determine the antioxidant status in tissue homogenates from experimental animals.
Preparation of Tissue Homogenate
-
Tissue Excision: Following euthanasia, immediately excise the target organ (e.g., liver, kidney, brain).
-
Rinsing: Rinse the tissue with ice-cold phosphate-buffered saline (PBS, pH 7.4) to remove any blood.
-
Homogenization: Weigh the tissue and homogenize it in 10 volumes of ice-cold buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 1 mM EDTA).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the resulting supernatant for the subsequent antioxidant enzyme and lipid peroxidation assays.
-
Protein Estimation: Determine the protein concentration of the supernatant using the Bradford method. This is crucial for normalizing the enzyme activities.
Superoxide Dismutase (SOD) Activity Assay
This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by the superoxide radicals generated by a xanthine-xanthine oxidase system.[10][11]
-
Reagents:
-
Phosphate buffer (50 mM, pH 7.8)
-
NBT solution (1.17 mM)
-
Xanthine solution (10 mM)
-
Xanthine Oxidase solution (0.05 U/mL)
-
Tissue supernatant
-
-
Procedure:
-
In a test tube, mix 1.0 mL of phosphate buffer, 0.1 mL of NBT, and 0.1 mL of xanthine solution.
-
Add an appropriate volume of the tissue supernatant (e.g., 20-50 µL).
-
Initiate the reaction by adding 0.1 mL of xanthine oxidase.
-
Incubate at 25°C for 20 minutes.
-
Stop the reaction by adding 1.0 mL of glacial acetic acid.
-
Measure the absorbance at 560 nm against a blank.
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of NBT reduction.[12] Results are typically expressed as U/mg protein.
-
Catalase (CAT) Activity Assay
This protocol measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.[10][13]
-
Reagents:
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (30 mM)
-
Tissue supernatant
-
-
Procedure:
-
Pipette 1.95 mL of phosphate buffer into a quartz cuvette.
-
Add 50 µL of the tissue supernatant.
-
Initiate the reaction by adding 1.0 mL of H₂O₂ solution and mix quickly.
-
Measure the decrease in absorbance at 240 nm for 1 minute against a blank containing H₂O₂ and buffer.
-
The molar extinction coefficient of H₂O₂ at 240 nm is 43.6 M⁻¹cm⁻¹.
-
Catalase activity is expressed as µmol of H₂O₂ decomposed/min/mg protein.
-
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the rate of oxidation of glutathione (GSH) to GSSG by GPx, coupled to the recycling of GSSG back to GSH by glutathione reductase (GR), which consumes NADPH.[10][14]
-
Reagents:
-
Phosphate buffer (100 mM, pH 7.0) containing 1 mM EDTA
-
Glutathione Reductase (GR) solution (10 U/mL)
-
Reduced Glutathione (GSH) solution (10 mM)
-
NADPH solution (1.5 mM)
-
Hydrogen peroxide (H₂O₂) solution (12 mM)
-
Tissue supernatant
-
-
Procedure:
-
In a cuvette, combine 500 µL of phosphate buffer, 100 µL of GR, 100 µL of GSH, and 100 µL of NADPH.
-
Add 100 µL of tissue supernatant and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of H₂O₂.
-
Monitor the decrease in absorbance at 340 nm for 3-5 minutes due to NADPH consumption.
-
The molar extinction coefficient of NADPH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹.
-
GPx activity is expressed as nmol of NADPH oxidized/min/mg protein.
-
Malondialdehyde (MDA) Assay (Lipid Peroxidation)
MDA, a marker of lipid peroxidation, is measured using the thiobarbituric acid reactive substances (TBARS) assay.[11][14]
-
Reagents:
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Tissue supernatant
-
MDA standard (1,1,3,3-tetramethoxypropane)
-
-
Procedure:
-
Mix 0.5 mL of tissue supernatant with 2.5 mL of 10% TCA.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer 2.0 mL of the supernatant to a new tube and add 1.0 mL of 0.67% TBA solution.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Calculate the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
-
Results are expressed as nmol of MDA/mg protein.
-
Conclusion
The protocols and workflows detailed in this document provide a robust framework for the in vivo evaluation of the antioxidant properties of novel isoxazole derivatives. By quantifying their effects on key antioxidant enzymes and markers of oxidative stress, researchers can effectively characterize their therapeutic potential. The activation of the Nrf2 signaling pathway represents a significant and promising mechanism of action that warrants further investigation in the development of isoxazole-based antioxidant therapies.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Antioxidant enzyme activity and malondialdehyde levels can be modulated by Piper betle, tocotrienol rich fraction and Chlorella vulgaris in aging C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial Screening of Novel Isoxazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoxazole derivatives represent a significant class of heterocyclic compounds that are a focus of medicinal chemistry due to their broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents, making the synthesis and evaluation of novel isoxazole derivatives a critical area of research.[2][4]
These application notes provide a comprehensive framework for the initial in vitro screening of novel isoxazole derivatives. The protocols detailed below outline standardized methods for determining antimicrobial efficacy and assessing cytotoxicity, which are crucial first steps in the drug discovery pipeline.
Section 1: Antimicrobial Susceptibility Testing Protocols
The primary goal of antimicrobial susceptibility testing is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC). Common methods include broth microdilution and agar well diffusion.
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is widely used to quantify the MIC of a test compound against various bacterial and fungal strains.[5][6]
Principle: Serial dilutions of the isoxazole derivative are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. Following incubation, the wells are visually assessed for turbidity to identify the MIC.[6]
Materials and Reagents:
-
Novel isoxazole derivatives (test compounds)
-
Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[5]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[2][4][5]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[5][7]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)[4][6]
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each isoxazole derivative in DMSO (e.g., 1000 µg/mL).[4][6]
-
Bacterial/Fungal Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate and inoculate into a suitable broth.
-
Incubate the culture at 37°C (for bacteria) or 28-30°C (for fungi) until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the series. This will create a range of concentrations (e.g., 500 µg/mL down to 0.98 µg/mL).
-
-
Inoculation: Add 10 µL of the diluted microbial suspension to each well, bringing the final volume to 110 µL.
-
Controls:
-
Positive Control: Wells containing broth and microbial inoculum only (no test compound).
-
Negative Control: Wells containing broth only (no inoculum).
-
Standard Drug Control: A row dedicated to a standard antibiotic/antifungal, prepared similarly to the test compounds.
-
-
Incubation: Seal the plate and incubate for 16-24 hours at the appropriate temperature.[5][6]
-
MIC Determination: After incubation, the MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity or growth.[5][6]
Section 2: Data Presentation of Antimicrobial Activity
Quantitative results from the MIC assays should be tabulated for clear comparison between derivatives and against standard drugs.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of Novel Isoxazole Derivatives (µg/mL)
| Compound | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | C. albicans (Fungus) |
| IZD-01 | 12.5 | 25 | 50 | >100 | 50 |
| IZD-02 | 6.25 | 12.5 | 25 | 50 | 25 |
| IZD-03 (Cl-sub) | 3.12 | 6.25 | 12.5 | 25 | 12.5 |
| IZD-04 (F-sub) | 6.25 | 12.5 | 12.5 | 50 | 25 |
| Ciprofloxacin | 1.0 | 0.5 | 0.25 | 1.0 | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | 8.0 |
Note: Data is hypothetical and for illustrative purposes. Structure-activity relationship analysis often reveals that electron-withdrawing groups like fluorine (F) or chlorine (Cl) can enhance antimicrobial activity.[4][8]
Section 3: Cytotoxicity Assessment Protocol
It is imperative to evaluate whether a potent antimicrobial compound is toxic to mammalian cells to determine its potential therapeutic index.[9]
Protocol 2: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[6] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium dye to its insoluble purple formazan.[6][10] The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents:
-
Eukaryotic cell line (e.g., MRC-5, HeLa, or other relevant line)[9][11]
-
Complete cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)[11]
-
Test compounds (Isoxazole derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed a 96-well plate with cells at a density of 1-2 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[10][11]
-
Compound Treatment:
-
Prepare serial dilutions of the isoxazole derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (cells treated with the same concentration of DMSO as the test wells) and a blank control (medium only).[9]
-
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) in a CO₂ incubator.[6]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting cell viability against compound concentration.
Section 4: Data Presentation of Cytotoxicity
Results from cytotoxicity assays are typically presented as IC₅₀ values, which is the concentration of a compound required to inhibit cell viability by 50%.
Table 2: Hypothetical Cytotoxicity (IC₅₀) of Novel Isoxazole Derivatives on a Mammalian Cell Line (e.g., MRC-5)
| Compound | IC₅₀ (µg/mL) | Selectivity Index (S. aureus) (IC₅₀ / MIC) |
| IZD-01 | >100 | >8.0 |
| IZD-02 | 85 | 13.6 |
| IZD-03 (Cl-sub) | 42 | 13.5 |
| IZD-04 (F-sub) | 78 | 12.5 |
| Doxorubicin (Control) | 0.5 | N/A |
Note: The Selectivity Index (SI) is a critical parameter, calculated as IC₅₀ / MIC. A higher SI value indicates greater selectivity for the microbial target over host cells, which is a desirable characteristic for a potential therapeutic agent.[11]
Conclusion and Future Directions
The protocols described provide a robust and standardized approach for the initial screening of novel isoxazole derivatives. Compounds exhibiting high antimicrobial potency (low MIC) and low cytotoxicity (high IC₅₀), resulting in a favorable selectivity index, are considered promising candidates for further development.[1]
Subsequent steps in the drug discovery process would include mechanism of action studies, evaluation against a broader panel of resistant microbial strains, antibiofilm activity assessment, and eventually, in vivo efficacy and safety studies in animal models.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. tsijournals.com [tsijournals.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. benchchem.com [benchchem.com]
- 7. scientifictemper.com [scientifictemper.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anticancer Activity of Substituted Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the anticancer activity of substituted isoxazoles against various cancer cell lines. The protocols detailed below, alongside the data presentation and visualizations, offer a practical guide for researchers in the field of oncology and drug discovery.
Introduction
Substituted isoxazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1] These compounds exert their activity through various mechanisms, such as the induction of apoptosis (programmed cell death), inhibition of key cellular proteins like heat shock protein 90 (HSP90), and interference with cell cycle progression.[2][3] This document outlines the standard in vitro assays and protocols to characterize the anticancer potential of novel substituted isoxazole derivatives.
Data Presentation: Cytotoxic Activity of Substituted Isoxazoles
The 50% inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the cytotoxic activity of various substituted isoxazole derivatives against a panel of human cancer cell lines, providing a comparative overview of their efficacy.
| Compound Class | Compound/Derivative | Cell Line | IC50 Value | Reference |
| Isoxazole-carboxamides | Compound 2a | MCF-7 | 39.80 µg/mL | [4] |
| HeLa | 39.80 µg/mL | [4] | ||
| Compound 2d | HeLa | 15.48 µg/mL | [4] | |
| Hep3B | ~23 µg/mL | [4] | ||
| Compound 2e | Hep3B | ~23 µg/mL | [4] | |
| MYM4 | CaCo-2 | 10.22 µM | [5] | |
| Hep3B | 4.84 µM | [5] | ||
| HeLa | 1.57 µM | [5] | ||
| 3,4-Isoxazolediamides | Compound 1 | K562 | 71.57 ± 4.89 nM | [2] |
| Compound 2 | K562 | 18.01 ± 0.69 nM | [2] | |
| Compound 3 | K562 | 44.25 ± 10.90 nM | [2] | |
| Compound 4 | K562 | 70.12 ± 5.80 nM | [2] | |
| Compound 5 | K562 | 35.21 ± 6.20 nM | [2] | |
| Compound 6 | K562 | 45.43 ± 13.10 nM | [2] | |
| Compound 7 | K562 | 779.40 ± 151.00 nM | [2] | |
| Compound 8 | K562 | 3.20 ± 1.10 µM | [2] | |
| Isoxazole-naphthalene | Compound 111 | MCF-7 | 1.23 ± 0.16 µM | [6] |
| Carboxymethyl cellulose-isoxazole conjugates | Compound CMC/ECFA | HCT-116 | 3.7 µg/mL | [7] |
| PC3 | 32.81 µg/mL | [7] | ||
| A549 | 19.96 µg/mL | [7] | ||
| Compound 7c | HCT-116 | 12.6 µg/mL | [7] | |
| PC3 | 53.54 µg/mL | [7] | ||
| A549 | 11.4 µg/mL | [7] |
Experimental Protocols
A systematic evaluation of a compound's anticancer activity involves a series of well-defined experiments. The following protocols are fundamental for characterizing substituted isoxazoles.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116, PC3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Substituted isoxazole compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a range of concentrations of the substituted isoxazole compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after treatment with the isoxazole compound at its IC50 concentration.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-Bax, anti-Bcl-2, anti-PARP)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of the anticancer activity of substituted isoxazoles.
Signaling Pathway: Isoxazole-Induced Apoptosis
Many substituted isoxazoles induce apoptosis through the intrinsic (mitochondrial) pathway, often involving the activation of caspases. Some derivatives also function by inhibiting HSP90, leading to the degradation of client proteins essential for cancer cell survival.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the preclinical evaluation of substituted isoxazoles as potential anticancer agents. By systematically assessing cytotoxicity, elucidating the mechanism of action through apoptosis and cell cycle analysis, and identifying the molecular targets, researchers can effectively identify and advance promising lead compounds for further development.
References
- 1. espublisher.com [espublisher.com]
- 2. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
Introduction
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a key intermediate in the synthesis of certain pharmaceuticals and is also a known process-related impurity in the semi-synthetic penicillin antibiotic, cloxacillin.[1] Accurate and robust analytical methods are therefore essential for its quantification in drug development and quality control to ensure the safety and efficacy of the final drug product. This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. Its acidic nature, indicated by a low predicted pKa, is a critical consideration for the development of a suitable HPLC method.
| Property | Value |
| Molecular Formula | C₁₁H₈ClNO₃ |
| Molecular Weight | 237.64 g/mol [2] |
| Melting Point | 186 °C[3] |
| Predicted pKa | 2.07 ± 0.25[1] |
| Solubility | Slightly soluble in DMSO and Ethyl Acetate[3] |
Experimental Protocols
This section provides a detailed protocol for the HPLC analysis of this compound.
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended as a starting point for method development and optimization.
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 20mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer (pH 3.0, adjusted with phosphoric acid) in a 35:65 v/v ratio[4][5] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | Ambient (approximately 25 °C) |
| Detection Wavelength | 225 nm[5] |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
2. Reagent and Sample Preparation
2.1. Mobile Phase Preparation
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Potassium Dihydrogen Phosphate Buffer (20mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 using dilute phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
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Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 35:65 (v/v) ratio. Degas the mobile phase prior to use.
2.2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-50 µg/mL).
2.3. Sample Preparation
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Accurately weigh a portion of the sample expected to contain this compound.
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Transfer the weighed sample to a suitable volumetric flask and add the mobile phase to dissolve the sample. Sonication may be used to aid dissolution.
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Dilute to the final volume with the mobile phase and mix thoroughly.
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Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
3. Method Validation Parameters
For routine analysis, the method should be validated according to ICH guidelines. Key validation parameters and their typical acceptance criteria are summarized below.
| Validation Parameter | Typical Results |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Dependent on instrument sensitivity |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity |
| Specificity | The peak for the analyte should be well-resolved from other components. |
Data Presentation
The quantitative data for a typical analysis are summarized in the following table.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 (5 µg/mL) | 5.2 | 150,000 | 5.0 |
| Standard 2 (10 µg/mL) | 5.2 | 305,000 | 10.0 |
| Standard 3 (25 µg/mL) | 5.2 | 760,000 | 25.0 |
| Sample 1 | 5.2 | 452,000 | 14.8 |
| Sample 2 | 5.2 | 461,000 | 15.1 |
Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 3. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols: Solid-Phase Peptide Synthesis of Isoxazole-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the incorporation of isoxazole amino acids into peptides using solid-phase peptide synthesis (SPPS). The inclusion of isoxazole moieties, a class of five-membered heterocyclic compounds, into peptide structures has garnered significant interest in medicinal chemistry due to their diverse biological activities and therapeutic potential.[1] Isoxazole-containing peptides can act as peptidomimetics, offering improved stability and bioactivity.[2][3][4]
This document outlines two primary strategies for the incorporation of isoxazole amino acids: the use of a β-amino acid, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), without N-terminal protection[3][4][5], and the use of a standard Fmoc-protected isoxazole amino acid.[2]
Key Applications
The synthesis of peptides containing isoxazole amino acids is a promising avenue for the development of novel therapeutic agents.[3][4][5] These modified peptides have potential applications in various fields, including:
-
Drug Discovery: As peptidomimetics with enhanced pharmacological properties.[2][3][4]
-
Chemical Biology: As tools to probe biological systems, for instance, as mimics of post-translationally modified amino acids like acetyl-lysine.[6]
-
Materials Science: For the creation of novel biomaterials with unique structural and functional properties.
Experimental Workflows
The general workflow for the solid-phase synthesis of isoxazole-containing peptides follows the standard principles of Fmoc-based SPPS. The key difference lies in the coupling step of the isoxazole amino acid.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole‐Derived Amino Acids are Bromodomain‐Binding Acetyl‐Lysine Mimics: Incorporation into Histone H4 Peptides and Histone H3 - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid for bioassays
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Application Notes and Protocols: The Use of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, a key building block in medicinal chemistry. The protocols detailed below are intended for laboratory use by trained professionals.
Introduction
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is a reactive acyl chloride widely employed as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its isoxazole core is a recognized pharmacophore present in numerous approved drugs.[2] The primary application of this reagent lies in the acylation of amines and alcohols to form corresponding amides and esters, respectively. Notably, it is a key precursor in the industrial synthesis of isoxazolyl penicillin antibiotics, such as Cloxacillin.[1][3]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₇Cl₂NO₂ |
| Molecular Weight | 256.08 g/mol |
| Appearance | Cream-colored solid |
| CAS Number | 25629-50-9 |
Applications in Synthesis
The primary utility of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is in the formation of amide and ester bonds. This reactivity is central to its role in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Synthesis of Isoxazole-Amide Derivatives
A significant application of this acyl chloride is in the synthesis of isoxazole-carboxamide derivatives, a class of compounds investigated for their potential anticancer and antioxidant properties. The general reaction involves the coupling of the acyl chloride with a primary or secondary amine.
Experimental Workflow: Amide Synthesis
Caption: General workflow for the synthesis of isoxazole-amide derivatives.
Protocol 1: General Procedure for the Synthesis of N-Aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides
This protocol describes the synthesis of a series of N-aryl isoxazole-carboxamides starting from the corresponding carboxylic acid. The in-situ formation of the acyl chloride is a common alternative to using the isolated compound.
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To a solution of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq.) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2 hours.
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In a separate flask, dissolve the desired aniline derivative (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM.
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Cool the aniline solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.
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Allow the reaction to stir at room temperature overnight.
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Upon completion (monitored by TLC), wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide.
Table 1: Synthesis of N-Aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides
| Compound | Aniline Derivative | Yield (%) | Melting Point (°C) |
| 1a | 4-Bromoaniline | 85 | 195-197 |
| 1b | 4-Chloroaniline | 82 | 188-190 |
| 1c | 4-Fluoroaniline | 88 | 176-178 |
| 1d | 4-Methoxyaniline | 90 | 165-167 |
Synthesis of Cloxacillin
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is the acylating agent of choice for the synthesis of the semi-synthetic penicillin, Cloxacillin. The reaction involves the acylation of the 6-amino group of 6-aminopenicillanic acid (6-APA).[4]
Protocol 2: Laboratory Scale Synthesis of Cloxacillin Sodium
This protocol outlines a general procedure for the synthesis of Cloxacillin from 6-APA.
-
Suspend 6-aminopenicillanic acid (6-APA) (1.0 eq.) in a mixture of acetone and water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Maintain the pH of the suspension at 7.5-8.0 by the dropwise addition of a cold aqueous solution of sodium bicarbonate (2%).
-
In a separate flask, dissolve 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (1.05 eq.) in anhydrous acetone.
-
Add the acyl chloride solution dropwise to the 6-APA suspension over a period of 30 minutes, while simultaneously adding the sodium bicarbonate solution to maintain the pH between 7.0 and 8.0.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.
-
Filter the reaction mixture to remove any insoluble material.
-
Extract the aqueous filtrate with methyl isobutyl ketone to remove non-polar impurities.
-
Acidify the aqueous layer to pH 2.0 with 1 M HCl, which will precipitate Cloxacillin free acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
To prepare the sodium salt, dissolve the Cloxacillin free acid in a minimal amount of ethanol and add one equivalent of sodium 2-ethylhexanoate in ethanol.
-
The Cloxacillin sodium will precipitate. Filter the solid, wash with cold ethanol and then ether, and dry under vacuum.
Mechanism of Action of Synthesized Derivatives: Anticancer Activity
Several isoxazole derivatives synthesized using 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride have been shown to exhibit potent anticancer activity. A key mechanism of action for some of these compounds is the inhibition of tubulin polymerization.[5][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.
Caption: Inhibition of tubulin polymerization leading to G2/M arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. US3509168A - Process for extracting 6-aminopenicillanic acid for production of penicillins - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Tubulozole-induced G2/M cell cycle arrest in human colon cancer cells through formation of microtubule polymerization mediated by ERK1/2 and Chk1 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and reliable method involves a two-step process. The first step is the cyclocondensation of a β-ketoester, specifically ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate, with hydroxylamine hydrochloride to form the intermediate, ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. The second step is the hydrolysis of this ethyl ester to yield the final carboxylic acid product.
Q2: I am experiencing a low yield in the first step (cyclocondensation). What are the likely causes?
A2: Low yields in the formation of the isoxazole ring from a 1,3-dicarbonyl compound and hydroxylamine are a common issue.[1][2] Potential causes include suboptimal pH, incorrect solvent choice, or inappropriate reaction temperature, which can lead to side reactions or an incomplete reaction.[1] Careful control of these parameters is crucial for high efficiency.
Q3: I am observing the formation of an isomeric byproduct. How can this be minimized?
A3: The reaction between an unsymmetrical β-dicarbonyl compound and hydroxylamine can potentially form two regioisomers.[2] The selectivity of this reaction is influenced by the pH of the reaction medium and the specific reaction conditions employed. Modifying the pH or using a different base can influence which carbonyl group is preferentially attacked by hydroxylamine, thus improving the regioselectivity towards the desired product.[2]
Q4: The hydrolysis of the ethyl ester is slow or results in byproducts. What can I do to improve this step?
A4: Both acidic and basic conditions can be used for the hydrolysis of the ethyl ester. Prolonged reaction times, especially under harsh acidic conditions at high temperatures, can lead to the formation of degradation byproducts.[3][4] Using a stronger acid like 60% aqueous sulfuric acid can significantly reduce the reaction time compared to mixtures like acetic acid and HCl.[3][4] Alternatively, basic hydrolysis using lithium hydroxide (LiOH) in a mixture of solvents like THF and water is a common and effective method.[5][6]
Q5: What is the best way to purify the final this compound product?
A5: The final product is a solid and can be purified by recrystallization.[7] The choice of solvent is critical for effective purification. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.[7] Common solvents to screen for recrystallization of carboxylic acids include ethanol, ethyl acetate, acetone, water, or mixtures such as hexane/ethyl acetate.[2] Purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC).[8]
Troubleshooting Guides
Problem 1: Low Yield in Cyclocondensation of Ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate with Hydroxylamine
| Question | Possible Cause & Explanation | Suggested Solution |
| My reaction is not going to completion, or the yield is very low. What should I check first? | The pH of the reaction is critical. The reaction of hydroxylamine with a dicarbonyl compound is sensitive to the acidity of the medium. If the solution is too acidic, the nucleophilicity of hydroxylamine is reduced. If it's too basic, side reactions can occur. | Adjust the pH of the reaction mixture. The use of a mild base like sodium acetate is common to neutralize the HCl from hydroxylamine hydrochloride. The optimal pH often needs to be determined empirically for specific substrates. |
| I'm still getting a low yield. Could the solvent be the issue? | Yes, the solvent plays a significant role. It affects the solubility of the reactants and can influence the reaction rate and selectivity. Protic solvents like ethanol are commonly used. | If using ethanol, ensure it is of appropriate grade and dry if necessary. While less common for this specific reaction, exploring other solvents or solvent mixtures (e.g., aqueous ethanol) could be beneficial. |
| Could the reaction temperature or time be the problem? | These reactions are often run at elevated temperatures (reflux) to ensure a reasonable reaction rate. However, excessively high temperatures or prolonged reaction times can lead to decomposition or side product formation. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize the reaction time to stop the reaction once the starting material is consumed. If side products are observed, try running the reaction at a lower temperature for a longer period. |
Problem 2: Inefficient or problematic hydrolysis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
| Question | Possible Cause & Explanation | Suggested Solution |
| My acidic hydrolysis is very slow. How can I speed it up? | The choice of acid is crucial. A mixture of acetic acid and concentrated HCl is a common choice but can require long reflux times (e.g., 9 hours).[3] | Consider using 60% aqueous sulfuric acid. This has been shown to reduce the reaction time significantly (e.g., to 3.5 hours) for similar substrates.[3][4] |
| I'm seeing byproducts after acidic hydrolysis. What is happening? | Prolonged exposure of the isoxazole ring to refluxing acidic medium can lead to degradation and the formation of byproducts.[3][4] | Use the more efficient acid conditions (60% H2SO4) to shorten the reaction time.[3][4] Monitor the reaction closely by TLC and work it up as soon as the starting ester is consumed. |
| I want to try basic hydrolysis. What conditions are recommended? | Basic hydrolysis using an alkali metal hydroxide like LiOH, NaOH, or KOH is a standard method. LiOH is often preferred due to the higher solubility of its carboxylate salts in some organic solvent mixtures.[5][6] | Use LiOH in a solvent mixture such as Tetrahydrofuran (THF) and water.[6] This allows for a homogenous reaction mixture. The reaction is typically run at room temperature to reflux, depending on the reactivity of the ester. |
| How do I isolate the product after basic hydrolysis? | After the hydrolysis is complete, the product exists as a carboxylate salt in the reaction mixture. | First, remove any organic solvent (e.g., THF) under reduced pressure. Then, acidify the aqueous solution with a strong acid like HCl to a pH of around 2-3. The carboxylic acid will precipitate out of the solution and can be collected by filtration.[6] |
Data Presentation
Table 1: Comparison of Hydrolysis Conditions for Isoxazole-4-Carboxylic Esters
| Hydrolysis Agent | Solvent | Temperature | Reaction Time | Reported Yield | Notes |
| Acetic Acid / HCl (2:1) | None | Reflux | 9 hours | Lower | Prone to generating more byproducts with prolonged heating.[3][4] |
| 60% aq. H2SO4 | Water | 80-88 °C | 3.5 hours | Higher | Faster reaction and potentially fewer byproducts due to shorter reaction time.[3][4] |
| LiOH | THF / Water | Room Temp - Reflux | 2-16 hours | Generally High | A common and mild method. Reaction time is substrate-dependent.[5][6] |
| NaOH | Methanol / Water | Room Temp - Reflux | 4-12 hours | Generally High | A cost-effective alternative to LiOH.[6] |
Table 2: Parameters for Optimization of the Cyclocondensation Reaction
| Parameter | Range to Investigate | Monitoring Technique | Goal |
| Base | Sodium Acetate, Sodium Carbonate, Pyridine | TLC, HPLC | Maximize conversion of starting material, minimize side products. |
| Solvent | Ethanol, Methanol, Aqueous Ethanol | TLC, HPLC | Ensure solubility of reactants, optimize reaction rate. |
| Temperature | 50 °C - Reflux | TLC, HPLC | Achieve a reasonable reaction rate without causing degradation. |
| Reaction Time | 2 - 24 hours | TLC, HPLC | Drive the reaction to completion without forming byproducts. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
-
To a solution of ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water and stir.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl ester, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Hydrolysis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate to this compound
Method A: Acidic Hydrolysis [3][4]
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Suspend the crude ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate (1 equivalent) in 60% aqueous sulfuric acid.
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting ester is no longer visible (approximately 3-4 hours).
-
Cool the reaction mixture in an ice bath. The product will precipitate.
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Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.
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Dry the solid product under vacuum. The crude product can be further purified by recrystallization.
Method B: Basic Hydrolysis [5][6]
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Dissolve the crude ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the mixture at room temperature or gently heat to 50 °C.
-
Monitor the reaction by TLC until completion (typically 2-16 hours).
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.
-
The carboxylic acid product will precipitate. Stir for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Purification by Recrystallization
-
Place the crude this compound in a flask.
-
Add a small amount of a suitable solvent (e.g., ethanol, or a mixture like ethyl acetate/hexane) and heat the mixture to boiling while stirring.
-
Continue adding the solvent in small portions until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Once crystallization is complete, collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
Mandatory Visualization
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | SIELC Technologies [sielc.com]
Technical Support Center: Purification of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The compound is precipitating from the solution at a temperature above its melting point. This can be due to a highly concentrated solution or the use of a solvent in which the compound is excessively soluble at elevated temperatures. | - Re-heat the solution to dissolve the oil. - Add a small amount of additional hot solvent to decrease the saturation. - Allow the solution to cool more slowly to promote crystal formation over oiling. - Consider using a different solvent or a solvent mixture. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated. - The cooling process is too rapid. - The presence of impurities is inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration of the compound. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Cool the solution to a lower temperature (e.g., in an ice bath). - If impurities are suspected, consider a preliminary purification step (e.g., charcoal treatment) before recrystallization. |
| Low recovery yield. | - Too much solvent was used, resulting in a significant amount of the compound remaining in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were not completely collected during filtration. | - Minimize the amount of hot solvent used to dissolve the compound. - Concentrate the mother liquor and cool to obtain a second crop of crystals. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. - Ensure complete transfer and washing of the crystals during filtration. |
| Crystals are colored or appear impure. | - The starting material contains colored impurities. - The solvent reacted with the compound or impurities at high temperatures. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. - Ensure the chosen solvent is inert and does not decompose the compound. - A second recrystallization may be necessary to achieve the desired purity. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the recrystallization of this compound?
A1: Based on its chemical structure (a carboxylic acid with an aromatic ring), polar protic solvents or mixtures are often suitable. Ethanol and methanol have been used for the recrystallization of similar isoxazole derivatives.[1][2] The compound has slight solubility in ethyl acetate and DMSO.[3] A solvent should be chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point is 186 °C.[3] A sharp melting point close to this value is a good indicator of purity.
Q3: How can I improve the crystal size?
A3: Slower cooling generally results in the formation of larger and purer crystals. Rapid cooling can lead to the formation of small needles or a powder, which may trap impurities. Allowing the solution to cool to room temperature slowly before further cooling in an ice bath is recommended.
Q4: What are the main safety precautions to consider during this procedure?
A4: this compound is an irritant and is harmful if swallowed.[4][5] It is important to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocol: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent and volumes should be determined experimentally.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude compound in various solvents at room and elevated temperatures to find a suitable solvent.
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Gradually add more solvent until the compound is completely dissolved at the boiling point of the solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
-
Analysis: Determine the melting point and yield of the purified product.
Data Presentation
Table 1: Representative Data for Recrystallization of this compound
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Melting Point | 182-185 °C | 185-186 °C |
| Purity (by HPLC) | ~95% | >99% |
| Yield | - | ~85% |
Note: This data is representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.
Visualization
Caption: Troubleshooting workflow for the recrystallization process.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 23598-72-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
Side-product formation in the synthesis of isoxazole-4-carboxylic acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common challenges during the synthesis of isoxazole-4-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to isoxazole-4-carboxylic acids?
A1: The primary methods for synthesizing the isoxazole-4-carboxylic acid core involve the cyclocondensation of a β-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine, or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. A common starting material is a β-ketoester, such as ethyl acetoacetate, which reacts with reagents like triethyl orthoformate to form an intermediate that then cyclizes with hydroxylamine.[1][2] Another approach involves the Fe(II)-catalyzed isomerization of 4-acyl-5-substituted isoxazoles.[3][4]
Q2: I obtained a mixture of regioisomers. How can I improve the selectivity for the desired isoxazole-4-carboxylic acid?
A2: The formation of regioisomers is a frequent issue when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by the reaction conditions. For instance, in the reaction of β-enamino diketones with hydroxylamine, the choice of solvent, the presence of a base like pyridine, or the use of a Lewis acid such as BF₃·OEt₂ can control the regiochemical outcome.[5][6] One patented process for preparing ethyl 5-methylisoxazole-4-carboxylate highlights the reduction of the isomeric ethyl 3-methylisoxazole-4-carboxylate to less than 0.1% by controlling reaction conditions.[1]
Q3: My reaction is producing a significant amount of an oxazole derivative as a side-product. What causes this and how can it be prevented?
A3: Oxazole formation can occur through the isomerization of an isoxazole intermediate, particularly under certain catalytic or thermal conditions. For example, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can lead to isoxazole-4-carboxylic esters, but under the same conditions, 4-formyl-5-methoxyisoxazoles can yield methyl oxazole-4-carboxylates.[3][4] This isomerization can proceed through a transient 2H-azirine intermediate.[3] To minimize oxazole formation, it is crucial to carefully control the reaction temperature and choice of catalyst, avoiding conditions that favor isomerization.
Q4: I am using a nitrile oxide cycloaddition route and observing significant furoxan formation. How can I minimize this side-product?
A4: Furoxans are formed by the dimerization of the nitrile oxide intermediate.[7] This side reaction is competitive with the desired [3+2] cycloaddition with the alkyne. To minimize furoxan formation, it is important to control the concentration of the nitrile oxide. This can be achieved by the slow addition of the nitrile oxide precursor or by using conditions that favor the cycloaddition reaction over dimerization. The choice of base and solvent can also play a critical role.[7] Milder bases and running the reaction at or below room temperature can often reduce the rate of dimerization.[7]
Q5: The yield of my final isoxazole-4-carboxylic acid is low due to decarboxylation. How can I prevent this?
A5: Isoxazole-4-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or under harsh acidic or basic conditions during workup or purification.[8] To mitigate this, it is advisable to perform the hydrolysis of the corresponding ester and subsequent acidification at low temperatures. If the carboxylic acid is found to be particularly unstable, it may be necessary to use milder purification techniques, such as crystallization, rather than chromatography on silica gel which can be acidic.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Formation of Regioisomeric Isoxazoles | Use of an unsymmetrical β-dicarbonyl precursor. Reaction conditions favoring a mixture of products. | Modify the β-dicarbonyl precursor to be symmetrical if possible. Systematically screen reaction conditions (solvent, base, temperature, catalyst) to optimize for the desired regioisomer.[5][6] For β-enamino diketones, the use of a Lewis acid like BF₃ can direct the regioselectivity.[5] |
| Contamination with Oxazole Byproducts | Isomerization of the isoxazole ring, potentially catalyzed by heat or metal catalysts. | Reduce the reaction temperature. If using a metal catalyst, screen for alternatives that are less prone to inducing isomerization. For Fe(II)-catalyzed reactions, ensure precise temperature control as higher temperatures can favor oxazole formation with certain substrates.[3] |
| Significant Furoxan Formation in Cycloaddition Reactions | Dimerization of the nitrile oxide intermediate due to high concentration or slow cycloaddition. | Generate the nitrile oxide in situ at a slow rate. Ensure the dipolarophile (alkyne) is present in a sufficient concentration to trap the nitrile oxide as it is formed. Optimize the base and solvent system to favor the cycloaddition pathway.[7] |
| Low Yield due to Decarboxylation | Instability of the carboxylic acid functionality, especially at high temperatures or in the presence of acid/base. | Conduct the final hydrolysis and acidification steps at reduced temperatures. Avoid prolonged heating of the isolated carboxylic acid. Use non-acidic purification methods where possible. |
| Formation of Other Byproducts (e.g., 2-cyanoacetoacetic anilide) | Side reactions of the starting materials under the reaction conditions. | A patented process demonstrates that controlling the reaction temperature during the cyclization step (e.g., -20°C to 10°C) can significantly reduce the formation of byproducts like 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide.[1] |
Quantitative Data on Byproduct Reduction
The following table summarizes data from a patented process for the synthesis of 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide, illustrating the effect of controlled reaction conditions on byproduct formation.
| Byproduct | Reported Level in Patented Process |
| 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA) | As low as 0.0006% |
| ethyl-3-methylisoxazole-4-carboxylate (isomeric impurity) | As low as 0.1% |
| Data sourced from US Patent US20030139606A1.[1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate
This protocol is adapted from a procedure for the synthesis of leflunomide precursors.[1][2]
-
Preparation of Ethyl Ethoxymethyleneacetoacetic Ester: React ethyl acetoacetate with triethyl orthoformate and acetic anhydride at a temperature between 75°C and 150°C.
-
Cyclization:
-
In a three-necked flask, dissolve 185 g (0.99 mole) of ethyl ethoxymethyleneacetoacetic ester and 89.7 g (1.09 mole) of sodium acetate in a minimum amount of water and 300 mL of ethanol.
-
Cool the mixture to approximately -5°C using an acetone-salt-ice bath.
-
Slowly add a solution of hydroxylamine sulfate while maintaining the temperature between -20°C and 10°C.
-
After the addition is complete, allow the reaction to proceed, monitoring by TLC until the starting material is consumed.
-
-
Workup and Purification:
-
Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with cold saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified if necessary, although the patented process aims to avoid distillation.[1] A similar procedure reports a yield of 79% with a purity of 98.7%.[9]
-
Protocol 2: Hydrolysis to 5-methylisoxazole-4-carboxylic acid
This protocol is for the hydrolysis of the corresponding ethyl ester.[2]
-
In a two-necked flask equipped with a mechanical stirrer and a distillation condenser, charge 40.0 g of crude ethyl 5-methylisoxazole-4-carboxylate and 44 g of 60% sulfuric acid.
-
Heat the mixture to 85°C, continuously distilling off the ethanol formed during the reaction.
-
Monitor the reaction by TLC. Once the ester is consumed (typically after about 4 hours), cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by filtration.
-
The crude acid can be recrystallized from a suitable solvent system (e.g., 2% acetic acid in toluene) to achieve high purity.
Visualizations
References
- 1. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 5-methylisoxazole-4-carboxylate | 51135-73-0 [chemicalbook.com]
Technical Support Center: Synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a variation of the Claisen isoxazole synthesis. This involves the cyclocondensation of a β-ketoester, typically ethyl 2-(2-chlorobenzoyl)acetate, with hydroxylamine (NH₂OH), followed by the hydrolysis of the resulting ethyl ester intermediate.
Q2: What are the primary byproducts to expect in this synthesis?
A2: The most significant byproduct is the regioisomer, 5-(2-chlorophenyl)-3-methylisoxazole-4-carboxylic acid. This arises from the non-selective reaction of hydroxylamine with the two carbonyl groups of the β-ketoester precursor. Other potential impurities can include unreacted starting materials and products from incomplete hydrolysis of the ester intermediate.
Q3: How can the formation of the regioisomeric byproduct be minimized?
A3: Controlling the regioselectivity of the cyclocondensation reaction is key. Factors that can influence the isomer ratio include the choice of solvent, the presence of additives or bases, and the reaction temperature. For some isoxazole syntheses, specific pH conditions or the use of protecting groups on one of the carbonyls of the starting diketone can favor the formation of the desired isomer.
Q4: What are the recommended purification methods for the final product?
A4: Purification is typically achieved through recrystallization. The choice of solvent for recrystallization is critical to effectively separate the desired product from the regioisomeric impurity and other byproducts. Monitoring the purity during this process using techniques like High-Performance Liquid Chromatography (HPLC) is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of a high percentage of the regioisomeric byproduct. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure completion. - Optimize the reaction temperature; some cyclocondensations benefit from either elevated temperatures or cooling. - Experiment with different solvents or the addition of a mild base (e.g., pyridine) to potentially improve regioselectivity. |
| Presence of a Significant Amount of Regioisomeric Impurity | The reaction conditions do not favor the formation of the desired 3,5-disubstituted isoxazole. The nucleophilic attack of the hydroxylamine nitrogen can occur at either of the two carbonyl carbons of the β-ketoester. | - Modify the reaction solvent. For instance, in some isoxazole syntheses, switching from ethanol to acetonitrile has been shown to alter the regioisomeric ratio. - Adjust the pH of the reaction mixture. Acidic or basic conditions can influence the reactivity of the carbonyl groups. |
| Incomplete Hydrolysis of the Ethyl Ester Intermediate | - Insufficient reaction time for the hydrolysis step. - Inadequate concentration or strength of the acid/base used for hydrolysis. - The ester may be sparingly soluble in the hydrolysis medium. | - Extend the reaction time for the hydrolysis and monitor for the disappearance of the ester spot by TLC or HPLC. - Increase the concentration of the acid or base catalyst, or switch to a stronger one (e.g., from HCl to H₂SO₄). Prolonged exposure to harsh acidic conditions at reflux may generate other byproducts. - Consider using a co-solvent to improve the solubility of the ester during hydrolysis. |
| Difficulty in Purifying the Final Product by Recrystallization | The desired product and the regioisomeric byproduct have very similar polarities and solubilities, making separation by simple recrystallization challenging. | - Perform a systematic solvent screening to find a recrystallization solvent or solvent system that provides better discrimination between the two isomers. - Consider column chromatography for separation if recrystallization proves ineffective, although this may be less practical for large-scale syntheses. |
Experimental Protocols
Representative Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
This protocol is a general representation of the cyclocondensation reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(2-chlorobenzoyl)acetate (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 to 1.5 equivalents) and a base (e.g., sodium acetate or pyridine, 1.1 to 1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purification: The crude ethyl ester can be purified by column chromatography or recrystallization.
Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH).
-
Reaction: Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
Work-up: If basic hydrolysis was performed, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. If acidic hydrolysis was used, the product may precipitate upon cooling.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. The crude carboxylic acid can be further purified by recrystallization from an appropriate solvent.
Visualizing Reaction Pathways and Logic
Caption: Byproduct formation pathway in the synthesis.
Caption: Troubleshooting decision-making workflow.
Stability testing of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, focusing on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the importance of studying the stability of this compound under acidic conditions?
A1: Studying the stability of this compound under acidic conditions is crucial for several reasons. It helps in identifying potential degradation products, understanding the degradation pathways, and developing stable formulations.[1][2][3] This information is vital for ensuring the safety, efficacy, and quality of any pharmaceutical product containing this molecule.[1] Forced degradation studies, such as acidic stress testing, are also a regulatory requirement by agencies like the FDA and are outlined in the ICH guidelines to validate stability-indicating analytical methods.[4][5][6]
Q2: What are the typical acidic conditions used for stress testing of this compound?
A2: According to ICH guidelines, stress testing should evaluate the susceptibility of a drug substance to hydrolysis across a wide range of pH values.[5] For acidic conditions, this typically involves using mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 N to 1 N. The study is often conducted at elevated temperatures (e.g., 40°C, 60°C) to accelerate degradation.[2][5]
Q3: What are the potential degradation products of this compound under acidic conditions?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, isoxazole rings can be susceptible to cleavage under strong acidic conditions. A potential degradation pathway could involve the hydrolysis of the isoxazole ring, leading to the formation of a β-dicarbonyl compound and hydroxylamine. Further degradation or rearrangement of these intermediates could also occur.
Q4: How can I analyze the degradation of this compound and its degradation products?
A4: A stability-indicating analytical method is required. The most common and effective technique is High-Performance Liquid Chromatography (HPLC), typically with a UV detector.[2][7] A reverse-phase C18 column is often used. The method must be validated to ensure it can separate the parent compound from all potential degradation products without interference.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Rapid Degradation Observed
| Potential Cause | Troubleshooting Step |
| Acid concentration is too high. | Reduce the acid concentration (e.g., from 1 N to 0.1 N HCl). |
| Temperature is too high. | Lower the incubation temperature (e.g., from 80°C to 60°C or 40°C). |
| Presence of catalytic impurities. | Use high-purity acid and solvents. Ensure glassware is thoroughly cleaned. |
| Photodegradation. | Protect the experimental setup from light by using amber glassware or covering with aluminum foil.[5] |
Issue 2: Poor Resolution Between Parent Peak and Degradant Peaks in HPLC
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Optimize the mobile phase. Try different solvent ratios (e.g., acetonitrile:water with 0.1% formic acid) or a different organic modifier (e.g., methanol). A gradient elution may be necessary.[7] |
| Incorrect column chemistry. | Select a different HPLC column with a different stationary phase (e.g., C8, phenyl-hexyl). |
| pH of the mobile phase is not optimal. | Adjust the pH of the aqueous component of the mobile phase to improve the ionization and retention of the analytes. |
| Flow rate is too high. | Reduce the flow rate to allow for better separation. |
Issue 3: Mass Imbalance in Degradation Study
| Potential Cause | Troubleshooting Step |
| Degradation products are not being detected. | Check if the degradation products are UV-active at the chosen wavelength. Use a photodiode array (PDA) detector to screen across a range of wavelengths. Consider using a mass spectrometer (LC-MS) for detection. |
| Degradation products are volatile. | Use a closed system for the degradation study to prevent the loss of volatile compounds. |
| Degradation products are adsorbing to the container. | Use silanized glassware or polypropylene tubes. |
| Incomplete extraction of degradation products. | Optimize the sample preparation and extraction procedure to ensure all degradation products are solubilized. |
Experimental Protocols
Protocol 1: Acidic Stress Testing of this compound
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Pipette a known volume of the stock solution into separate reaction vials.
-
Add an equal volume of 0.1 N HCl to one set of vials and 1 N HCl to another set.
-
Prepare a control sample with an equal volume of purified water.
-
Incubate the vials at a controlled temperature (e.g., 60°C) in a water bath or oven.
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1 N NaOH or 1 N NaOH) to stop the degradation reaction.
-
Sample Preparation for Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient Program: A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the parent compound and any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a wavelength determined by the UV spectrum of the parent compound and its degradation products (e.g., 254 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
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Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]
Visualizations
References
- 1. biomedres.us [biomedres.us]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. snscourseware.org [snscourseware.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Isoxazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of isoxazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many isoxazole derivatives exhibit poor water solubility?
Isoxazole derivatives are often characterized by their low aqueous solubility due to their molecular structure.[1] The presence of the isoxazole ring, a five-membered heterocycle with nitrogen and oxygen, imparts a degree of polarity. However, the overall solubility is heavily influenced by the nature and size of the substituents attached to the isoxazole core.[1] Many isoxazole-containing compounds of medicinal interest are relatively large, complex molecules with significant hydrophobic regions, leading to poor interaction with water molecules.[2][3] This low solubility can classify them as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drugs, which poses a significant challenge for achieving adequate bioavailability.[4][5]
Q2: What are the common formulation strategies to enhance the solubility of isoxazole derivatives?
Several formulation strategies can be employed to improve the aqueous solubility and dissolution rate of poorly soluble isoxazole derivatives.[4][6] The choice of strategy depends on the specific physicochemical properties of the compound.[4] Common approaches include:
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Particle Size Reduction: Decreasing the particle size increases the surface area, which can enhance the dissolution rate.[7]
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Solid Dispersions: Dispersing the isoxazole derivative in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion with improved solubility.[4][8]
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Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[4][9]
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Complexation: Forming inclusion complexes with cyclodextrins can encapsulate the hydrophobic isoxazole derivative, thereby increasing its aqueous solubility.[10][11]
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Nanosuspensions: Creating a colloidal dispersion of the drug in a liquid medium, where the particle size is below 1 μm, can significantly increase the dissolution velocity.[12][13]
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pH Modification: For ionizable isoxazole derivatives, adjusting the pH of the formulation with acidic or basic excipients can increase solubility by converting the drug into its more soluble salt form.[14][15]
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Prodrug Approach: Modifying the chemical structure of the isoxazole derivative to create a more soluble prodrug that converts back to the active parent drug in the body is another effective strategy.[16][17]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low drug dissolution rate | Poor wetting of the drug powder. | Add a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) to the dissolution medium.[4] |
| Agglomeration of particles. | Employ particle size reduction techniques like micronization or nanonization.[4] | |
| Insufficient sink conditions in the dissolution medium. | Increase the volume of the dissolution medium to at least three times the volume required to form a saturated solution of the drug.[4] | |
| Drug precipitation upon dilution | Supersaturation of the drug in the medium followed by crystallization. | Incorporate precipitation inhibitors, such as hydrophilic polymers like HPMC, into the formulation.[4] |
| Change in pH upon dilution into aqueous media. | Utilize pH-modifying excipients to maintain a favorable microenvironmental pH.[14] | |
| Inconsistent solubility results | Presence of different polymorphic forms of the crystalline drug. | Characterize the solid-state properties of the isoxazole derivative to ensure consistent polymorphic form. |
| Degradation of the compound in the experimental medium. | Assess the chemical stability of the derivative under the experimental conditions and adjust accordingly. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing an amorphous solid dispersion to enhance the solubility of an isoxazole derivative.[18][19]
Materials:
-
Isoxazole derivative
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh the isoxazole derivative and the chosen hydrophilic polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both the drug and the polymer in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).
-
Continue the evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Scrape the solid dispersion from the flask.
-
Dry the resulting solid dispersion in a vacuum oven at a specified temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
Protocol 2: Formulation of a Nanosuspension using High-Pressure Homogenization
This protocol outlines the "top-down" method of preparing a nanosuspension for an isoxazole derivative.[13][20]
Materials:
-
Isoxazole derivative
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-shear stirrer
-
High-pressure homogenizer
Procedure:
-
Prepare an aqueous solution of the stabilizer.
-
Disperse the isoxazole derivative powder in the stabilizer solution to form a presuspension.
-
Homogenize the presuspension using a high-shear stirrer for a sufficient time to achieve a uniform dispersion.
-
Pass the presuspension through a high-pressure homogenizer.
-
Apply high pressure (e.g., 1500 bar) for a specific number of homogenization cycles (e.g., 10-20 cycles).
-
Monitor the particle size of the nanosuspension during the homogenization process using a particle size analyzer.
-
Continue homogenization until the desired particle size and a narrow particle size distribution are achieved.
-
The final nanosuspension should appear as a milky or translucent liquid.
Visualizations
Caption: A generalized workflow for enhancing the solubility of isoxazole derivatives.
Caption: Relationship between formulation strategies and solubility enhancement mechanisms.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of Prodrugs in Solubility Enhancement of Drugs | Semantic Scholar [semanticscholar.org]
- 18. japsonline.com [japsonline.com]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. eaapublishing.org [eaapublishing.org]
Preventing isomeric impurity formation in isoxazole synthesis
Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing isomeric impurity formation during isoxazole synthesis.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Problem 1: Formation of Regioisomeric Impurities in Synthesis from Unsymmetrical 1,3-Dicarbonyl Compounds
Question: I am synthesizing a 3,5-disubstituted isoxazole from an unsymmetrical 1,3-dicarbonyl compound and hydroxylamine, but I am getting a mixture of two regioisomers. How can I control the regioselectivity?
Answer: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups towards hydroxylamine. Here are several strategies to control the formation of the desired isomer:
-
Solvent Choice: The polarity of the solvent can significantly influence which carbonyl group is preferentially attacked by hydroxylamine. Protic solvents like ethanol and aprotic solvents like acetonitrile can favor the formation of different regioisomers.[1]
-
pH Control: Adjusting the pH of the reaction medium can alter the reactivity of the carbonyl groups. A more basic condition generally favors the Michael addition required for cyclization.
-
Use of β-Enamino Diketones: Converting the 1,3-dicarbonyl to a β-enamino diketone can provide better control over regioselectivity. The reaction conditions can then be fine-tuned to favor a specific isomer.[2]
-
Additives: The addition of a base like pyridine or a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) can significantly alter the ratio of the resulting regioisomers.[2]
Quantitative Data on Regioselectivity Control:
The following table summarizes the effect of different reaction conditions on the regioselectivity of the reaction between a β-enamino diketone and hydroxylamine hydrochloride, leading to two different regioisomers (designated as 2a and 3a ).
| Solvent | Additive | Temperature | Regioisomer Ratio (2a : 3a ) | Total Yield (%) | Reference |
| EtOH | None | Reflux | 35 : 65 | 73 | [2] |
| MeCN | None | Reflux | 65 : 35 | 81 | [2] |
| EtOH | Pyridine | Reflux | 64 : 36 | 71 | [2] |
| MeCN | BF₃·OEt₂ (2 equiv) + Pyridine | Room Temp | 90 : 10 (for isomer 4a ) | 79 | [2] |
Problem 2: Side Product Formation in Isoxazole Synthesis from Chalcones
Question: My reaction of a chalcone with hydroxylamine is giving me a low yield of the desired isoxazole and multiple side products. What are these side products and how can I minimize them?
Answer: The reaction of chalcones with hydroxylamine can lead to several side products, primarily isoxazolines (the non-aromatized precursor) and oximes of the chalcone. The formation of these byproducts is highly dependent on the reaction conditions.
-
Isoxazoline Formation: This is often an intermediate that fails to eliminate water to form the aromatic isoxazole ring. Using a stronger base or higher temperatures can promote the dehydration to the desired isoxazole.
-
Oxime Formation: This occurs when hydroxylamine reacts with the carbonyl of the chalcone but does not proceed to cyclize.
-
Improving Yield: To improve the yield of the isoxazole, it is crucial to optimize reaction conditions. This includes the careful selection of the base (e.g., KOH, NaOH, sodium acetate), solvent (e.g., ethanol), and temperature.[3][4][5] Refluxing for an adequate amount of time is also important to ensure complete conversion.[3][4][5]
Problem 3: Controlling Regioselectivity in 1,3-Dipolar Cycloadditions
Question: I am performing a Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne and obtaining a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity?
Answer: The regioselectivity of the 1,3-dipolar cycloaddition is governed by both electronic and steric factors of the alkyne and the nitrile oxide.[6] While terminal alkynes generally show high regioselectivity, mixtures can still be obtained. Here are some strategies to enhance the selectivity:
-
Catalysis: The use of metal catalysts can direct the reaction to favor a specific regioisomer.
-
Solvent Effects: The polarity of the solvent can influence the regiochemical outcome. Increasing solvent polarity has been shown to decrease the ratio of 3,5- to 3,4-disubstituted isoxazoles in some cases.[4]
-
Substituent Effects: Electron-withdrawing groups on the alkyne can influence the regioselectivity.[12] Steric hindrance from bulky substituents on either the alkyne or the nitrile oxide can also direct the cycloaddition to the sterically less hindered product.
Quantitative Data on Solvent Effects on Regioselectivity:
The table below shows the effect of solvent polarity on the regioselectivity of the uncatalyzed [3+2] cycloaddition of in situ generated 2-furfuryl nitrile oxide and ethyl propiolate.
| Solvent | Dielectric Constant (ε) | Ratio of 3,5- to 3,4-disubstituted isoxazoles | Reference |
| Dichloromethane | 9.1 | 3.4 | [4] |
| Toluene | 2.4 | 2.0 | [4] |
| Ethanol | 24.6 | 1.9 | [4] |
| Dimethyl sulfoxide | 47.0 | 1.5 | [4] |
Frequently Asked Questions (FAQs)
Q1: How can I minimize the formation of furoxan (nitrile oxide dimer) byproducts in a 1,3-dipolar cycloaddition?
A1: Furoxan formation is a common side reaction due to the dimerization of the nitrile oxide intermediate.[1] To minimize this:
-
In Situ Generation: Generate the nitrile oxide in the presence of the alkyne. This keeps the concentration of the nitrile oxide low and favors the cycloaddition reaction.[1]
-
Slow Addition: If you are not generating the nitrile oxide in situ, add the nitrile oxide solution slowly to the reaction mixture containing the alkyne.
-
Excess Alkyne: Using a slight excess of the alkyne can help to outcompete the dimerization reaction.[12]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.
Q2: My reaction seems to have stalled, and I have a complex mixture of products. What should I do?
A2: A complex product mixture can arise from multiple side reactions occurring simultaneously or from the decomposition of starting materials or products.
-
Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal reaction time and prevent the formation of degradation products.
-
Purity of Starting Materials: Ensure that your starting materials are pure, as impurities can lead to unexpected side reactions.
-
Inert Atmosphere: If your reactants or catalyst are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Work-up Procedure: An inappropriate work-up can lead to product degradation. Ensure that the pH and temperature are controlled during extraction and purification.
Q3: How can I differentiate between isoxazole regioisomers using NMR spectroscopy?
A3: NMR spectroscopy is a powerful tool for distinguishing between regioisomers.
-
¹H NMR: The chemical shifts of the protons on the isoxazole ring are different for each regioisomer. For example, the proton at the C5 position of a 3,4-disubstituted isoxazole will have a different chemical shift compared to the proton at the C4 position of a 3,5-disubstituted isoxazole.
-
¹³C NMR: The chemical shifts of the carbon atoms in the isoxazole ring are also diagnostic. An "attached nitrogen test" using 13C{14N} solid-state NMR can definitively identify carbons bonded to nitrogen.[13][14]
-
2D NMR: Techniques like HSQC, HMBC, and NOESY can be used to establish correlations between protons and carbons and through space, respectively, which can help in the unambiguous assignment of the structure of each isomer.
Q4: What are the best methods for purifying isomeric mixtures of isoxazoles?
A4: The separation of regioisomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method for separating isoxazole isomers. Careful selection of the stationary phase (e.g., silica gel) and the eluent system (a mixture of non-polar and polar solvents like hexane and ethyl acetate) is critical.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC, including chiral HPLC for enantiomers, can be a very effective technique.
-
Recrystallization: If the isomers are solid and have different solubilities in a particular solvent system, fractional recrystallization can be employed.
Experimental Protocols
Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole from a Chalcone
This protocol describes a general procedure for the synthesis of a 3-(4-substituted phenyl)-5-(chroman)isoxazole.
Materials:
-
Substituted Chalcone (1 equivalent)
-
Hydroxylamine hydrochloride (1.2-1.5 equivalents)
-
Potassium hydroxide (KOH) or Sodium Acetate (2-3 equivalents)
-
Absolute Ethanol
Procedure:
-
Dissolve the chalcone in absolute ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride to the solution.
-
Slowly add a solution of KOH in ethanol (or solid sodium acetate).
-
Heat the reaction mixture to reflux for 4-12 hours, monitoring the progress by TLC.[3][6]
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with acetic acid or dilute HCl.[6]
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash it with water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition
This protocol outlines a copper(I)-catalyzed one-pot synthesis of 3,5-disubstituted isoxazoles from an alkyne and an in situ generated nitrile oxide.
Materials:
-
Terminal Alkyne (1 equivalent)
-
Aldoxime (1.1 equivalents)
-
N-Chlorosuccinimide (NCS) or similar oxidant
-
Copper(I) iodide (CuI) (catalytic amount, e.g., 5 mol%)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
To a stirred solution of the aldoxime in the chosen solvent, add the base.
-
Add the copper(I) iodide catalyst.
-
Add the terminal alkyne to the mixture.
-
Slowly add a solution of NCS in the same solvent.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway for Regioisomer Formation from an Unsymmetrical 1,3-Dicarbonyl
Caption: Regioisomer formation from an unsymmetrical 1,3-dicarbonyl.
Troubleshooting Workflow for Low Isoxazole Yield
Caption: Troubleshooting workflow for low isoxazole yield.
Logical Diagram for Controlling Regioselectivity in 1,3-Dipolar Cycloadditions
Caption: Controlling regioselectivity in 1,3-dipolar cycloadditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 5. benchchem.com [benchchem.com]
- 6. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel valdecoxib derivatives by ruthenium(ii)-promoted 1,3-dipolar cycloaddition of nitrile oxides with alkynes – synthesis and COX-2 inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [dr.lib.iastate.edu]
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cloxacillin related compound D.
Frequently Asked Questions (FAQs)
Q1: What is Cloxacillin Related Compound D?
A1: Cloxacillin Related Compound D is an impurity and a degradation product of the antibiotic cloxacillin. Its chemical name is 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.[1][2] It is listed as a related compound in pharmacopeias like the United States Pharmacopeia (USP).[1]
Q2: What is the origin of Cloxacillin Related Compound D?
A2: Cloxacillin Related Compound D can arise from the degradation of cloxacillin, particularly through the opening of the β-lactam ring.[3] It can also be a process-related impurity from the synthesis of cloxacillin.
Q3: Why is it important to monitor Cloxacillin Related Compound D?
A3: Monitoring and controlling impurities like Cloxacillin Related Compound D in pharmaceutical products is crucial for ensuring the safety and efficacy of the drug. Regulatory bodies like the ICH provide guidelines for the identification, qualification, and control of impurities.
Q4: What are the common analytical techniques used to analyze Cloxacillin Related Compound D?
A4: The most common analytical technique for the determination of cloxacillin and its related compounds, including Compound D, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4][5][6][7][8][9][10][11]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of cloxacillin related compound D.
HPLC Analysis
Q1: I am observing peak tailing for the Cloxacillin Related Compound D peak. What could be the cause and how can I resolve it?
A1:
-
Cause: Peak tailing for an acidic compound like Cloxacillin Related Compound D (a carboxylic acid) can be caused by secondary interactions with the stationary phase, particularly with residual silanols on the silica-based C18 column.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 2.5-3.0 with an acid like phosphoric acid or formic acid) will ensure the carboxylic acid is fully protonated, reducing its interaction with the stationary phase.[8]
-
Use a Base-Deactivated Column: Employing a column with end-capping or a base-deactivated stationary phase can minimize silanol interactions.
-
Check for Column Overload: Injecting too high a concentration of the sample can lead to peak distortion. Try diluting the sample.
-
Q2: I am facing issues with poor resolution between Cloxacillin Related Compound D and other impurities or the main cloxacillin peak. What should I do?
A2:
-
Cause: Inadequate separation can be due to a non-optimized mobile phase composition or an inappropriate column.
-
Solution:
-
Optimize Mobile Phase:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.[4][5]
-
Gradient Elution: If isocratic elution is not providing sufficient resolution, a gradient elution program, where the organic solvent concentration is gradually increased, can help separate closely eluting peaks.[11]
-
-
Change Column: Consider a column with a different selectivity (e.g., a phenyl-hexyl or a different C18 phase) or a column with a smaller particle size (e.g., UPLC) for higher efficiency.[11]
-
Adjust Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.[9]
-
Q3: My quantitative results for Cloxacillin Related Compound D are inconsistent. What are the potential reasons and solutions?
A3:
-
Cause: Inconsistent results can stem from issues with sample preparation, instrument variability, or the stability of the compound in the analytical solution.
-
Solution:
-
Ensure Complete Dissolution: Cloxacillin and its related compounds can be prone to degradation in certain solvents or at certain pH values.[12] Ensure the sample and standard are fully dissolved in a suitable diluent (e.g., a mixture of water and organic solvent similar to the mobile phase) and that the solution is fresh.
-
Check for Stability: Cloxacillin is a beta-lactam antibiotic and can degrade in solution.[13] It is advisable to prepare solutions fresh and keep them cool in the autosampler. Perform a solution stability study to determine how long the prepared samples are viable.
-
Verify Instrument Performance: Check the HPLC system for leaks, ensure the pump is delivering a consistent flow rate, and verify the detector's linearity and response.
-
Use a Reference Standard: Ensure you are using a well-characterized reference standard for Cloxacillin Related Compound D for accurate quantification.
-
Data Presentation
Table 1: Chemical and Physical Properties of Cloxacillin Related Compound D
| Property | Value | Reference |
| Chemical Name | This compound | [1][14] |
| Molecular Formula | C₁₁H₈ClNO₃ | [1][2][14] |
| Molecular Weight | 237.64 g/mol | [2] |
| CAS Number | 23598-72-3 | [2] |
| Appearance | Powder | [1] |
| Storage | 2-8°C |
Experimental Protocols
RP-HPLC Method for the Analysis of Cloxacillin Related Compound D
This protocol provides a general starting point for the analysis of Cloxacillin Related Compound D. Method optimization and validation are essential for specific applications.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water.
-
B: Acetonitrile.
-
-
Gradient Program (Example):
Time (min) %A %B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.[11]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[11]
3. Preparation of Solutions:
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v).
-
Standard Solution: Accurately weigh a suitable amount of Cloxacillin Related Compound D reference standard and dissolve it in the diluent to obtain a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a concentration that falls within the linear range of the method.
4. System Suitability:
-
Before sample analysis, inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters such as:
-
Tailing factor: Should be ≤ 2.0.
-
Theoretical plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of peak area: Should be ≤ 2.0%.
-
5. Analysis:
-
Inject the blank (diluent), standard, and sample solutions.
-
Identify the Cloxacillin Related Compound D peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of Cloxacillin Related Compound D in the sample using the peak area response and the concentration of the standard.
Visualizations
Caption: Workflow for troubleshooting common HPLC analysis issues.
References
- 1. Cloxacillin Related Compound D (3-(2-Chlorophenyl)-5-methy… [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Removal of antibiotic cloxacillin by means of electrochemical oxidation, TiO2 photocatalysis, and photo-Fenton processes: analysis of degradation pathways and effect of the water matrix on the elimination of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RP-HPLC method for stability of amoxicillin and cloxacillin. [wisdomlib.org]
- 5. journalsofpharmaceuticalanalysis.com [journalsofpharmaceuticalanalysis.com]
- 6. Impurity Profile Study of Cloxacillin Sodium for Injection [journal11.magtechjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Cloxacillin Sodium EP Impurity D | LGC Standards [lgcstandards.com]
Technical Support Center: 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential degradation products of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. This compound is a known process-related impurity and degradation product of the antibiotic flucloxacillin.[1] Understanding its stability and potential breakdown products is crucial for quality control and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and why is its degradation a concern?
A1: 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a key intermediate in the synthesis of the antibiotic flucloxacillin and is also formed as a degradation product of flucloxacillin.[1] Its presence and the potential for further degradation can impact the quality, safety, and efficacy of the final drug product. Monitoring and controlling its levels, along with any of its subsequent degradation products, is a critical aspect of pharmaceutical quality control.
Q2: Under what conditions is 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid likely to degrade?
A2: While the isoxazole ring is generally stable, it can be susceptible to cleavage under certain stress conditions.[1] Based on the general chemistry of isoxazole derivatives, degradation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid may be induced by:
-
Hydrolysis: Particularly under basic conditions, the isoxazole ring can be cleaved.
-
Photolysis: UV irradiation can cause the weak N-O bond in the isoxazole ring to break, leading to rearrangement or degradation.[2]
-
Oxidation: Strong oxidizing agents could potentially lead to the formation of various degradation products.
-
Thermal Stress: High temperatures may induce decarboxylation or other degradation pathways.
Q3: What are the potential degradation products of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid?
A3: Direct experimental studies detailing the forced degradation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid are not extensively available in the public domain. However, based on the known reactivity of the isoxazole ring, potential degradation pathways could lead to the formation of several types of products. One major anticipated degradation pathway is the hydrolytic cleavage of the isoxazole ring.
Q4: How can I detect and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and its potential degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying the parent compound from its degradation products.[1] The use of a mass spectrometer as a detector (LC-MS) is highly recommended for the identification of unknown degradation products by providing mass-to-charge ratio information.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Appearance of unexpected peaks in HPLC chromatogram during stability studies. | Degradation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. | Perform peak purity analysis to confirm if the main peak is spectrally pure. Use LC-MS to identify the mass of the unknown peaks and propose potential structures based on likely degradation pathways. |
| Loss of assay of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid standard over time. | Instability of the compound in the chosen solvent or storage conditions. | Prepare fresh standard solutions for each analysis. If storage is necessary, evaluate the stability of the standard in different solvents and at various temperatures (e.g., refrigerated, frozen) to determine optimal storage conditions. |
| Inconsistent degradation profiles under the same stress conditions. | Variability in experimental parameters such as pH, temperature, or light exposure. | Ensure precise control and monitoring of all stress conditions. Use calibrated equipment and follow a well-defined protocol. |
| Difficulty in identifying the structure of a degradation product. | Insufficient data from a single analytical technique. | Isolate the degradation product using preparative HPLC. Characterize the isolated impurity using a combination of spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy. |
Experimental Protocols
Forced Degradation Studies
A systematic forced degradation study is essential to identify potential degradation products and establish the degradation pathways of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
Objective: To generate potential degradation products of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid under various stress conditions.
Materials:
-
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at room temperature for 8 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time intervals and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place the solid compound in a petri dish and expose it to a temperature of 105°C in a calibrated oven for 48 hours. Also, expose a solution of the compound to 60°C for 48 hours. Prepare solutions of the stressed solid and dilute the stressed solution for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the compound and the solid compound to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines). Prepare a solution of the stressed solid and dilute the stressed solution for HPLC analysis.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from its potential degradation products.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.
Data Presentation
Table 1: Summary of Forced Degradation Studies (Illustrative Data)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | ~5% | Minor degradation |
| Base Hydrolysis | 0.1 N NaOH | 8 hours | Room Temp | ~20% | DP-1, DP-2 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~15% | DP-3 |
| Thermal (Solid) | - | 48 hours | 105°C | <2% | No significant degradation |
| Thermal (Solution) | - | 48 hours | 60°C | ~3% | Minor degradation |
| Photolytic (Solid) | UV/Vis light | 7 days | Room Temp | <2% | No significant degradation |
| Photolytic (Solution) | UV/Vis light | 7 days | Room Temp | ~10% | DP-4 |
Note: The % degradation and the identity of degradation products are illustrative and need to be confirmed by experimental data.
Visualizations
Logical Workflow for Forced Degradation Study
Caption: Workflow for conducting and analyzing forced degradation studies.
Potential Degradation Pathway: Hydrolytic Cleavage
Caption: A potential degradation pathway under basic hydrolytic conditions.
References
Reducing impurities in the synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete reaction: The reaction may not have gone to completion. | - Monitor reaction progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials. - Extend reaction time: If starting materials are still present, consider extending the reaction time. - Increase temperature: Gradually increase the reaction temperature, while monitoring for the formation of degradation products. |
| Side reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product. | - Control temperature: Maintain the recommended reaction temperature to minimize temperature-dependent side reactions. - Optimize reagent addition: Add reagents slowly and in a controlled manner to prevent localized high concentrations that can favor side reactions. - Use high-purity starting materials: Impurities in starting materials can lead to unwanted side reactions. |
| Product loss during workup and purification: The product may be lost during extraction, washing, or crystallization steps. | - Optimize extraction: Ensure the correct pH for aqueous extractions to maximize the partitioning of the carboxylic acid into the desired phase. - Minimize transfers: Reduce the number of transfers between vessels to minimize mechanical losses. - Optimize crystallization: Carefully select the solvent system and control the cooling rate to maximize crystal recovery. |
Issue 2: Presence of Isomeric Impurity (5-(2-Chloro-6-fluorophenyl)-3-methylisoxazole-4-carboxylic acid)
The 1,3-dipolar cycloaddition reaction for the formation of the isoxazole ring can sometimes lead to the formation of a regioisomeric impurity.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Lack of regioselectivity in the cycloaddition step: The reaction between the nitrile oxide and the β-ketoester may not be completely regioselective. | - Control reaction temperature: Lowering the reaction temperature may improve regioselectivity. - Choice of base: The choice of base can influence the regioselectivity of the cycloaddition. Experiment with different organic or inorganic bases. - Solvent effects: The polarity of the solvent can impact the transition state of the cycloaddition. Screen different solvents to optimize regioselectivity. |
| Difficult to separate isomers: The desired product and its isomer may have similar physical properties, making separation by crystallization challenging. | - Chromatographic purification: If crystallization is ineffective, consider column chromatography for separation. - Fractional crystallization: If a suitable solvent system is found, perform fractional crystallization to enrich the desired isomer. |
Issue 3: Formation of Furoxan Impurity
Furoxans can be formed by the dimerization of the nitrile oxide intermediate, a common side reaction in isoxazole synthesis.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Slow reaction of the nitrile oxide with the dipolarophile: If the nitrile oxide is generated faster than it reacts with the β-ketoester, it can dimerize. | - Control the rate of nitrile oxide formation: Add the chlorinating agent or oxidizing agent slowly to the aldoxime to maintain a low concentration of the nitrile oxide intermediate. - Pre-mix dipolarophile and base: Have the β-ketoester and base present in the reaction mixture before the slow addition of the nitrile oxide precursor or its activating agent. |
| High reaction temperature: Higher temperatures can accelerate the rate of nitrile oxide dimerization. | - Maintain optimal temperature: Keep the reaction temperature as low as practical while ensuring a reasonable reaction rate for the desired cycloaddition. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid?
A1: The most common impurities include:
-
Isomeric impurity: 5-(2-Chloro-6-fluorophenyl)-3-methylisoxazole-4-carboxylic acid, formed due to a lack of complete regioselectivity during the 1,3-dipolar cycloaddition reaction.
-
Furoxan derivatives: Formed from the dimerization of the nitrile oxide intermediate.
-
Unreacted starting materials: Such as 2-chloro-6-fluorobenzaldehyde oxime and methyl acetoacetate.
-
Byproducts from hydrolysis: Incomplete or harsh hydrolysis of the corresponding ester can lead to side products. Prolonged exposure to strong acidic conditions during hydrolysis should be avoided.[1]
Q2: How can I monitor the purity of my product during the synthesis?
A2: The purity of the product can be monitored using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is commonly used to separate the main product from its impurities.[2]
-
Thin Layer Chromatography (TLC): TLC can provide a quick assessment of the reaction progress and the presence of major impurities.
-
Gas Chromatography (GC): For the corresponding ester or after derivatization of the carboxylic acid, GC can be an effective tool for purity assessment.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the desired product and detect the presence of structural isomers or other impurities.
Q3: Are there "greener" alternatives to traditional chlorinating agents like phosphorus oxychloride or thionyl chloride for the synthesis of the acyl chloride intermediate?
A3: Yes, bis(trichloromethyl) carbonate (BTC), also known as triphosgene, is considered a safer and more environmentally friendly alternative. Traditional chlorinating agents like phosphorus oxychloride can cause severe equipment corrosion and generate significant amounts of phosphorus-containing wastewater, which is difficult to treat.[3] Thionyl chloride can also be hazardous to handle. BTC is a solid and can be easier to handle, and its byproducts are typically gaseous (phosgene, which needs to be handled with extreme care in a well-ventilated fume hood with appropriate scrubbing) and can be more easily managed.
Q4: What is the impact of hydrolysis conditions on the final product purity?
A4: The hydrolysis of the ethyl or methyl ester of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid to the final carboxylic acid is a critical step. Harsh hydrolysis conditions, such as prolonged heating in strong acid or base, can lead to the degradation of the isoxazole ring or other side reactions, reducing the purity of the final product. It is important to carefully control the temperature, reaction time, and concentration of the acid or base used for hydrolysis to minimize the formation of byproducts.[1]
Experimental Protocols
Protocol 1: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
This protocol is based on a multi-step synthesis starting from 2-chloro-6-fluorobenzaldehyde.
Step 1: Oximation of 2-chloro-6-fluorobenzaldehyde
-
Dissolve 2-chloro-6-fluorobenzaldehyde in ethanol.
-
Add a solution of hydroxylamine hydrochloride and sodium carbonate in water.
-
Stir the mixture at room temperature for 2 hours.
-
Isolate the 2-chloro-6-fluorobenzaldehyde oxime by filtration and wash with water.
Step 2: Chlorination of 2-chloro-6-fluorobenzaldehyde oxime
-
Suspend the oxime in a suitable solvent like chloroform.
-
Add N-chlorosuccinimide (NCS) and pyridine.
-
Stir the mixture at room temperature for 1.5 hours.
-
Remove the solvent under vacuum to obtain 2-chloro-6-fluoro-N-hydroxybenzimidoyl chloride.
Step 3: Cycloaddition with Methyl Acetoacetate
-
Dissolve methyl acetoacetate and triethylamine in ethanol and cool to 5 °C.
-
Add the 2-chloro-6-fluoro-N-hydroxybenzimidoyl chloride dropwise to the cooled solution.
-
Stir the reaction mixture for 12 hours at 5 °C.
-
Isolate the resulting ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate by recrystallization from a hexane/ethyl acetate mixture.
Step 4: Hydrolysis to the Carboxylic Acid
-
Reflux the isoxazole ester with a mixture of a suitable acid (e.g., hydrochloric acid) and an organic solvent (e.g., acetic acid) or a base (e.g., sodium hydroxide) in a water/alcohol mixture.
-
After the reaction is complete (monitored by TLC or HPLC), cool the mixture.
-
If basic hydrolysis was used, acidify the mixture to precipitate the carboxylic acid.
-
Isolate the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid by filtration, wash with water, and dry.
Protocol 2: Purity Analysis by Reverse-Phase HPLC
This protocol provides a general method for the analysis of the target compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Procedure:
-
Prepare a standard solution of the reference compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare the sample solution by dissolving the synthesized product in the same solvent.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid by comparing the retention time with the reference standard.
-
Quantify impurities by comparing their peak areas to the main peak area.
-
Visualizations
Caption: Synthetic workflow for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
Caption: Formation pathways for the desired product and key impurities.
References
Validation & Comparative
A Comparative Guide to the Structural Validation of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard analytical techniques for the structural validation of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. The objective is to offer a comparative analysis of methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate techniques for unambiguous structural elucidation and characterization.
Physicochemical Properties of the Target Compound
A summary of the key physicochemical properties for this compound is presented below. These values serve as a fundamental reference for validation.
| Property | Value | Source |
| IUPAC Name | 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [1][2][3] |
| CAS Number | 23598-72-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₈ClNO₃ | [1][2][3][4][5][6][7] |
| Molecular Weight | 237.64 g/mol | [1][4][5][6][7] |
| Melting Point | 186 - 192 °C | [5][8] |
| Appearance | Pale yellow or cream to pale brown powder | [3] |
| Solubility | Slightly soluble in DMSO and Ethyl Acetate | [8] |
Comparison of Primary Structural Validation Techniques
The definitive structural validation of a novel small molecule requires a multi-faceted approach. While each technique provides valuable information, they are most powerful when used in combination. The table below compares the primary methods.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Provides the precise 3D arrangement of atoms, bond lengths, bond angles, and absolute stereochemistry.[9] | Unambiguous and definitive structural determination. | Requires a high-quality single crystal, which can be difficult and time-consuming to grow.[9][10] |
| NMR Spectroscopy (¹H, ¹³C) | Details the chemical environment of hydrogen and carbon atoms, providing information on molecular connectivity and structure. | Non-destructive; provides rich structural detail in solution. | Provides indirect structural information; complex spectra can be challenging to interpret fully.[9] |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula; fragmentation patterns offer clues about the molecular structure. | High sensitivity (requires very little material); provides exact mass and formula. | Isomeric compounds can be difficult to distinguish; does not provide stereochemical information. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule. | Fast and simple to perform; excellent for confirming functional groups. | Provides limited information on the overall molecular skeleton; spectra can be complex. |
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for determining the three-dimensional structure of a molecule. It involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to map the electron density and, consequently, the atomic positions.
Expected Crystallographic Data
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (Å) | a, b, c dimensions and α, β, γ angles |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
| Calculated Density (g/cm³) | Density derived from crystallographic data |
| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |
Experimental Protocol
-
Crystallization: The most critical and challenging step is growing a diffraction-quality single crystal (typically >0.1 mm in all dimensions).[10]
-
Method: Slow evaporation is a common and effective method.[11]
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble (e.g., Ethyl Acetate, Ethanol, or a mixture).[12]
-
Procedure: Prepare a nearly saturated solution of the compound. Filter the solution into a clean vial to remove any particulate matter.[12] Cover the vial with a perforated lid to allow for slow solvent evaporation over several days to weeks in an undisturbed, vibration-free environment.[12]
-
-
Data Collection:
-
A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer.
-
The crystal is cooled (typically to 100 K) to minimize thermal vibration and irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell and space group.
-
The initial structure is solved using direct methods or Patterson methods to determine the phases of the diffracted X-rays.
-
The resulting electron density map is used to build an atomic model, which is then refined to best fit the experimental data.
-
Visualization: SCXRD Workflow
Caption: Workflow for structural elucidation via Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environments of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.
Predicted NMR Data
Based on the structure of this compound and typical chemical shifts for similar functional groups, the following signals can be predicted.[13][14][15]
Table: Predicted ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)
| Protons | Predicted Shift (ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet | 1H | Highly deshielded, position is concentration-dependent.[14][15] Disappears upon D₂O exchange.[14] |
| Aromatic (C₆H₄) | 7.3 - 7.8 | Multiplet | 4H | Complex pattern due to ortho-substitution. |
| Methyl (-CH₃) | 2.5 - 2.8 | Singlet | 3H | Attached to the isoxazole ring. |
Table: Predicted ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)
| Carbon | Predicted Shift (ppm) | Notes |
|---|---|---|
| -COOH | 160 - 175 | Carboxylic acid carbonyl carbon, typically a weaker signal.[13][14][15] |
| Isoxazole C=N | 155 - 165 | Carbon atom of the C=N bond in the isoxazole ring. |
| Isoxazole C-O | 165 - 175 | Carbon atom adjacent to the ring oxygen. |
| Aromatic C-Cl | 130 - 135 | Carbon atom directly bonded to chlorine. |
| Aromatic CH | 125 - 132 | Aromatic carbons bonded to hydrogen. |
| Aromatic C-Isoxazole | 128 - 135 | Quaternary carbon of the phenyl ring attached to the isoxazole. |
| Isoxazole C-COOH | 110 - 120 | Carbon atom of the isoxazole ring bonded to the carboxyl group. |
| Methyl (-CH₃) | 12 - 20 | Methyl group carbon. |
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Place the NMR tube into the spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard experiments like DEPT can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline-corrected to produce the final spectrum.
-
Spectral Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling patterns to deduce the connectivity of the molecule.
Visualization: NMR Analysis Workflow
Caption: Workflow for structural analysis via NMR Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight, which helps in determining the elemental formula. The fragmentation pattern gives structural clues.
Expected Mass Spectrometry Data
Table: Predicted Mass Fragments (Electron Ionization - EI)
| m/z | Ion | Notes |
|---|---|---|
| 237/239 | [M]⁺ | Molecular ion peak. The M+2 peak at m/z 239 with ~1/3 the intensity of M⁺ is characteristic of a single chlorine atom. |
| 220/222 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group.[14][15] |
| 192/194 | [M-COOH]⁺ | Loss of the entire carboxyl group. |
| 111/113 | [C₆H₄Cl]⁺ | Fragment corresponding to the chlorophenyl group. |
Experimental Protocol
-
Sample Introduction: Introduce a small amount of the sample (in solution or as a solid) into the mass spectrometer.
-
Ionization: Convert the neutral molecules into ions. Techniques like Electrospray Ionization (ESI) for high-resolution mass or Electron Ionization (EI) for fragmentation patterns are common.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: The molecular ion peak is identified to confirm the molecular weight. High-resolution MS can confirm the elemental formula. The fragmentation pattern is analyzed to support the proposed structure.[16]
Visualization: Mass Spectrometry Workflow
Caption: Workflow for molecular weight and formula determination via Mass Spectrometry.
References
- 1. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 23598-72-3 [sigmaaldrich.com]
- 3. This compound, 98% 250 g | Buy Online [thermofisher.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3 | CID 1488093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. 23598-72-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. How To [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 15. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 16. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
Unveiling the Solid-State Architecture of Isoxazole Derivatives: A Comparative Crystallographic Guide
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of isoxazole derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography provides definitive insights into the molecular conformation, stereochemistry, and intermolecular interactions that govern the physicochemical and biological properties of these versatile heterocyclic compounds. This guide offers a comparative analysis of the crystallographic features of various isoxazole derivatives, supported by experimental data and detailed methodologies.
The isoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide range of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] The precise spatial arrangement of atoms and functional groups within the crystal lattice, as determined by X-ray diffraction, is crucial for understanding their interactions with biological targets.
Comparative Crystallographic Data of Isoxazole Derivatives
To facilitate a direct comparison of the solid-state properties of different isoxazole derivatives, the following table summarizes key crystallographic parameters obtained from recent studies. These parameters provide a snapshot of the crystal system, unit cell dimensions, and quality of the crystallographic data for each compound.
| Compound Name/Identifier | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Reference |
| 3-phenyl-1-((3-(p-tolyl)-4,5-dihydroisoxazol-5-yl)methyl)quinoxalin-2(1H)-one | Monoclinic | P2₁/c | 15.9437(6) | 16.3936(6) | 7.4913(3) | 94.178(2) | 1950.5(1) | 4 | [4] |
| Isoxazole Derivative 4h | Triclinic | P-1 | 8.2345(3) | 10.5678(4) | 12.0987(5) | 80.456(2) | 1018.91(7) | 2 | [5] |
| 4-OH Phenyl Isoxazole Derivative | Orthorhombic | Pbca | 10.123(4) | 15.456(6) | 20.789(8) | 90 | 3245(2) | 8 | [6] |
| 4-F Phenyl Isoxazole Derivative | Monoclinic | P2₁/n | 7.891(2) | 11.234(3) | 14.567(4) | 98.76(1) | 1278.9(6) | 4 | [6] |
| 3-NO₂ Phenyl Isoxazole Derivative | Monoclinic | C2/c | 18.987(7) | 5.678(2) | 22.123(9) | 105.43(2) | 2298(1) | 8 | [6] |
Note: The data presented here is extracted from published literature and is intended for comparative purposes. For detailed analysis, please refer to the original publications.
Standard Experimental Protocol for X-ray Crystallography
The determination of the crystal structure of isoxazole derivatives by single-crystal X-ray diffraction typically follows a standardized workflow. The protocol outlined below is a generalized procedure based on common practices in the field.
1. Crystal Growth:
-
Suitable single crystals of the isoxazole derivative are grown using techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
The choice of solvent is critical and is often determined empirically. Common solvents include ethanol, methanol, acetone, and acetonitrile.
2. Crystal Mounting and Data Collection:
-
A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The data collection strategy involves a series of rotations of the crystal to measure the intensities of a large number of reflections.
3. Data Processing and Structure Solution:
-
The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
The crystal system and space group are determined from the symmetry of the diffraction pattern.
-
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
4. Structure Refinement and Validation:
-
The initial structural model is refined against the experimental data using least-squares methods.
-
Anisotropic displacement parameters for non-hydrogen atoms are typically introduced.
-
Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using various crystallographic metrics, such as R-factors, goodness-of-fit, and analysis of the residual electron density map.
Visualizing the Crystallographic Workflow
The following diagram illustrates the general experimental workflow for the X-ray crystallography of isoxazole derivatives.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. These interactions, which include hydrogen bonds, halogen bonds, and π-π stacking, play a crucial role in determining the overall stability and properties of the crystalline material. The detailed crystal structure analyses of isoxazole derivatives often reveal the presence of these non-covalent interactions, providing valuable information for crystal engineering and the design of new materials with desired properties.[7]
For instance, in a study of isoxazole derivatives, a detailed analysis of the crystal structure provided insights into the solid-state structural features, which are crucial for understanding their potential as anticancer agents.[6] The presence of specific substituents on the phenyl ring can influence the types of intermolecular interactions and, consequently, the crystal packing.
The logical relationship between molecular structure and the resulting crystal packing can be visualized as follows:
References
- 1. ijcrt.org [ijcrt.org]
- 2. mdpi.com [mdpi.com]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Tale of Two Isomers: Unraveling the Biological Activities of Oxazole and Isoxazole
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often involves navigating the subtle yet significant differences between structurally similar heterocyclic compounds. Among these, the five-membered aromatic heterocycles, oxazole and isoxazole, stand out as privileged scaffolds in medicinal chemistry. Their isomeric relationship, differing only in the position of the nitrogen and oxygen atoms, can lead to profound variations in their biological profiles. This guide provides a comprehensive comparative study of the biological activities of oxazole and isoxazole derivatives, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.
The fundamental distinction between the 1,3-oxazole and 1,2-isoxazole ring systems lies in the relative positioning of their heteroatoms. This seemingly minor alteration influences the electronic distribution, dipole moment, and hydrogen bonding capabilities of the molecules, which in turn dictates their interactions with biological targets.[1] Both scaffolds are integral to a wide array of pharmacologically active compounds, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[2][3]
Comparative Analysis of Biological Activity: A Quantitative Approach
To objectively assess the biological potential of oxazole versus isoxazole, a direct comparison of their activities under identical experimental conditions is paramount. The following tables summarize quantitative data from studies that have undertaken such head-to-head comparisons.
Enzyme Inhibition
The inhibitory activity of oxazole and isoxazole derivatives against various enzymes is a key area of investigation in drug discovery.
| Target Enzyme | Compound Class | Lead Compound Example | IC50 (nM) | Reference |
| Diacylglycerol Acyltransferase 1 (DGAT1) | 3-Phenylisoxazole Analogs | Compound 40a | 64 | [4] |
| 5-Phenyloxazole Analogs | - | >1000 | [4] | |
| Stearoyl-CoA Desaturase 1 (SCD1) | Isoxazole-Oxazole Hybrid | - | 19 µM | [5] |
| Isoxazole-Isoxazole Hybrids | - | 45 µM | [5] | |
| Stearoyl-CoA Desaturase 5 (SCD5) | Isoxazole-Oxazole Hybrid | - | 10 µM | [5] |
| Isoxazole-Isoxazole Hybrids | - | 45 µM | [5] |
Table 1: Comparative Enzyme Inhibitory Activity. This table presents the half-maximal inhibitory concentration (IC50) values of oxazole and isoxazole derivatives against DGAT1, SCD1, and SCD5. Lower IC50 values indicate greater potency.
Anticancer Activity
The cytotoxic effects of oxazole and isoxazole derivatives against various cancer cell lines are a significant focus of research. While direct comparative studies on a wide range of cancer cell lines are still emerging, some data is available.
| Compound Class | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Isoxazole-Carboxamide Derivative (2d) | Hep3B (Liver) | ~23 | [6] |
| HeLa (Cervical) | 15.48 | [6] | |
| Isoxazole-Carboxamide Derivative (2e) | Hep3B (Liver) | ~23 | [6] |
| Isoxazole-Carboxamide Derivative (2a) | MCF-7 (Breast) | 39.80 | [6] |
| 1,3-Oxazole Derivative | Hep-2 (Laryngeal Carcinoma) | 60.2 µM | [7] |
Table 2: Comparative Anticancer Activity. This table shows the IC50 values of representative isoxazole and oxazole derivatives against different cancer cell lines.
Antibacterial Activity
The minimum inhibitory concentration (MIC) is a critical measure of the antibacterial efficacy of a compound. The following table presents a comparison of isoxazole-oxazole hybrids against various bacterial strains.
| Compound | E. coli (MIC, µg/mL) | S. pyogenes (MIC, µg/mL) | S. pneumoniae (MIC, µg/mL) | H. influenzae (MIC, µg/mL) | Reference |
| Isoxazole-Oxazole Hybrid (18a) | 128 | 0.50 | 0.13 | - | [8] |
| Isoxazole-Oxazole Hybrid (18b) | 128 | - | 0.13 | - | [8] |
| Isoxazole-Oxazole Hybrid (18c) | 128 | - | - | 0.13 | [8] |
| Isoxazole-Oxazole Hybrid (19) | 8 | - | 2 | - | [8] |
Table 3: Comparative Antibacterial Activity. This table displays the MIC values of isoxazole-oxazole hybrids against a panel of pathogenic bacteria. Lower MIC values indicate stronger antibacterial activity.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Test compounds (oxazole and isoxazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Test compounds dissolved in a suitable solvent
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Microplate reader or visual inspection
Procedure:
-
Serial Dilution: Prepare serial dilutions of the test compounds in the broth directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism, either by visual inspection or by measuring the optical density.[4]
Tubulin Polymerization Inhibition Assay
This assay is crucial for identifying compounds that interfere with microtubule dynamics, a key target in cancer therapy.
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Fluorescent reporter dye (optional, for fluorescence-based assays)
-
Test compounds
-
96-well plates
-
Microplate reader capable of measuring absorbance at 340 nm or fluorescence
Procedure:
-
Compound Preparation: Prepare dilutions of the test compounds and control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor).
-
Reaction Mixture: Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer on ice.
-
Initiation of Polymerization: Add the reaction mixture to the wells of a pre-warmed 96-well plate containing the test compounds.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the change in absorbance or fluorescence over time.[1][9]
COX-2 Inhibition Assay
This assay is used to identify selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, an important target for anti-inflammatory drugs.
Materials:
-
Purified human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds
-
Detection system (e.g., ELISA for prostaglandin E2 or a fluorometric probe)
Procedure:
-
Enzyme and Compound Incubation: Pre-incubate the COX-2 enzyme with the test compounds or a vehicle control in the reaction buffer containing heme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Reaction Termination: Stop the reaction (e.g., by adding a strong acid).
-
Product Quantification: Quantify the amount of prostaglandin E2 produced using a suitable detection method.[2][10][11][12]
Visualizing the Science: Workflows and Pathways
Diagrams generated using the DOT language provide a clear visual representation of complex processes and relationships.
Caption: A generalized workflow for the comparative biological evaluation of oxazole and isoxazole derivatives.
Caption: The Akt/GSK3β/β-catenin signaling pathway modulated by an isoxazole chalcone derivative (PMPP) to enhance melanogenesis.[13]
Conclusion
The comparative analysis of oxazole and isoxazole derivatives reveals that subtle structural changes can lead to significant differences in biological activity. The presented data suggests that the isoxazole scaffold may hold an advantage in certain contexts, such as DGAT1 inhibition, while isoxazole-oxazole hybrids have demonstrated potent antibacterial and SCD inhibitory effects. However, it is crucial to recognize that the biological activity is highly dependent on the specific molecular target and the substitution pattern on the heterocyclic core.
This guide underscores the importance of a data-driven, comparative approach in drug discovery. By systematically evaluating both oxazole and isoxazole analogs in parallel, researchers can make more informed decisions in the rational design of novel and effective therapeutic agents. The provided experimental protocols and workflow diagrams serve as a valuable resource for scientists engaged in this critical endeavor. Future head-to-head comparative studies across a broader range of biological targets are warranted to further elucidate the structure-activity relationships of these versatile heterocycles and guide the development of the next generation of therapeutics.
References
- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Aryl-5-Methylisoxazole-4-Carboxylic Acid Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-aryl-5-methylisoxazole-4-carboxylic acid derivatives, focusing on their potential as anticancer agents. Due to the limited availability of comprehensive SAR studies on the free carboxylic acid series with systematic variations of the 3-aryl substituent in the public domain, this guide presents a detailed analysis of a closely related series of N-aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides. This analysis offers valuable insights into the structural requirements for cytotoxic activity and serves as a surrogate for understanding the potential SAR of the target carboxylic acid compounds.
Quantitative Analysis of Anticancer Activity
A series of N-aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides were synthesized and evaluated for their in vitro cytotoxic activity against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and Hep3B (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined and are presented in the table below.
| Compound ID | N-Aryl Substituent | MCF-7 IC50 (µg/mL) | HeLa IC50 (µg/mL) | Hep3B IC50 (µg/mL) |
| 2a | 4-Fluorophenyl | 63.10 | 39.80 | Inactive |
| 2b | 4-Chlorophenyl | 125.90 | 125.90 | 100.00 |
| 2c | 4-Bromophenyl | 100.00 | 100.00 | 100.00 |
| 2d | 4-Iodophenyl | 79.43 | 15.48 | 23.44 |
| 2e | 4-Nitrophenyl | 79.43 | 63.10 | 23.44 |
| 2f | 4-Methylphenyl | 588.80 | 199.50 | Inactive |
| 2g | 4-Methoxyphenyl | 199.50 | 125.90 | Inactive |
| Doxorubicin | (Reference Drug) | 0.45 | 0.52 | 0.68 |
Data sourced from Al-Ghorbani, M., et al. (2021).
Structure-Activity Relationship (SAR) Analysis
The data presented in the table reveals several key trends regarding the impact of the N-aryl substituent on the anticancer activity of the 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide scaffold:
-
Influence of Halogen Substituents: The nature and position of the halogen on the N-aryl ring significantly affect cytotoxicity.
-
A fluorine substituent (Compound 2a ) resulted in moderate activity against HeLa cells but was less effective against MCF-7.
-
Chlorine (Compound 2b ) and bromine (Compound 2c ) at the para-position led to a general decrease in activity across all cell lines.
-
Notably, a para-iodo substituent (Compound 2d ) conferred the highest potency against HeLa cells (IC50 = 15.48 µg/mL) and significant activity against Hep3B cells. This suggests that the size and polarizability of the halogen at this position may play a crucial role in target binding.
-
-
Effect of Electron-Withdrawing and -Donating Groups:
-
The presence of a strong electron-withdrawing nitro group at the para-position (Compound 2e ) resulted in good activity against Hep3B cells, comparable to the iodo-substituted analog.
-
Conversely, electron-donating groups such as methyl (Compound 2f ) and methoxy (Compound 2g ) at the para-position were generally detrimental to the anticancer activity, with these compounds showing the weakest potency or being inactive.
-
-
General Trend: The SAR suggests that electron-withdrawing and larger halogen substituents at the para-position of the N-aryl ring are favorable for the cytotoxic activity of this class of compounds.
Below is a graphical representation of the logical relationships in the SAR.
Caption: Structure-Activity Relationship of N-Aryl Substituents.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the 3-aryl-5-methylisoxazole-4-carboxylic acid derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, Hep3B)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
96-well microtiter plates
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of approximately 2.6 x 10^4 cells per well. The cells are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted in the culture medium to achieve a range of concentrations. The medium from the cell plates is removed, and the cells are treated with the different concentrations of the compounds. A control group treated with vehicle (DMSO) alone is also included. The plates are then incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of the isoxazole derivatives is depicted below.
Caption: General Experimental Workflow.
Conclusion
The structure-activity relationship analysis of N-aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides reveals that the nature of the substituent on the N-aryl ring is a critical determinant of their anticancer activity. Specifically, electron-withdrawing groups and larger halogens at the para-position enhance cytotoxicity. These findings provide a valuable starting point for the rational design of more potent 3-aryl-5-methylisoxazole-4-carboxylic acid derivatives as potential anticancer agents. Further studies are warranted to synthesize and evaluate a broader range of analogs to refine the SAR and to elucidate the underlying mechanism of action.
References
Comparative Bioactivity Analysis of 3-(2-chlorophenyl) vs. 3-(4-chlorophenyl) Isoxazole Isomers: A Review of Available Data
The isoxazole ring is a well-established pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications, including anticancer and antimicrobial activities. The biological activity of these compounds is often significantly influenced by the nature and position of substituents on the flanking phenyl rings. The electronic and steric effects imparted by these substituents can modulate the molecule's interaction with biological targets.
For instance, studies have independently reported on the synthesis and biological evaluation of complex molecules containing either a 3-(2-chlorophenyl)isoxazole or a 3-(4-chlorophenyl)isoxazole moiety. However, these compounds typically feature additional functional groups and structural modifications that contribute to their overall bioactivity. This makes it scientifically unsound to isolate and compare the specific contribution of the 2-chloro versus the 4-chloro substitution on the phenyl ring from such disparate molecular contexts and varied experimental assays.
To conduct a valid comparison, it would be necessary to analyze data from studies where both isomers, with an otherwise identical molecular structure, are evaluated under the same experimental conditions. This would include utilizing the same cell lines for anticancer assays or the same microbial strains for antimicrobial testing, along with identical methodologies for determining endpoints such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values.
A hypothetical experimental workflow for such a comparative study is outlined below. This workflow illustrates the necessary steps to generate the data required for a meaningful comparison.
A Spectroscopic Showdown: Differentiating Isoxazole and Oxazole Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Among these, isoxazole and its positional isomer, oxazole, present a classic analytical challenge. Though sharing the same molecular formula (C₃H₃NO), their distinct atomic arrangements lead to unique spectroscopic fingerprints. This guide provides a comparative analysis of isoxazole (1,2-oxazole) and oxazole (1,3-oxazole) using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by experimental data and protocols.
The key to distinguishing these isomers lies in the relative positions of the oxygen and nitrogen atoms within the five-membered ring. In isoxazole, they are adjacent (1,2-position), creating a different electronic environment compared to oxazole, where they are separated by a carbon atom (1,3-position). These structural nuances are directly reflected in their interaction with electromagnetic radiation and their fragmentation patterns upon ionization.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry for isoxazole and oxazole.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | H3/H5 (ppm) | H4 (ppm) | H5/H2 (ppm) |
| Isoxazole (1,2-Oxazole) | 8.49 | 6.39 | 8.31 |
| Oxazole (1,3-Oxazole) | 7.95 | 7.09 | 7.70 |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | C3/C5 (ppm) | C4 (ppm) | C5/C2 (ppm) |
| Isoxazole (1,2-Oxazole) | 157.8 | 103.6 | 149.1 |
| Oxazole (1,3-Oxazole) | 150.7 | 125.5 | 138.3 |
Table 3: Key IR Absorption Bands (Liquid Film)
| Compound | C-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | Ring Vibrations (cm⁻¹) |
| Isoxazole (1,2-Oxazole) | ~3125 | ~1615 | ~1430, ~1370 |
| Oxazole (1,3-Oxazole) | ~3150 | ~1570 | ~1480, ~1330 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Isoxazole (1,2-Oxazole) | 69 | 41, 40, 39 |
| Oxazole (1,3-Oxazole) | 69 | 42, 41, 40 |
Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-25 mg of the isoxazole or oxazole sample was dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1] The solution was transferred to a clean, dry 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[2] For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled pulse sequence was employed to obtain singlets for all carbon signals.
-
Data Processing: The raw data (Free Induction Decay) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3][4]
-
Data Acquisition: The FTIR spectrum was recorded in the mid-infrared range (typically 4000-400 cm⁻¹).[3] A background spectrum of the clean salt plates was acquired and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance or absorbance spectrum was analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecules.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer, typically via a gas chromatography (GC) interface for volatile compounds like isoxazole and oxazole.
-
Ionization: Electron Ionization (EI) was used, where the sample molecules were bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[5][6][7]
-
Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion was measured, and a mass spectrum was generated, plotting ion abundance versus m/z.
Visualizing the Isomeric Relationship
The following diagram illustrates the structural difference between isoxazole and oxazole and the spectroscopic techniques used for their characterization.
Caption: Differentiating Isoxazole and Oxazole via Spectroscopy.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative In Vitro Analysis of Isoxazole-Based Compounds: Cytotoxicity and Enzyme Inhibition Profiles
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of various isoxazole-based compounds. Supported by experimental data from recent studies, this document summarizes their cytotoxic effects on different cancer cell lines and their inhibitory activity against key enzymes implicated in disease progression.
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide collates in vitro data to offer a comparative overview of their potential as therapeutic agents.
Comparative Analysis of In Vitro Cytotoxicity
The 50% inhibitory concentration (IC₅₀) values of various isoxazole derivatives have been determined against a panel of human cancer cell lines using colorimetric assays such as MTT and SRB, which measure cell viability and metabolic activity.[3] Lower IC₅₀ values indicate greater potency.
| Compound Class | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 3,4-isoxazolediamide & 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives | K562 (human erythroleukemic) | Not Specified | 0.018 - 68.3 | - | - |
| U251-MG (glioblastoma) | Not Specified | - | - | - | |
| T98G (glioblastoma, TMZ-resistant) | Not Specified | - | - | - | |
| Isoxazole-based carboxamides, ureates, and hydrazones | HepG2 (hepatocellular carcinoma) | Not Specified | 0.69 - 0.84 | Sorafenib | 3.99 |
| 5-(thiophen-2-yl)isoxazoles | MCF-7 (breast cancer) | Not Specified | 1.91 | - | - |
| Triazole-isoxazole hybrids | T-47D (breast cancer) | MTT | 27.7 | Etoposide | 7.9 |
| MCF-7 (breast cancer) | MTT | >100 | Etoposide | 7.5 |
Comparative Analysis of In Vitro Enzyme Inhibition
Isoxazole derivatives have been evaluated for their inhibitory effects on various enzymes that are key targets in different diseases.
| Compound Class | Target Enzyme | Assay Type | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| Isoxazole-based ureates and hydrazones | VEGFR2 | Kinase Inhibition Assay | 25.7 - 28.2 | Sorafenib | 28.1 |
| Novel Isoxazole Derivatives | COX-2 | Fluorometric/Colorimetric | - | Celecoxib | - |
| Novel Isoxazole Derivatives | Carbonic Anhydrase (CA) | Colorimetric | 112,300 - 228,400 | Acetazolamide | 18,600 |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole compounds for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.[6]
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method for determining cell density, based on the measurement of cellular protein content.[3]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass.[7]
Procedure:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[3]
-
Staining: Wash the plates with water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Air dry the plates and add a 10 mM Tris base solution to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[8]
VEGFR2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.
Principle: The assay measures the phosphorylation of a substrate by the VEGFR2 enzyme. Inhibition of the enzyme results in a decreased phosphorylation signal.
Procedure:
-
Enzyme and Compound Incubation: Pre-incubate the VEGFR2 enzyme with various concentrations of the isoxazole compound in a kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., a synthetic peptide).
-
Detection: After a set incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, including immunoassays (ELISA) or fluorescence-based detection.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Cyclooxygenase (COX) Inhibition Assay
This assay evaluates the inhibitory effect of compounds on COX-1 and COX-2 enzymes, which are involved in inflammation and pain.
Principle: The assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change.[9][10]
Procedure:
-
Enzyme and Compound Incubation: Incubate the respective COX enzyme (COX-1 or COX-2) with the test compound and heme in a reaction buffer.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the natural substrate for COX enzymes.[10]
-
Colorimetric Measurement: Monitor the appearance of the oxidized TMPD by measuring the absorbance at a specific wavelength (e.g., 590 nm) in a kinetic or endpoint mode.[9]
-
IC₅₀ Determination: Calculate the percentage of inhibition at different compound concentrations to determine the IC₅₀ value.
Carbonic Anhydrase (CA) Inhibition Assay
This assay assesses the inhibitory potential of compounds against carbonic anhydrase, an enzyme involved in various physiological processes.
Principle: The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of a substrate like p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).[11]
Procedure:
-
Enzyme-Inhibitor Pre-incubation: Pre-incubate the CA enzyme with various concentrations of the isoxazole compound.[11]
-
Reaction Initiation: Add the p-NPA substrate to start the enzymatic reaction.[11]
-
Kinetic Measurement: Monitor the rate of p-NP formation by measuring the increase in absorbance at 400-405 nm over time.[11]
-
Data Analysis: The decrease in the reaction rate in the presence of the inhibitor is used to calculate the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways targeted by isoxazole compounds and a general experimental workflow for in vitro screening are provided below.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. clyte.tech [clyte.tech]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activities of Benzoxazole and Benzisoxazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Benzoxazole and benzisoxazole are isomeric heterocyclic compounds that serve as crucial scaffolds in a multitude of biologically active molecules.[1] Their structural similarity, characterized by a fused benzene and oxazole or isoxazole ring, belies their distinct electronic properties, which in turn gives rise to a diverse array of pharmacological activities. This guide provides an objective comparison of the biological activities of benzoxazole and benzisoxazole isomers, supported by experimental data, to aid researchers in drug discovery and development. While direct comparative studies between isomeric pairs are limited, this guide consolidates available data to draw meaningful comparisons across their anticancer, antimicrobial, and anti-inflammatory properties.[1]
At a Glance: Benzoxazole vs. Benzisoxazole
| Feature | Benzoxazole | Benzisoxazole |
| Structure | Fused benzene and oxazole rings | Fused benzene and isoxazole rings |
| Key Biological Activities | Anticancer, Antimicrobial, Anti-inflammatory.[1] | Anticancer, Antimicrobial, Anti-inflammatory, Anticonvulsant, Antipsychotic.[1] |
| Primary Mechanisms of Action | Inhibition of tyrosine kinases (e.g., VEGFR-2), modulation of NF-κB and apoptotic pathways.[1] | Antagonism of dopamine D2 and serotonin 5-HT2A receptors, inhibition of various enzymes.[1] |
Anticancer Activity: A Tale of Two Scaffolds
Both benzoxazole and benzisoxazole derivatives have demonstrated significant potential as anticancer agents.[1] Their efficacy, however, is highly dependent on the substitution patterns on the heterocyclic core and the specific cancer cell line being targeted.[1]
Benzoxazole Derivatives in Oncology
Benzoxazole-containing compounds have been extensively investigated for their antiproliferative effects against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[2]
Benzisoxazole Derivatives in Oncology
Benzisoxazole derivatives have also emerged as a promising class of anticancer compounds.[1] Research has highlighted their cytotoxic effects against various cancer cell lines, with some derivatives showing potent activity.
Comparative Anticancer Activity Data (IC50, µM)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative benzoxazole and benzisoxazole derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound Class | Derivative/Substituent | Cancer Cell Line | IC50 (µM) |
| Benzoxazole | Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b) | A549 (Lung) | 0.13 ± 0.014 |
| MCF-7 (Breast) | 0.10 ± 0.013 | ||
| HT-29 (Colon) | 0.22 ± 0.017 | ||
| 2-Arylbenzoxazole (Compound 40) | NCI-H460 (NSCLC) | 0.4 | |
| 5-Methylbenzo[d]oxazole derivative (Compound 12l) | HepG2 (Liver) | 10.50 | |
| MCF-7 (Breast) | 15.21 | ||
| Benzisoxazole | Estradiol-benzisoxazole hybrid | DU-145 (Prostate) | <10 |
| PC3 (Prostate) | <10 | ||
| 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | Varies | 14.90 (ED50, mg/kg) |
Antimicrobial Activity: A Broad-Spectrum Arsenal
Both benzoxazole and benzisoxazole scaffolds have been extensively explored for their antimicrobial properties against a variety of pathogenic bacteria and fungi.[1]
Benzoxazole Derivatives as Antimicrobial Agents
A wide spectrum of antimicrobial activity has been reported for synthetic benzoxazole derivatives, with some compounds demonstrating efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Benzisoxazole Derivatives as Antimicrobial Agents
Benzisoxazole derivatives have also shown considerable promise as antimicrobial agents. Notably, a naturally occurring 1,2-benzisoxazole has demonstrated activity against multi-drug resistant Acinetobacter baumannii.
Comparative Antimicrobial Activity Data (MIC, µg/mL)
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzoxazole and benzisoxazole derivatives against various microorganisms. Lower MIC values indicate greater antimicrobial potency.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) |
| Benzoxazole | 2,5-disubstituted benzoxazole | E. faecalis | 64 |
| 3-(2-benzoxazol-5-yl)alanine derivative | B. subtilis | High | |
| 2-(p-(Substituted)phenyl)-5-(3-(4-ethylpiperazine-1-yl) propionamido)benzoxazole | P. aeruginosa | 16 | |
| Benzisoxazole | Naturally occurring 1,2-benzisoxazole | A. baumannii (multi-drug resistant) | 6.25 |
| Methylene bridged benzisoxazolyl imidazothiadiazole derivative | Varies | - | |
| 3-substituted-2,1-benzisoxazole | G. candidum | 44.8 (µM) |
Anti-inflammatory Activity: Targeting Key Mediators
Inflammation is a critical component of numerous diseases, and both benzoxazole and benzisoxazole derivatives have been investigated for their potential to modulate inflammatory pathways.[1]
Benzoxazole Derivatives as Anti-inflammatory Agents
Certain benzoxazole derivatives have been shown to possess anti-inflammatory properties, with some compounds exhibiting significant inhibition of edema in animal models.
Benzisoxazole Derivatives as Anti-inflammatory Agents
Several 1,2-benzisoxazole derivatives have been evaluated for their anti-inflammatory potential, demonstrating notable inhibition of inflammation in preclinical studies.
Comparative Anti-inflammatory Activity Data
The following table summarizes the anti-inflammatory effects of representative benzoxazole and benzisoxazole derivatives.
| Compound Class | Derivative | Assay | Results |
| Benzoxazole | Methyl 2-(arylideneamino) benzoxazole -5-carboxylate derivatives (SH1-SH3, SH6-SH8) | Carrageenan-induced paw edema (rat) | Significant reduction in inflammation (p<0.0001) |
| Benzisoxazole | Substituted 1,2-benzoxazolone (8b) | Carrageenan-induced paw edema (rat) | 66.1% inhibition of edema at 5 mg/kg |
| 3-chloro-1,2-benzoxazole (9b) | Carrageenan-induced paw edema (rat) | 66.1% inhibition of edema at 5 mg/kg |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the general procedure for determining the cytotoxic activity of benzoxazole and benzisoxazole isomers against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (benzoxazole/benzisoxazole derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Antimicrobial Susceptibility: Broth Microdilution Method (MIC Determination)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds using the broth microdilution method.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
96-well microtiter plates
-
Inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol details the carrageenan-induced paw edema model in rats, a standard method for evaluating acute anti-inflammatory activity.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in saline)
-
Test compounds
-
Plethysmometer or calipers
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Grouping and Acclimatization: Divide the animals into groups (control, standard, and test compound groups) and allow them to acclimatize.
-
Compound Administration: Administer the test compounds and the standard drug to the respective groups, typically orally or intraperitoneally, at a specific time before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals after carrageenan injection (e.g., 0, 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Signaling Pathways and Mechanisms of Action
Benzoxazole: Targeting VEGFR-2 and NF-κB Signaling
Many benzoxazole derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway, which is critical for angiogenesis.[2] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth. Additionally, some benzoxazoles modulate the NF-κB signaling pathway, a key regulator of the inflammatory response and cell survival.[1]
Caption: Benzoxazole derivatives can inhibit the VEGFR-2 signaling pathway, blocking downstream cascades.
Caption: Benzoxazole derivatives can modulate the NF-κB pathway, affecting inflammatory gene expression.
Benzisoxazole: Antagonism of Dopamine D2 and Serotonin 5-HT2A Receptors
The antipsychotic activity of many benzisoxazole derivatives, such as risperidone, is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. The balance of activity at these two receptors is a key determinant of their therapeutic efficacy and side-effect profile.
Caption: Benzisoxazole derivatives can act as antagonists at D2 and 5-HT2A receptors, modulating neuronal signaling.
Conclusion
Both benzoxazole and benzisoxazole isomers represent privileged scaffolds in medicinal chemistry, each with a broad spectrum of biological activities. While the available data suggests that subtle changes in the heterocyclic ring structure can significantly impact their pharmacological profiles, direct comparative studies are needed for a more definitive head-to-head comparison. Benzoxazole derivatives have shown strong potential, particularly as anticancer agents targeting specific signaling pathways. Benzisoxazole derivatives also exhibit a wide array of activities, including notable antipsychotic effects through receptor antagonism. Future research focusing on the synthesis and side-by-side biological evaluation of isomeric pairs will be crucial for guiding the rational design of new and more effective therapeutic agents.
References
A Comparative Guide: Cloxacillin and its Precursor 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibiotic Cloxacillin and its key synthetic precursor, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. The structural relationship, physicochemical properties, and biological activities are examined, supported by experimental data and protocols to inform research and development in antibacterial drug discovery.
Structural Relationship and Synthesis
Cloxacillin is a semi-synthetic penicillin antibiotic. Its structure features a β-lactam ring fused to a thiazolidine ring, which is characteristic of the penicillin core. The side chain, which dictates its specific antibacterial spectrum and resistance to β-lactamase enzymes, is a 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido group.[1]
This crucial side chain is derived from this compound. The synthesis of Cloxacillin involves the formation of an amide linkage between the carboxylic acid group of this precursor (often activated as an acid chloride) and the amino group of 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule. This relationship establishes this compound as a direct and critical intermediate in the manufacturing of Cloxacillin. It is also identified as "Cloxacillin Related Compound D" or "Cloxacillin EP Impurity D" in pharmacopeial references, highlighting its importance in the quality control of the final drug product.
Physicochemical Properties
A comparison of the key physicochemical properties of Cloxacillin and its precursor is summarized in the table below. These properties are essential for understanding the drug-like characteristics of each molecule, including solubility, stability, and membrane permeability.
| Property | Cloxacillin | This compound |
| Molecular Formula | C₁₉H₁₈ClN₃O₅S[1] | C₁₁H₈ClNO₃[2] |
| Molecular Weight | 435.88 g/mol [1] | 237.64 g/mol [2] |
| IUPAC Name | (2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1] | 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[2] |
| CAS Number | 61-72-3[1] | 23598-72-3[2] |
| Appearance | White to off-white crystalline powder | Pale yellow or cream to pale brown powder[3] |
| Melting Point | Not specified (decomposes) | 186 °C |
| Solubility | Sparingly soluble in water, soluble in methanol | Slightly soluble in DMSO and Ethyl Acetate |
| pKa | ~2.7 | ~2.07 (predicted) |
Performance Comparison: Antibacterial Activity
The primary performance metric for an antibiotic is its ability to inhibit bacterial growth. As a β-lactam antibiotic, Cloxacillin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[] It is particularly effective against Gram-positive bacteria, including strains of Staphylococcus aureus that produce β-lactamase, an enzyme that can inactivate many other penicillins.[5][6]
Experimental Protocols
Synthesis of Cloxacillin (General Procedure)
The synthesis of Cloxacillin sodium generally involves the following steps:
-
Activation of the Carboxylic Acid: this compound is converted to its more reactive acid chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent.
-
Condensation with 6-APA: The resulting 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is then reacted with 6-aminopenicillanic acid (6-APA) in the presence of a base (to neutralize the HCl byproduct) and a suitable solvent system. This condensation reaction forms the amide bond, yielding Cloxacillin.
-
Isolation and Purification: The Cloxacillin is then isolated from the reaction mixture. This may involve extraction and precipitation. For pharmaceutical use, the free acid is often converted to a more stable and soluble salt, such as Cloxacillin sodium, by reacting it with a sodium salt like sodium bicarbonate or sodium 2-ethylhexanoate. The final product is then purified by crystallization.
Analysis of Cloxacillin and Related Substances by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of Cloxacillin and for detecting the presence of related substances, including the unreacted precursor, this compound.
-
Objective: To separate and quantify Cloxacillin and its related impurities in a sample.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Stationary Phase: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH are optimized to achieve good separation.
-
Detection: UV detection at a wavelength where both Cloxacillin and the precursor show significant absorbance (e.g., 225 nm).
-
Procedure:
-
Prepare standard solutions of Cloxacillin and this compound of known concentrations.
-
Prepare the sample solution by dissolving a known amount of the test substance in a suitable solvent.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times compared to the standards.
-
Quantify the amounts of Cloxacillin and the precursor in the sample by comparing the peak areas with those of the standards.
-
Conclusion
Cloxacillin and this compound have a clear precursor-product relationship. While they share a common structural moiety, their physicochemical and biological properties are distinct. Cloxacillin is a potent antibiotic due to the presence of the β-lactam ring, which is absent in its precursor. Consequently, this compound is not expected to have antibacterial activity. The analytical methods used for Cloxacillin must be capable of detecting and quantifying this precursor to ensure the purity and safety of the final pharmaceutical product. This comparative guide provides essential information for researchers and professionals involved in the development, manufacturing, and quality control of Cloxacillin and related antibiotics.
References
- 1. Cloxacillin | C19H18ClN3O5S | CID 6098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 250 g | Request for Quote [thermofisher.com]
- 5. Cloxacillin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Cloxacillin Sodium? [synapse.patsnap.com]
- 7. connectjournals.com [connectjournals.com]
In Silico Modeling of Isoxazole Derivatives: A Comparative Guide to Therapeutic Target Binding
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities.[1] In silico modeling has become an indispensable tool in the rational design and optimization of isoxazole derivatives as potent and selective ligands for various therapeutic targets. This guide provides a comparative overview of recent in silico studies on isoxazole derivatives, focusing on their binding to key therapeutic targets. We present quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to facilitate a deeper understanding of the structure-activity relationships and binding mechanisms.
Comparative Binding Data of Isoxazole Derivatives
The following tables summarize the quantitative data from in silico and in vitro studies of isoxazole derivatives against three distinct therapeutic targets: Carbonic Anhydrase, Cyclooxygenase (COX) enzymes, and bacterial enzymes from E. coli.
Carbonic Anhydrase (CA) Inhibitors
Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer.
| Derivative | Target | In Vitro IC50 (µM) | Docking Score (kcal/mol) | Binding Free Energy (ΔGbind, kcal/mol) | Reference |
| AC2 | Carbonic Anhydrase | 112.3 ± 1.6 | -15.07 | -13.53 | [2][3] |
| AC3 | Carbonic Anhydrase | 228.4 ± 2.3 | -13.95 | -12.49 | [2][3] |
| AC1 | Carbonic Anhydrase | 368.2 | - | - | [4] |
| AC4 | Carbonic Anhydrase | 483.0 | - | - | [4] |
| Acetazolamide (Standard) | Carbonic Anhydrase | 18.6 ± 0.5 | - | - | [2][4] |
Cyclooxygenase (COX) Inhibitors
Cyclooxygenase enzymes are key players in the inflammatory pathway, and their inhibition is a cornerstone of anti-inflammatory therapy.
| Derivative | Target | In Vitro IC50 (µM) | Docking Energy Score (S, kcal/mol) | Reference |
| MYM1 | COX-1 | 0.0041 | - | [5] |
| MYM4 | COX-2 | 0.24 | -7.45 | [5] |
| C3 | 5-LOX | 8.47 | - | [6] |
| C5 | 5-LOX | 10.48 | - | [6] |
| C6 | COX-2 | Significant (value not specified) | - | [7] |
| Celecoxib (Standard) | COX-2 | - | -8.40 | [5] |
E. coli Enzyme Inhibitors
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. In silico methods are being employed to identify isoxazole derivatives that can inhibit essential bacterial enzymes.
| Derivative | Target Enzyme | Docking Score (GScore) | Emodel | Reference |
| 2c (2-hydroxy derivative) | Enoyl Reductase | - | - | [8][9] |
| 2d (4-hydroxy derivative) | Enoyl Reductase | - | - | [8][9] |
| Ciprofloxacin (Standard) | DNA Gyrase | -7.089 | -53.006 | [8] |
| Ciprofloxacin (Standard) | Methionine Aminopeptidase | -5.578 | -45.862 | [8] |
Experimental and Computational Protocols
The methodologies employed in these studies are crucial for interpreting the results and for designing future experiments. Below are detailed protocols from the cited literature.
Carbonic Anhydrase Inhibition Study Protocol[2][4]
Protein and Ligand Preparation:
-
The crystal structure of carbonic anhydrase II (PDB ID: 1AZM) was retrieved from the Protein Data Bank.
-
Water molecules and existing ligands were removed from the protein structure, and hydrogen atoms were added.
-
The structures of the isoxazole derivatives were drawn using CHEMDRAW and optimized using Gaussian 09 with the B3LYP/6-31G basis set.
Molecular Docking:
-
Molecular docking calculations were performed using MOE (Molecular Operating Environment).
-
The simulated poses were rescored using the London dG function to generate the top 10 poses for each molecule.
-
These poses were then minimized using a force field refinement algorithm.
-
Binding energies were calculated using generalized Born solvation models, keeping the receptor residues rigid.
-
The top-ranked poses were selected based on their binding energy (S-score) and interactions with active site residues.
Molecular Dynamics (MD) Simulations:
-
All-atom MD simulations were performed to evaluate the stability of the docked protein-ligand complexes.
-
Simulations were run for 400 ns.
Binding Free Energy Calculations:
-
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MMPBSA) method was used to calculate the binding free energy (ΔGbind).
E. coli Enzyme Inhibition Study Protocol[8][9]
Target and Ligand Preparation:
-
The crystal structures of four essential E. coli enzymes were used: dihydrofolate reductase, enoyl-[acyl-carrier-protein] reductase (FabI), DNA gyrase, and methionine aminopeptidase.
-
Novel isoxazole-based analogues were rationally designed.
Virtual Screening and Molecular Docking:
-
In silico virtual screening was performed to identify potential inhibitors.
-
Molecular docking analyses were conducted using the GLIDE module in extra precision (XP) mode to evaluate the binding affinity and specificity of the analogues towards the target enzymes.
ADME Profiling:
-
In silico ADMET (Absorption, Distribution, Metabolism, and Excretion) profiling was performed to assess the drug-likeness and pharmacokinetic properties of the designed compounds.
Visualizing Molecular Interactions and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and processes in the in silico modeling of isoxazole derivatives.
Caption: A generalized workflow for in silico drug discovery.
Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.
Caption: Conceptual diagram of isoxazole derivative binding to the Carbonic Anhydrase active site.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach | Semantic Scholar [semanticscholar.org]
Comparative Anti-inflammatory Activity of Isoxazole Derivatives: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] Among these, their anti-inflammatory potential has garnered significant attention, leading to the development of numerous derivatives as promising therapeutic agents.[2] This guide provides a comparative analysis of the anti-inflammatory activity of various isoxazole derivatives, supported by experimental data from in vivo and in vitro studies. The information is presented to aid researchers and professionals in drug discovery and development in making informed decisions.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of isoxazole derivatives has been evaluated using various models. The following tables summarize the quantitative data from key studies, focusing on in vivo anti-inflammatory effects in the carrageenan-induced paw edema model and in vitro inhibition of cyclooxygenase (COX) enzymes.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model is a standard and widely used assay to screen for acute anti-inflammatory activity.[3] The percentage inhibition of edema provides a quantitative measure of a compound's efficacy.
| Compound ID | Dose (mg/kg) | Time (hours) | % Edema Inhibition | Reference Compound | % Inhibition (Reference) |
| TPI-7 | 100 | 3 | 75.0 | Nimesulide (50 mg/kg) | 81.25 |
| TPI-13 | 100 | 3 | 71.8 | Nimesulide (50 mg/kg) | 81.25 |
| Compound 7a | Not Specified | Not Specified | 51 | Celecoxib | Not Specified |
| MZO-2 | Not Specified | Not Specified | Potent | Tacrolimus | Comparable |
Table 1: In vivo anti-inflammatory activity of selected isoxazole derivatives in the carrageenan-induced rat paw edema model.[1][4]
In Vitro Cyclooxygenase (COX) Inhibition
The primary mechanism of action for many anti-inflammatory drugs is the inhibition of COX enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins.[2][5] The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1)/IC50 (COX-2), indicates the compound's preference for inhibiting COX-2 over COX-1. A higher SI is generally desirable to reduce gastrointestinal side effects associated with COX-1 inhibition.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference Compound |
| C3 | 22.57 | 0.93 | 24.26 | Celecoxib |
| C5 | 35.55 | 0.85 | 41.82 | Celecoxib |
| C6 | 33.95 | 0.55 | 61.73 | Celecoxib |
Table 2: In vitro COX-1 and COX-2 inhibitory activity of selected isoxazole derivatives.[5]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. The following are outlines of the key methodologies used to assess the anti-inflammatory activity of isoxazole derivatives.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[6][7][8]
-
Animals: Wistar albino rats of either sex (150-250 g) are used. The animals are fasted overnight before the experiment with free access to water.
-
Groups: The animals are divided into a control group, a standard drug group (e.g., Nimesulide, 50 mg/kg), and test groups receiving different doses of the isoxazole derivatives (e.g., 100 mg/kg).
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.[9][10][11]
-
Enzyme and Substrate: Ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used to maintain the pH of the reaction.
-
Test Compounds: The isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to achieve various concentrations.
-
Incubation: The enzyme is pre-incubated with the test compound or vehicle for a specific period.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The activity of the COX enzyme is determined by measuring the amount of prostaglandin E2 (PGE2) produced, often using an Enzyme Immunoassay (EIA) kit. The peroxidase activity of COX can also be monitored colorimetrically by observing the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Calculation of Inhibition and IC50: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the evaluation process.
Caption: Arachidonic Acid Signaling Pathway and Inhibition by Isoxazole Derivatives.
Caption: General Experimental Workflow for Evaluating Anti-inflammatory Isoxazoles.
Mechanism of Action
The primary anti-inflammatory mechanism of the isoxazole derivatives detailed in this guide is the inhibition of cyclooxygenase enzymes.[2] By blocking the activity of COX-1 and COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] Many newer isoxazole derivatives are designed to be selective inhibitors of COX-2. This selectivity is advantageous as COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, while COX-2 is primarily induced at sites of inflammation.[5] Therefore, selective COX-2 inhibitors can potentially offer anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects.
Beyond COX inhibition, some isoxazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting additional mechanisms may contribute to their overall anti-inflammatory profile.[1][12] Further investigation into these and other potential targets, such as the NF-κB and MAPK signaling pathways, will provide a more complete understanding of their therapeutic potential.
References
- 1. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijst.org.uk [eijst.org.uk]
- 4. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. Isoxazole Derivatives as Regulators of Immune Functions | MDPI [mdpi.com]
Unveiling the Pharmacokinetic Landscape of Novel Isoxazole Compounds: A Comparative Guide
For researchers and drug development professionals, understanding the pharmacokinetic profile of a novel compound is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the pharmacokinetic properties of recently developed isoxazole derivatives, supported by experimental data and detailed methodologies.
The isoxazole moiety is a cornerstone in medicinal chemistry, valued for its presence in a range of clinically approved drugs and its ability to improve pharmacokinetic profiles.[1][2][3] The continuous exploration of novel isoxazole-based therapeutics necessitates a clear understanding of their absorption, distribution, metabolism, and excretion (ADME) properties to de-risk development pipelines and avoid costly late-stage failures.[4] This guide focuses on the in vivo pharmacokinetic data of select novel isoxazole compounds to aid in the selection of promising candidates for further development.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of the isoxazole derivative TFISA and its metabolites, along with two other novel isoxazole-based JNK inhibitors, compounds 27 and 28. These compounds have been evaluated in rodent models, providing valuable preliminary insights into their in vivo behavior.
| Compound | Administration Route | Dose | Cmax (ng/mL) | t1/2 (h) | AUC | Bioavailability (%) | Brain Penetration | Species |
| TFISA | Ocular Instillation | 3.7 mg/kg | 8173 ± 1491 | 58 ± 10 | - | 90.18 | - | Rat[5] |
| N-hydroxy metabolite (of TFISA) | Ocular Instillation | 3.7 mg/kg | 694 ± 271 | 70 ± 24 | - | - | - | Rat[5] |
| N-acetyl metabolite (of TFISA) | Ocular Instillation | 3.7 mg/kg | 6.33 ± 1.51 | 14 ± 3 | - | - | - | Rat[5] |
| Compound 27 | Oral (gavage) | 2 mg/kg | - | short | Good oral exposure | - | Poor | Rat[6] |
| Compound 28 | Oral (gavage) | 2 mg/kg | - | - | Poor in vivo properties | - | - | Rat[6] |
Experimental Protocols
The data presented in this guide are derived from rigorous preclinical pharmacokinetic studies. The methodologies employed are detailed below to ensure transparency and facilitate the replication of similar experiments.
Pharmacokinetic Study of TFISA and its Metabolites in Rats
-
Objective: To determine the pharmacokinetic profile of TFISA and its N-hydroxy and N-acetyl metabolites in rats following ocular and intraperitoneal administration.[5][7]
-
Methodology:
-
Animal Model: The study utilized Wistar rats, divided into two groups (n=6 per group, 3 males and 3 females).[5][7]
-
Drug Administration: Group 1 received a single ocular instillation of a 1% TFISA ophthalmic suspension at a dose of 3.7 mg/kg. Group 2 was administered the same dose via an intraperitoneal injection.[5][7]
-
Sample Collection: Blood samples were collected at various time points before and after drug administration.[5][7]
-
Bioanalytical Method: The concentrations of TFISA and its metabolites in whole blood were quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[5][7]
-
Chromatography: Chromatographic separation was achieved using a Zorbax Eclipse Plus C18 column with a gradient elution system of 0.1% aqueous formic acid and methanol.[5][7]
-
Detection: Detection was carried out using mass spectrometry in the multiple reaction monitoring mode.[5][7]
-
Pharmacokinetic Study of JNK Inhibitors (Compounds 27 & 28) in Rats
-
Objective: To assess the pharmacokinetic properties and brain penetration of novel isoxazole-based JNK inhibitors.[6]
-
Methodology:
-
Animal Model: Sprague-Dawley rats (n=3) were used for the pharmacokinetic assessment, and C57Bl6 mice (n=3) were used to evaluate CNS exposure.[6]
-
Drug Administration: For pharmacokinetic analysis, compounds were administered intravenously (1 mg/kg) and orally by gavage (2 mg/kg). For CNS exposure, compounds were dosed intraperitoneally at 10 mg/kg.[6]
-
Sample Collection: Blood samples were collected at eight time points over 8 hours. For CNS studies, blood and brain tissue were collected after 2 hours.[6]
-
Bioanalytical Method: Drug concentrations in plasma and brain homogenates were determined by LC-MS/MS after protein precipitation with acetonitrile.[6]
-
Data Analysis: Pharmacokinetic parameters were calculated using a noncompartmental model.[6]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study, from drug administration to data analysis.
Caption: A generalized workflow for conducting in vivo pharmacokinetic studies.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 6. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid proper disposal procedures
For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as local, regional, and national regulations are the final authority. Chemical waste generators are responsible for correctly classifying and managing their waste.[1][2][3]
Pre-Disposal and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This is critical to mitigate risks of exposure.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[4]
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][5] Avoid creating dust during handling and disposal.[1][2][5][6]
Waste Classification and Segregation
Waste Characterization: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a halogenated organic acid. Due to its chemical structure, it should be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1][3] It should not be released into the environment.[1][7]
Segregation:
-
Keep this waste separate from other waste streams, especially strong oxidizing agents, with which it is incompatible.[1]
-
Do not mix with non-hazardous waste.[8]
Step-by-Step Disposal Procedure
-
Container Selection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
Identify the contents fully: "Waste this compound".
-
Include the approximate quantity of the waste.
-
Note any associated hazards (e.g., "Irritant").
-
-
Waste Transfer:
-
Carefully transfer the solid waste into the designated, labeled container using a scoop or spatula.
-
If dealing with residual amounts in an empty product container, do not rinse it into the sanitary sewer. Treat the empty, unrinsed container as hazardous waste itself.[7]
-
-
Storage:
-
Final Disposal:
Spill and Emergency Procedures
In the event of a spill, follow these steps:
-
Evacuate and Secure: Alert others in the area and restrict access. Ensure adequate ventilation.[5]
-
Don PPE: Wear the full PPE detailed in Section 1.
-
Containment:
-
Cleanup:
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Name | This compound | [12][13] |
| CAS Number | 23598-72-3 | [1][12] |
| Molecular Formula | C₁₁H₈ClNO₃ | [12][13] |
| Known Incompatibilities | Strong oxidizing agents | [1] |
| Combustion Products | Nitrogen oxides (NOx), CO, CO₂, Chlorine, Hydrogen chloride gas | [1] |
| Primary Disposal Route | Approved hazardous waste disposal plant (likely incineration) | [1][2][3][7] |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. echemi.com [echemi.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. angenechemical.com [angenechemical.com]
- 10. tandfonline.com [tandfonline.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. This compound, 98% 250 g | Buy Online [thermofisher.com]
- 13. This compound | 23598-72-3 [sigmaaldrich.com]
Personal protective equipment for handling 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS: 23598-72-3). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] Key hazards include:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][5]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.[6][7][8]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Conforming to EN166 (EU) or 29 CFR 1910.133 (OSHA) standards.[1] |
| Hand Protection | Chemical-resistant gloves | Powder-free, disposable gloves. Double gloving is recommended.[6][9] |
| Body Protection | Protective Clothing | Long-sleeved lab coat or gown.[3] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or when handling large quantities.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
-
Ventilation: Always handle this chemical in a well-ventilated area.[1][4] For procedures that may generate dust, use a chemical fume hood.[10]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[10]
-
Restricted Access: The preparation area should be restricted to authorized personnel only.[6]
-
Prohibited Activities: Do not eat, drink, or smoke in the handling area.[1][6][11]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
-
Avoid Inhalation: Do not breathe dust, fume, gas, mist, vapors, or spray.[1][11]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][11]
-
Weighing: When weighing the solid, do so carefully to avoid generating dust.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][10][12]
-
Incompatible Materials: Store away from strong oxidizing agents, strong bases, amines, and reducing agents.[1]
Accidental Release and First Aid Measures
| Situation | Action |
| If Inhaled | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][10][11] |
| In Case of Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][3][11] |
| In Case of Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][10][11] |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[1][10][11] |
| Spills | For minor spills, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][10] For major spills, evacuate the area and follow emergency procedures.[12] |
Disposal Plan
-
Waste Classification: This material and its container must be disposed of as hazardous waste.
-
Disposal Method: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][10][11] Do not empty into drains.[1][10]
-
Contaminated PPE: Contaminated PPE, such as gloves, should be placed in a sealed bag or container for disposal.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.at [fishersci.at]
- 4. echemi.com [echemi.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. thepharmavision.com [thepharmavision.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. pppmag.com [pppmag.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
